Product packaging for Chromane-2-carboxylic acid(Cat. No.:CAS No. 51939-71-0)

Chromane-2-carboxylic acid

Cat. No.: B032253
CAS No.: 51939-71-0
M. Wt: 178.18 g/mol
InChI Key: SFLFCQJQOIZMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chromane-2-carboxylic acid is a privileged chiral scaffold and versatile synthetic intermediate of significant value in medicinal chemistry and drug discovery research. This compound features a benzopyran ring system fused to a carboxylic acid functional group, making it an ideal building block for the design and synthesis of novel bioactive molecules. Its primary research applications include serving as a core structure in the development of ligands for various therapeutic targets, such as estrogen receptors, and as a key intermediate in the synthesis of more complex chromane-derived compounds. The inherent chirality at the 2-position allows for the exploration of stereoselective interactions with biological systems. Researchers utilize this compound to create analogs intended for probing enzymatic pathways, studying cardiovascular diseases, and investigating potential antioxidants due to the inherent redox properties of the chromane core. Its mechanism of action is context-dependent on the final synthesized molecule but often involves modulation of protein-protein interactions or enzyme activity. This high-purity compound is intended to support hit-to-lead optimization and structure-activity relationship (SAR) studies, providing a critical starting point for innovative pharmaceutical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B032253 Chromane-2-carboxylic acid CAS No. 51939-71-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-chromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLFCQJQOIZMHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369080, DTXSID90901552
Record name Chromane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_683
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51939-71-0
Record name Chromane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Chromane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromane-2-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules.[1] Its unique structural framework, featuring a chromane ring system fused with a carboxylic acid functional group, makes it a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications in drug discovery.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, characterization, and application in synthetic chemistry.

Physical Properties

This compound is a white solid at room temperature.[2][3] Key physical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₁₀O₃[4]
Molecular Weight178.18 g/mol [4]
Melting Point99 °C[2][4]
Boiling Point356.1 ± 31.0 °C (Predicted)[2][4]
Density1.276 ± 0.06 g/cm³ (Predicted)[2]
AppearanceWhite Solid[2][3]
Chemical Properties

The chemical behavior of this compound is dictated by its carboxylic acid group and the chromane core.

PropertyValueReference
pKa3.09 ± 0.20 (Predicted)[2][4]
SolubilitySlightly soluble in Chloroform and Methanol[2][4]
StorageSealed in dry, Room Temperature[2][4]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

¹H NMR (DMSO-d6, 300 MHz) δ (ppm): [4][5]

Chemical Shift (δ)MultiplicityIntegrationAssignment
12.96br s1H-COOH
7.03m2HAromatic CH
6.78m2HAromatic CH
4.74dd, J = 6.4, 3.9 Hz1HCH-COOH
2.73m1H-CH₂-
2.63m1H-CH₂-
2.03m2H-CH₂-
Infrared (IR) Spectroscopy
  • O-H stretch: A very broad absorption in the range of 2500-3300 cm⁻¹.

  • C=O stretch: An absorption between 1710 and 1760 cm⁻¹. For dimeric carboxylic acids, this peak is typically centered around 1710 cm⁻¹.

Mass Spectrometry

Mass spectrometry data for this compound derivatives have been reported, indicating that fragmentation patterns can be complex and may involve rearrangements.[7][8][9] The exact mass of this compound is 178.062994 g/mol .

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A general procedure involves the hydrogenation of a 4-benzopyrone-2-carboxylic acid precursor.

Synthesis of (±)-Chromane-2-carboxylic acid

This protocol details the synthesis from a 4-benzopyrone-2-carboxylic acid derivative.[4][5]

Materials:

  • 4-Benzopyrone-2-carboxylic acid derivative

  • Palladium on activated charcoal (Pd 10%)

  • Acetic acid

  • Ethyl acetate

  • Saturated aqueous NaHCO₃

  • Concentrated hydrochloric acid

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

  • Diatomaceous earth

Procedure:

  • A mixture of the starting 4-benzopyrone-2-carboxylic acid (20.0 g, 105 mmol) and 10% palladium on activated charcoal (2.0 g) in acetic acid (200 mL) is placed in a Parr hydrogenation apparatus.

  • The mixture is subjected to a hydrogen pressure of 60 psig and reacted for 22.5 hours.

  • After the reaction, the mixture is removed from the hydrogen atmosphere and filtered through a pad of diatomaceous earth.

  • The diatomaceous earth pad is washed with ethyl acetate (800 mL), and the filtrates are combined and concentrated to yield a brown oil.

  • The oil is dissolved in ethyl acetate (500 mL) and extracted with saturated aqueous NaHCO₃ (4 x 125 mL).

  • The aqueous phase is acidified to a pH of 2 with concentrated hydrochloric acid and then extracted with ethyl acetate (4 x 100 mL).

  • The organic phases are combined, washed with a saturated aqueous sodium chloride solution (100 mL), and dried over anhydrous magnesium sulfate.

  • The solvent is concentrated to yield a colorless solid product.

Expected Yield: 18.0 g (96%)

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of various therapeutic agents. They are notably used in the preparation of:

  • 4-quinazolinones as Rho kinase inhibitors , which have potential applications in treating glaucoma, hypertension, and spinal cord injuries.[4][5]

  • Chromanyl-benzamidazoles , which exhibit anti-bacterial properties.[4][5]

The chromane scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities, including anticancer and antioxidant effects.[10][11]

Logical Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound from a 4-benzopyrone precursor.

G A Start: 4-Benzopyrone-2-carboxylic acid B Hydrogenation (H2, 10% Pd/C, Acetic Acid, 60 psig) A->B C Filtration (Diatomaceous earth) B->C D Concentration C->D E Extraction (Ethyl acetate, sat. NaHCO3) D->E F Acidification (Conc. HCl to pH 2) E->F G Extraction (Ethyl acetate) F->G H Washing & Drying (Sat. NaCl, Anhydrous MgSO4) G->H I Concentration H->I J Product: (±)-Chromane-2-carboxylic acid I->J

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to Chromane-2-carboxylic Acid: Structure, Stereochemistry, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromane-2-carboxylic acid is a heterocyclic organic compound featuring a chromane core with a carboxylic acid substituent at the 2-position. This scaffold is of significant interest in medicinal chemistry due to the stereogenic center at the C2 position, leading to (R) and (S) enantiomers that can exhibit distinct biological activities. While the unsubstituted parent compound is a valuable building block, its derivatives have emerged as potent modulators of key cellular signaling pathways. Notably, specific derivatives of (R)-chromane-2-carboxylic acid have been identified as powerful dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), which are critical regulators of lipid and glucose metabolism. This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and biological importance of this compound and its derivatives, with a focus on their role as PPAR agonists.

Structure and Stereochemistry

The fundamental structure of this compound consists of a dihydropyran ring fused to a benzene ring. The carbon atom at the 2-position of the dihydropyran ring is a chiral center, giving rise to two enantiomers: (R)-chromane-2-carboxylic acid and (S)-chromane-2-carboxylic acid.

The stereochemistry at the C2 position is a crucial determinant of the biological activity of this compound derivatives. The absolute configuration influences the molecule's three-dimensional shape, which in turn dictates its binding affinity and efficacy at biological targets. For instance, in a series of derivatives designed as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, the (R)-enantiomer was found to be significantly more active.[1]

The relationship between the C2 stereochemistry and the specific optical rotation (SOR) is linked to the helicity of the dihydropyran ring. Chromane-2-carboxylic acids and their esters with P-helicity (a right-handed screw sense) tend to show positive SOR values.[2]

Physicochemical Properties

The physicochemical properties of racemic this compound are summarized in the table below. Data for individual enantiomers are not extensively reported in publicly available literature, as the focus has largely been on the racemic mixture or specific, more complex derivatives.

PropertyValue
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Melting Point 99 °C
Boiling Point 356.1 ± 31.0 °C (Predicted)
Density 1.276 ± 0.06 g/cm³ (Predicted)
pKa 3.09 ± 0.20 (Predicted)
Solubility Chloroform (Slightly), Methanol (Slightly)
Storage Temperature Room Temperature (Sealed in a dry environment)

Synthesis and Enantiomeric Resolution

The synthesis of this compound and the separation of its enantiomers are critical steps in the development of chiral drugs based on this scaffold.

Synthesis of Racemic this compound

A common method for synthesizing racemic this compound is through the catalytic hydrogenation of a chromone-2-carboxylic acid precursor. This process reduces the double bond in the pyrone ring to yield the chromane structure.

  • Reaction Setup: In a high-pressure autoclave, combine chromone-2-carboxylic acid (1 equivalent), 10% Palladium on activated charcoal (Pd/C) (0.1 equivalents by weight), and glacial acetic acid as the solvent.

  • Hydrogenation: Seal the autoclave and purge with nitrogen gas three times. Replace the nitrogen atmosphere with hydrogen gas and pressurize the reactor to 60 psig. Heat the mixture to 70-80°C.

  • Reaction Monitoring: Maintain the hydrogen pressure and temperature. The reaction is complete when hydrogen uptake ceases. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the reactor, release the pressure, and filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

  • Isolation: Wash the diatomaceous earth pad with ethyl acetate and combine the filtrates. Concentrate the combined filtrates under reduced pressure to yield a crude oil.

  • Purification: Dissolve the oil in ethyl acetate and extract with a saturated aqueous solution of sodium bicarbonate. Acidify the aqueous phase with concentrated hydrochloric acid to a pH of 2. Extract the acidified aqueous phase with ethyl acetate. Combine the organic phases, wash with saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the solid product.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is most effectively achieved through enzymatic kinetic resolution of a corresponding ester derivative, such as ethyl or methyl chroman-2-carboxylate. This method utilizes the stereoselectivity of enzymes, typically esterases, to preferentially hydrolyze one enantiomer of the ester, allowing for the separation of the resulting carboxylic acid from the unreacted ester enantiomer.

This protocol is adapted from a method developed for 6-fluoro-chroman-2-carboxylic acid and is applicable to the unsubstituted analogue.[3] It employs two different esterases, EstS and EstR, which selectively hydrolyze the (S) and (R) esters, respectively.[3]

  • System Setup: The resolution is performed in a biphasic system consisting of an aqueous buffer and an organic solvent (e.g., toluene) containing the racemic methyl chroman-2-carboxylate. The esterases are used as immobilized whole cells for ease of recovery.

  • First Resolution (S-enantiomer):

    • The organic phase containing the racemic ester is mixed with an aqueous phase containing immobilized EstS cells.

    • The reaction proceeds, leading to the selective hydrolysis of the (S)-methyl chroman-2-carboxylate to (S)-chromane-2-carboxylic acid, which partitions into the aqueous phase.

    • After the reaction reaches approximately 50% conversion, the phases are separated. The aqueous phase containing the (S)-acid is collected. The organic phase, now enriched with the (R)-ester, is retained.

  • Second Resolution (R-enantiomer):

    • The retained organic phase is washed and combined with a fresh aqueous phase containing immobilized EstR cells.

    • EstR selectively hydrolyzes the remaining (R)-methyl chroman-2-carboxylate to (R)-chromane-2-carboxylic acid.

    • Upon completion, the phases are separated to recover the (R)-acid from the aqueous layer.

  • Product Isolation: The optically pure (S)- and (R)-chromane-2-carboxylic acids are isolated from their respective aqueous phases by acidification followed by extraction with an organic solvent.

Biological Activity and Signaling Pathways

While data on the biological activity of the unsubstituted parent enantiomers of this compound is limited, specific derivatives have been shown to be highly potent and selective modulators of important biological targets. A significant area of research has focused on the development of (2R)-chromane-2-carboxylic acid derivatives as dual agonists for PPARα and PPARγ.[1]

PPARα/γ Dual Agonism

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-activated transcription factors.[4] They play crucial roles in regulating lipid and glucose metabolism.[4]

  • PPARα: Primarily expressed in the liver, heart, and skeletal muscle, it is a key regulator of fatty acid catabolism. Activation of PPARα leads to a reduction in triglyceride levels.[5]

  • PPARγ: Highly expressed in adipose tissue, it is a master regulator of adipogenesis and is critical for insulin sensitivity.[4]

Dual agonists that activate both PPARα and PPARγ are of great interest for the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia, as they can simultaneously address hyperglycemia and abnormal lipid profiles.

A series of (2R)-2-ethylthis compound derivatives have been synthesized and identified as potent and selective PPARα/γ dual agonists.[1] For example, (2R)-7-(3-[2-chloro-4-(4-fluorophenoxy)phenoxy]propoxy)-2-ethylthis compound was shown to have significant antihyperglycemic and hypolipidemic activities in animal models.[1]

Mechanism of Action: PPAR Signaling Pathway

The activation of the PPAR signaling pathway by a this compound derivative follows a well-established mechanism for nuclear receptors.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space / Cytoplasm cluster_nucleus Nucleus Ligand (R)-Chromane-2-carboxylic Acid Derivative PPAR PPARα/γ Ligand->PPAR Enters Nucleus & Binds PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR Active_Complex Active Transcriptional Complex PPAR_RXR->Active_Complex Ligand Binding & Conformational Change Coactivators Coactivators (e.g., PGC-1α, SRC-1) Coactivators->Active_Complex Recruitment PPRE PPRE (Peroxisome Proliferator Response Element) Active_Complex->PPRE Binds to DNA mRNA mRNA Active_Complex->mRNA Initiates Transcription Target_Genes Target Genes (e.g., LPL, CPT1, GLUT4) Proteins Metabolic Proteins mRNA->Proteins Translation Metabolic_Effects Metabolic Effects: - Increased Fatty Acid Oxidation - Increased Glucose Uptake - Reduced Triglycerides Proteins->Metabolic_Effects Leads to

Caption: PPAR signaling pathway activated by a this compound derivative.

Pathway Description:

  • Ligand Binding: The lipophilic this compound derivative enters the cell and translocates to the nucleus.

  • Heterodimerization: Inside the nucleus, the ligand binds to the ligand-binding domain of a PPAR (either α or γ). This binding event induces a conformational change in the PPAR protein.

  • RXR Association: The ligand-bound PPAR forms a heterodimer with the Retinoid X Receptor (RXR).

  • Coactivator Recruitment: The conformational change in the PPAR-RXR heterodimer facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins (such as PGC-1α and SRC-1).[3]

  • DNA Binding: The complete, active transcriptional complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs), which are located in the promoter regions of target genes.

  • Gene Transcription: The binding of the complex to the PPRE initiates the transcription of target genes involved in lipid and glucose metabolism. This leads to the synthesis of mRNA, which is then translated into proteins that carry out these metabolic functions.

  • Metabolic Effects: The newly synthesized proteins lead to the desired therapeutic outcomes, such as increased fatty acid oxidation, enhanced glucose uptake by cells, and a reduction in circulating triglyceride levels.

Conclusion

This compound represents a privileged chiral scaffold in medicinal chemistry. Its true potential is realized in its derivatives, particularly the (R)-enantiomers, which have been developed into potent dual agonists of PPARα and PPARγ. The detailed understanding of its structure, stereochemistry, and the molecular pathways it modulates is essential for the rational design of novel therapeutics for metabolic diseases. The synthetic and resolution protocols outlined in this guide provide a framework for accessing the enantiomerically pure forms of this important molecule, paving the way for further research and development in this promising area of drug discovery.

References

The Chromane Scaffold: A Privileged Core in Medicinal Chemistry with Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chromane scaffold, a heterocyclic motif consisting of a benzene ring fused to a dihydropyran ring, stands as a "privileged structure" in the field of medicinal chemistry. Its prevalence in a vast array of natural products, particularly flavonoids, and its synthetic tractability have made it a cornerstone for the development of novel therapeutic agents. The structural versatility of the chromane core allows for a wide range of chemical modifications, leading to derivatives with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the significant biological activities of the chromane scaffold, with a focus on its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. Detailed experimental protocols for key assays, quantitative data on the bioactivity of various derivatives, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for professionals in drug discovery and development.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Chromane derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][2] These compounds have been shown to exhibit cytotoxic effects against a wide range of cancer cell lines.

Quantitative Anticancer Activity Data

The anticancer efficacy of chromane derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. Lower values are indicative of higher potency.

Compound ID/NameCancer Cell LineCancer TypeActivity (µM)Reference
Compound 6i (a chroman derivative)MCF-7BreastGI50: 34.7
Chromone-2-carboxamide 15 MDA-MB-231Triple-negative breastGI50: 14.8
Chromone-2-carboxamide 17 MDA-MB-231Triple-negative breastGI50: 17.1
Chroman carboxamide analog 5k MCF-7BreastGI50: 40.9
Chroman carboxamide analog 5l MCF-7BreastGI50: 41.1
HHC (a chroman derivative)A2058MelanomaIC50: 0.34
HHC (a chroman derivative)MM200MelanomaIC50: 0.66
Epiremisporine F (1 )HT-29ColonIC50: 44.77[3]
Epiremisporine G (2 )HT-29ColonIC50: 35.05[3]
Epiremisporine H (3 )HT-29ColonIC50: 21.17[3]
Epiremisporine F (1 )A549LungIC50: 77.05[3]
Epiremisporine G (2 )A549LungIC50: 52.30[3]
Epiremisporine H (3 )A549LungIC50: 31.43[3]
Spirocyclic chroman derivative B16 22Rv1ProstateIC50: 0.096[4]
Brominated-Ormeloxifene (Br-ORM)CaSkiCervicalIC50: 15-20[5]
Brominated-Ormeloxifene (Br-ORM)SiHaCervicalIC50: 15-20[5]
Signaling Pathways in Anticancer Activity

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Several chromane derivatives have been found to exert their anticancer effects by inhibiting components of this pathway.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway and Chromane Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Chromane Chromane Derivatives Chromane->PI3K Inhibition Chromane->Akt Inhibition Chromane->mTORC1 Inhibition

PI3K/Akt/mTOR pathway inhibition by chromanes.
Experimental Protocols for Anticancer Activity

The SRB assay is a colorimetric method used to determine cytotoxicity by measuring cellular protein content.

Workflow:

SRB_Workflow SRB Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with chromane derivatives B->C D Incubate for 48-72h C->D E Fix cells with TCA D->E F Wash and air dry E->F G Stain with SRB F->G H Wash unbound dye G->H I Solubilize bound dye with Tris buffer H->I J Read absorbance at 565 nm I->J

Workflow of the Sulforhodamine B (SRB) assay.

Detailed Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the chromane derivatives and incubate for a further 48 to 72 hours.

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye and allow to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Chromane derivatives have emerged as promising anti-inflammatory agents by targeting key mediators and signaling pathways involved in the inflammatory response.[6]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of chromane derivatives is often assessed by their ability to inhibit the production of pro-inflammatory molecules like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Compound ID/NameAssayCell Line/ModelActivity (IC50 in µM)Reference
Compound 14 TNF-α-induced ICAM-1 expressionHuman Endothelial CellsMost potent in series[6]
Epiremisporine G (2 )fMLP-induced superoxide generationHuman Neutrophils31.68[3]
Epiremisporine H (3 )fMLP-induced superoxide generationHuman Neutrophils33.52[3]
2-phenyl-4H-chromen-4-one 8 LPS-induced NO productionRAW264.7Strong inhibitory activity
Chromone analog 8a TNF-α induced ICAM-1 expressionHuman Endothelial CellsPotent inhibition
Pyrazole ester derivative 15c TNF-α inhibitionRAW264.70.77[7]
Pyrazole ester derivative 15d TNF-α inhibitionRAW264.71.20[7]
Pyrazole ester derivative 19d TNF-α inhibitionRAW264.70.85[7]
Coumarin derivative 14b LPS-induced inflammationMacrophagesEC50: 5.32[4]
Signaling Pathways in Anti-inflammatory Activity

The Toll-like receptor 4 (TLR4) signaling pathway plays a crucial role in initiating the innate immune response to bacterial lipopolysaccharide (LPS), leading to the production of pro-inflammatory cytokines. Chromane derivatives can interfere with this pathway, thereby reducing the inflammatory response.

TLR4_MAPK_Pathway TLR4/MAPK Signaling Pathway and Chromane Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MAPK MAPK (p38, ERK, JNK) TAK1->MAPK IKK IKK TAK1->IKK Nucleus Nucleus MAPK->Nucleus IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) Nucleus->Cytokines Gene Transcription Chromane Chromane Derivatives Chromane->TLR4 Inhibition Chromane->MAPK Inhibition Chromane->NFkB Inhibition

TLR4/MAPK pathway inhibition by chromanes.
Experimental Protocols for Anti-inflammatory Activity

This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by activated macrophages.

Workflow:

Griess_Assay_Workflow Griess Assay Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with chromane derivatives A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect supernatant D->E F Mix supernatant with Griess reagent E->F G Incubate at room temp F->G H Read absorbance at 540 nm G->H

Workflow of the Griess assay for NO production.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the chromane derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and NO production.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.

Antioxidant Activity: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Chromane derivatives, particularly those with phenolic hydroxyl groups, are effective antioxidants.

Quantitative Antioxidant Activity Data

The antioxidant capacity of chromane derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with lower IC50 values indicating stronger antioxidant activity.

Compound ID/NameAssayActivity (IC50 in µg/mL)Reference
4-hydroxycoumarin derivative 2b DPPHComparable to BHT[8]
4-hydroxycoumarin derivative 6b DPPHComparable to BHT[8]
4-hydroxycoumarin derivative 2c DPPHComparable to BHT[8]
4-hydroxycoumarin derivative 4c DPPHComparable to BHT[8]
Ascorbic Acid (Standard)DPPH24.17 (30 min)[8]
BHT (Standard)DPPH8.62 (30 min)[8]
Experimental Protocol for Antioxidant Activity

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Workflow:

DPPH_Workflow DPPH Assay Workflow A Prepare DPPH solution in methanol/ethanol C Mix chromane solution with DPPH solution A->C B Prepare serial dilutions of chromane derivatives B->C D Incubate in the dark at room temperature C->D E Read absorbance at 517 nm D->E F Calculate scavenging activity (%) E->F

Workflow of the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a fresh solution of DPPH in methanol or ethanol.

  • Sample Preparation: Prepare serial dilutions of the chromane derivatives.

  • Reaction: Add the chromane derivative solutions to the DPPH solution and mix.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The decrease in absorbance corresponds to the radical scavenging activity.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Antimicrobial Activity: A Weapon Against Pathogens

The rise of antimicrobial resistance is a major global health threat. Chromane derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi, making them promising candidates for the development of new anti-infective agents.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of chromane derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound ID/NameMicroorganismActivity (MIC in µg/mL)Reference
Chroman-4-one derivative 1 Staphylococcus epidermidis64-1024[6]
Chroman-4-one derivative 2 Pseudomonas aeruginosa64-1024[6]
Chroman-4-one derivative 3 Salmonella enteritidis64-1024[6]
Chroman-4-one derivative 8 Candida albicans64-1024[6]
Chroman-4-one derivative 12 Candida tropicalis64-1024[6]
Homoisoflavonoid derivative 20 Nakaseomyces glabratus64-1024[6]
Homoisoflavonoid derivative 21 Aspergillus flavus64-1024[6]
Homoisoflavonoid derivative 22 Penicillium citrinum64-1024[6]
Chroman carboxamide derivative 4a Gram-negative bacteria12.5-100[9]
Chroman carboxamide derivative 4b Gram-negative bacteria12.5-100[9]
Chroman-4-one ester derivative 8a Candida albicans0.98[10]
Chroman-4-one ester derivative 8a Aspergillus niger3.90[10]
Chroman-4-one ester derivative 8a Aspergillus flavus3.90[10]
Experimental Protocol for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

Broth_Microdilution_Workflow Broth Microdilution Workflow A Prepare serial dilutions of chromane derivative in broth C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate at appropriate temperature and time C->D E Visually inspect for turbidity (growth) D->E F Determine MIC (lowest concentration with no growth) E->F

Workflow of the broth microdilution method for MIC determination.

Detailed Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare serial twofold dilutions of the chromane derivative in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the chromane derivative at which there is no visible growth of the microorganism.

Chromane-Based Drugs in Clinical Use and Trials

The therapeutic potential of the chromane scaffold is underscored by the number of approved drugs and clinical trial candidates that incorporate this core structure.

Drug NameBrand Name(s)Therapeutic AreaKey Biological Activity
Ormeloxifene (Centchroman)Saheli, Chhaya, SevistaContraception, Dysfunctional Uterine BleedingSelective Estrogen Receptor Modulator (SERM)[3][6]
Troglitazone RezulinType 2 DiabetesPPARγ agonist, anti-inflammatory[5][11]
Nebivolol Bystolic, NebiletHypertension, Heart Failureβ1-adrenergic receptor antagonist, vasodilator (NO-potentiating)[8][10]

Ormeloxifene , also known as Centchroman, is a non-steroidal oral contraceptive that acts as a selective estrogen receptor modulator (SERM).[3][6] It exhibits anti-estrogenic effects on the uterus and breasts, preventing implantation of a fertilized egg.[6] It has been in clinical use in India for decades and has also been investigated for its potential in treating breast cancer.[3][12]

Troglitazone was the first thiazolidinedione antidiabetic drug and functions as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, enhancing insulin sensitivity.[5][11][13] It also possesses anti-inflammatory properties.[5] However, it was withdrawn from the market due to concerns about hepatotoxicity.[5][13]

Nebivolol is a third-generation beta-blocker used to treat hypertension.[8] It is unique in its class due to its vasodilatory action, which is mediated by the potentiation of nitric oxide (NO) release, in addition to its selective β1-adrenergic receptor blockade.[8][10][14]

Conclusion

The chromane scaffold represents a highly versatile and pharmacologically significant platform in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. The ability of these compounds to modulate key signaling pathways, such as PI3K/Akt/mTOR and TLR4/MAPK, highlights their potential for the development of targeted therapies. The clinical success of drugs like Ormeloxifene and Nebivolol further validates the therapeutic utility of the chromane core. As our understanding of the structure-activity relationships and mechanisms of action of chromane-based compounds continues to expand, this privileged scaffold will undoubtedly remain a fertile ground for the discovery and development of novel and effective therapeutic agents to address a wide range of unmet medical needs.

References

The Chromane-2-Carboxylic Acid Core: A Guide to Its Natural Sources, Analogues, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromane scaffold is a privileged heterocyclic motif found in a diverse array of natural products and pharmacologically active compounds. The presence of a carboxylic acid at the 2-position, forming chromane-2-carboxylic acid, imparts unique chemical properties that are leveraged in both natural systems and synthetic drug design. This technical guide provides an in-depth exploration of the natural sources of this compound and its analogues, details on their isolation, and an overview of their engagement with key biological signaling pathways. All quantitative data is summarized for comparative analysis, and experimental methodologies are provided for key cited procedures.

Natural Sources and Analogues of this compound

While the parent compound, this compound, has not been definitively identified from natural sources in the available literature, a variety of its analogues are found in both the plant and fungal kingdoms. These natural derivatives often feature additional substitutions on the chromane ring, leading to a wide range of biological activities.

One of the most well-documented natural analogues is 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid , commonly known as Trolox . This water-soluble analogue of vitamin E is a potent antioxidant.[1][2][3] Another class of related natural products includes chromone carboxylic acids, which have been isolated from fungi.[4]

Below is a summary of notable natural analogues and their sources:

Compound NameNatural SourceOrganism TypeReference(s)
6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox)Spondias pinnataPlant[5][6]
5-Hydroxy-2,3-dimethyl-4-oxo-7-(2-oxopropyl)-4H-chromene-8-carboxylic acidAspergillus sp.Fungus[4]
Macrocidin A (a polycyclic tetramic acid macrolactam with a chromane-like moiety)Phoma macrostomaFungus[7]

Experimental Protocols

Extraction of Antioxidant Compounds (including Trolox) from Spondias pinnata Bark

This protocol describes a general method for extracting antioxidant compounds, including 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox), from the stem bark of Spondias pinnata.[8][9]

Materials and Equipment:

  • Dried stem bark of Spondias pinnata

  • Methanol (70% in water)

  • Magnetic stirrer

  • Centrifuge

  • Rotary evaporator

  • Lyophilizer

  • -20°C storage

Procedure:

  • Preparation of Plant Material: Dry the stem bark of Spondias pinnata at room temperature for 7 days and then grind it into a fine powder.

  • Extraction:

    • Mix 100 g of the powdered bark with 500 ml of 70% methanol-water.

    • Stir the mixture using a magnetic stirrer for 15 hours.

    • Centrifuge the mixture at 2850 x g to pellet the solid material.

    • Decant and collect the supernatant.

    • Resuspend the pellet in an additional 500 ml of 70% methanol-water and repeat the extraction process.

  • Concentration:

    • Combine the supernatants from both extraction steps in a round bottom flask.

    • Concentrate the extract under reduced pressure using a rotary evaporator.

  • Lyophilization and Storage:

    • Lyophilize the concentrated extract to obtain a dry powder.

    • Store the lyophilized extract at -20°C for future use.[8][9]

Biosynthesis of this compound and its Analogues

The biosynthetic pathways for many this compound analogues are not yet fully elucidated. For Trolox, it is hypothesized to be derived from the shikimate pathway, which produces aromatic amino acids that can serve as precursors for the chromane ring, and the methylerythritol phosphate (MEP) pathway, providing the isoprenoid-derived side chain. However, the specific enzymes and intermediate steps are still under investigation.

The biosynthesis of chromone derivatives in fungi is generally understood to originate from polyketide pathways.[4] Fungal polyketide synthases (PKSs) catalyze the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization and subsequent modifications to yield the final chromone structure.

Interaction with Signaling Pathways

Chromane derivatives have been shown to modulate several key signaling pathways implicated in inflammation and cancer, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11] Natural compounds are known to exert their biological effects by interacting with specific components of these cascades.[10][12]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response.[13][14][15][16] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[15][16] Some chromane derivatives have been observed to inhibit NF-κB activation.[10]

NF_kB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Proteasome Proteasomal Degradation IkB->Proteasome ubiquitination NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB_IkB->NFkB releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_expression Gene Expression (Pro-inflammatory mediators) Nucleus->Gene_expression activates Chromane Chromane Derivatives Chromane->IKK_complex inhibition MAPK_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors, Stress) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates to Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) Nucleus->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Chromane Chromane Derivatives Chromane->Raf potential modulation Chromane->MEK potential modulation

References

Spectroscopic data interpretation for Chromane-2-carboxylic acid (1H NMR, 13C NMR, IR).

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for Chromane-2-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document outlines the interpretation of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectra. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented.

Introduction

This compound belongs to the chromane class of heterocyclic compounds, which are prevalent in a variety of biologically active molecules. Understanding the spectroscopic characteristics of this core structure is fundamental for the identification, characterization, and quality control of its derivatives in a research and development setting. This guide presents a predictive interpretation of the ¹H NMR, ¹³C NMR, and IR spectra of this compound, based on established principles of spectroscopic analysis and data from analogous structures, due to the limited availability of published experimental spectra for this specific compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, and IR spectra of this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic chemical shift and frequency ranges.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationProvisional Assignment
~10-12Broad Singlet1H-COOH
~7.1-7.2Multiplet1HAr-H
~6.8-7.0Multiplet3HAr-H
~4.8-4.9Doublet of Doublets1HH-2
~4.2-4.4Multiplet2HH-4
~2.8-3.0Multiplet2HH-3

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmProvisional Assignment
~175-180C=O (Carboxylic Acid)
~155C-8a
~130Aromatic C-H
~127Aromatic C-H
~121Aromatic C-H
~120C-4a
~117Aromatic C-H
~75C-2
~65C-4
~24C-3

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)[1][2]
~1700-1725StrongC=O stretch (Carboxylic Acid)[1][2]
~1600, ~1480Medium-StrongC=C stretch (Aromatic)
~1210-1320StrongC-O stretch (Carboxylic Acid)[1]
~1230StrongC-O-C stretch (Aryl ether)

Spectroscopic Interpretation

¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, heterocyclic, and carboxylic acid protons. The most downfield signal, appearing as a broad singlet in the 10-12 ppm region, is characteristic of the acidic proton of the carboxylic acid group.[3] The aromatic protons on the benzene ring are predicted to appear as a complex of multiplets between 6.8 and 7.2 ppm.

The proton at the C-2 position, being adjacent to both the oxygen atom and the carboxylic acid group, is expected to be deshielded and appear as a doublet of doublets around 4.8-4.9 ppm. The protons at the C-4 position, benzylic and adjacent to the ether oxygen, are predicted to resonate as a multiplet in the range of 4.2-4.4 ppm. The diastereotopic protons at the C-3 position will likely appear as a multiplet between 2.8 and 3.0 ppm.

¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by the downfield signal of the carbonyl carbon of the carboxylic acid, expected in the 175-180 ppm region.[3] The aromatic carbons will generate a series of signals between 117 and 155 ppm. The carbon C-2, attached to both an oxygen and the carboxyl group, is predicted to have a chemical shift around 75 ppm. The benzylic carbon C-4 is expected around 65 ppm, while the C-3 carbon should appear further upfield at approximately 24 ppm.

IR Spectrum

The infrared spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid functional group. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is indicative of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[1][2] A strong, sharp absorption is expected between 1700 and 1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration.[1][2] Furthermore, a strong C-O stretching vibration should be observable in the 1210-1320 cm⁻¹ range.[1] The presence of the aromatic ring will be confirmed by C=C stretching absorptions around 1600 and 1480 cm⁻¹. The aryl ether linkage will likely show a strong C-O-C stretching band around 1230 cm⁻¹.

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • For chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically used.

Instrumentation and Data Acquisition:

  • NMR spectra are commonly recorded on spectrometers with field strengths of 300, 400, or 500 MHz.

  • For ¹H NMR, the spectral width is set to cover a range of approximately 0-12 ppm.

  • For ¹³C NMR, a wider spectral width of about 0-220 ppm is utilized. Proton decoupling is typically applied to simplify the spectrum by removing C-H coupling.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal.

Instrumentation and Data Acquisition:

  • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • A background spectrum of the empty ATR crystal is collected first for subtraction.

  • The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. The resulting spectrum is usually presented in terms of transmittance or absorbance.

Logical Workflow for Spectroscopic Interpretation

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data for an organic molecule like this compound.

Spectroscopic_Workflow Spectroscopic Data Interpretation Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Structural Interpretation Molecule Chromane-2-carboxylic Acid Sample IR_Spec IR Spectroscopy Molecule->IR_Spec NMR_Spec NMR Spectroscopy (1H & 13C) Molecule->NMR_Spec IR_Data IR Spectrum: - Broad O-H (2500-3300 cm⁻¹) - Strong C=O (~1710 cm⁻¹) - C-O & C-O-C stretches IR_Spec->IR_Data H1_NMR_Data 1H NMR Spectrum: - COOH proton (~10-12 ppm) - Aromatic protons (6.8-7.2 ppm) - Heterocyclic protons (2.8-4.9 ppm) NMR_Spec->H1_NMR_Data C13_NMR_Data 13C NMR Spectrum: - C=O carbon (~175-180 ppm) - Aromatic carbons (117-155 ppm) - Heterocyclic carbons (24-75 ppm) NMR_Spec->C13_NMR_Data Func_Group Functional Group Identification IR_Data->Func_Group Identifies COOH, Ar, C-O-C Carbon_Skeleton Carbon Skeleton Elucidation H1_NMR_Data->Carbon_Skeleton Proton environment & connectivity C13_NMR_Data->Carbon_Skeleton Number & type of carbons Final_Structure Structure Confirmation: This compound Func_Group->Final_Structure Carbon_Skeleton->Final_Structure

Caption: Logical workflow for the interpretation of spectroscopic data.

References

In-Depth Technical Guide to the Mechanisms of Action for Chromane-2-Carboxylic Acid Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted mechanisms of action of chromane-2-carboxylic acid derivatives in biological systems. This class of compounds, characterized by a chromane core with a carboxylic acid group at the second position, encompasses a diverse range of molecules with significant therapeutic potential. This guide will delve into their well-established role as insulin sensitizers, as well as their emerging applications in oncology, neuroprotection, and as antioxidants, providing detailed signaling pathways, quantitative data, and experimental protocols to support further research and development.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism: The Thiazolidinedione Story

A prominent subclass of this compound derivatives is the thiazolidinediones (TZDs), which includes compounds like troglitazone and rosiglitazone. The primary mechanism of action for TZDs is their function as selective agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis and glucose metabolism.

Upon entering the cell, TZDs bind to and activate PPARγ. This activation leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Signaling Pathway:

PPARg_Pathway cluster_cell Adipocyte cluster_effects Downstream Metabolic Effects TZD This compound (Thiazolidinedione derivative) PPARg PPARγ TZD->PPARg Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA) PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Metabolic_Effects Metabolic Effects Gene_Transcription->Metabolic_Effects Leads to Insulin_Sensitivity ↑ Insulin Sensitivity Metabolic_Effects->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) Metabolic_Effects->Glucose_Uptake Gluconeogenesis ↓ Hepatic Gluconeogenesis Metabolic_Effects->Gluconeogenesis Adiponectin ↑ Adiponectin Secretion Metabolic_Effects->Adiponectin FFA ↓ Circulating Free Fatty Acids Metabolic_Effects->FFA

Figure 1: PPARγ Agonist Signaling Pathway of Thiazolidinediones.

Key downstream effects of PPARγ activation by TZDs include:

  • Improved Insulin Sensitivity: TZDs enhance the sensitivity of peripheral tissues, such as adipose tissue, skeletal muscle, and the liver, to insulin[1][2][3].

  • Regulation of Glucose and Lipid Metabolism: Activation of PPARγ alters the transcription of genes involved in glucose and lipid metabolism, leading to increased glucose uptake and utilization, and reduced hepatic glucose production[1][2][4].

  • Adipocyte Differentiation: PPARγ activation promotes the differentiation of preadipocytes into mature adipocytes, which can store free fatty acids, thereby reducing their circulating levels[2].

  • Anti-inflammatory Effects: TZDs have been shown to exert anti-inflammatory effects, in part through the transrepression of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB)[5][6][7].

Anticancer Activity: Induction of Apoptosis

Several this compound derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines. A primary mechanism underlying this effect is the induction of apoptosis, or programmed cell death. This process is often mediated through the intrinsic pathway, which involves the mitochondria and is regulated by the Bcl-2 family of proteins and the activation of caspases.

Signaling Pathway:

Apoptosis_Pathway cluster_Bcl2 Bcl-2 Family Modulation Chromane_Derivative Chromane-2-carboxylic acid derivative Bcl2_down ↓ Bcl-2 (Anti-apoptotic) Chromane_Derivative->Bcl2_down Bax_up ↑ Bax (Pro-apoptotic) Chromane_Derivative->Bax_up Mitochondrion Mitochondrion Bcl2_down->Mitochondrion Bax_up->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Neuroprotection_Pathway cluster_upstream Upstream Signaling cluster_downstream Nuclear Events Chromane_Derivative Chromane-2-carboxylic acid derivative MEK MEK Chromane_Derivative->MEK Activates ERK ERK MEK->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression ↑ Neuroprotective Gene Expression pCREB->Gene_Expression Neuroprotection Neuroprotection Gene_Expression->Neuroprotection NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimulus->IKK Activates Chromane_Derivative Chromane-2-carboxylic acid derivative Chromane_Derivative->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates Degradation Degradation IkB->Degradation NFkB_IkB NF-κB-IκBα Complex NFkB NF-κB NFkB_IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates DNA DNA NFkB_n->DNA Binds Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Antioxidant_Assay_Workflow start Start prepare_reagents Prepare Reagents (DPPH/ABTS•+, Sample, Standard) start->prepare_reagents mix Mix Sample/Standard with Radical Solution prepare_reagents->mix incubate Incubate in the Dark mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition and TEAC Value measure->calculate end End calculate->end

References

The Chromane-2-Carboxylic Acid Scaffold: A Promising Framework for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Synthesis of Novel Chromane-2-Carboxylic Acid Derivatives.

The this compound core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its versatile structure has been identified as a key pharmacophore in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological properties including anticancer, antiepileptic, and enzyme-inhibitory activities. This technical guide provides a comprehensive overview of the discovery and synthesis of novel this compound derivatives, with a focus on data-driven insights, detailed experimental protocols, and the elucidation of underlying biological pathways.

Synthetic Strategies for this compound Derivatives

The synthesis of the this compound scaffold and its derivatives can be achieved through various methodologies, including conventional heating, microwave-assisted synthesis, and solid-phase synthesis. The choice of method often depends on the desired scale, efficiency, and the specific substitutions on the chromane ring.

Microwave-Assisted Synthesis of Chromone-2-Carboxylic Acids

A rapid and efficient method for the synthesis of 4-oxo-4H-chromene-2-carboxylic acids involves a microwave-assisted process. This approach significantly reduces reaction times and can improve yields compared to conventional heating methods.[1] A general procedure involves the reaction of a substituted 2'-hydroxyacetophenone with an oxalate ester in the presence of a base, followed by an acid-mediated cyclization and hydrolysis.

Experimental Protocol: Microwave-Assisted Synthesis of 6-Bromo-4-oxo-4H-chromene-2-carboxylic acid

  • Reaction Setup: In a microwave vial, dissolve 5'-bromo-2'-hydroxyacetophenone (1.16 mmol) in dioxane (2 mL).

  • Base and Reagent Addition: Add sodium ethoxide (EtONa) as a base and ethyl oxalate.

  • Microwave Irradiation (Step 1): Heat the reaction mixture to 120°C for 20 minutes using microwave irradiation.

  • Acidification and Cyclization (Step 2): Add a solution of hydrochloric acid (HCl, 6 M, 3 mL) to the reaction mixture.

  • Microwave Irradiation (Step 2): Heat the mixture again to 120°C for 40 minutes under microwave irradiation.

  • Work-up: Decant the reaction mixture into water (50 mL). The resulting solid is filtered, washed with water, and then dichloromethane to yield the final product.

This optimized protocol has been shown to produce 6-bromochromone-2-carboxylic acid with a yield of 87%.[1] The versatility of this method allows for the synthesis of various substituted chromone-2-carboxylic acids with yields ranging from 54% to 93%.[1]

Solid-Phase Synthesis of Chroman-2-Carboxylate Derivatives

Solid-phase synthesis offers a streamlined approach for generating libraries of chroman-2-carboxylate derivatives, which is particularly advantageous for structure-activity relationship (SAR) studies. The general strategy involves immobilizing a salicylaldehyde derivative onto a solid support, followed by on-resin chroman ring formation and subsequent cleavage of the final product.

Experimental Protocol: Solid-Phase Synthesis

  • Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin in anhydrous dichloromethane (DCM).

  • Immobilization: React the swollen resin with a desired salicylaldehyde (e.g., 5-bromosalicylaldehyde) in the presence of diisopropylethylamine (DIPEA). Cap any unreacted sites using a solution of DCM/MeOH/DIPEA.

  • On-Resin Chroman Ring Formation:

    • Swell the salicylaldehyde-functionalized resin in anhydrous tetrahydrofuran (THF).

    • In a separate flask, prepare a solution of a Michael donor (e.g., dimethyl malonate) and a base (e.g., sodium hydride) in anhydrous THF.

    • Add the activated Michael donor solution to the resin suspension and agitate.

    • Induce intramolecular cyclization by heating the resin in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Cleavage: Cleave the final chroman-2-carboxylate derivative from the resin using a cleavage cocktail, such as trifluoroacetic acid (TFA) in DCM.

  • Purification: Purify the crude product using standard techniques like flash chromatography or preparative HPLC.

This solid-phase approach simplifies purification and allows for the efficient generation of diverse chromane derivatives for biological screening.

Biological Activities and Structure-Activity Relationships

This compound derivatives have been shown to exhibit a range of biological activities, with their efficacy being highly dependent on the substitution patterns on the chromane core and modifications of the carboxylic acid moiety.

Anticancer Activity

Several studies have highlighted the potential of chromane derivatives as anticancer agents. For instance, a series of chroman derivatives were synthesized and evaluated for their inhibitory effects on the growth of the human breast cancer cell line MCF-7. One particular compound, 6i , demonstrated a promising GI50 (the concentration required for 50% inhibition of cell growth) of 34.7 µM.[2]

Another study focused on the design and synthesis of chroman derivatives as non-selective acetyl-CoA carboxylase (ACC) inhibitors.[3] ACCs are crucial enzymes in fatty acid synthesis, a pathway often upregulated in cancer cells. The compound 4s from this series showed potent inhibitory activity against both ACC1 and ACC2, with IC50 values of 98.06 nM and 29.43 nM, respectively.[3] Furthermore, compound 4s exhibited significant anti-proliferation activity against several cancer cell lines, including A549 (lung cancer), H1975 (lung cancer), HCT116 (colon cancer), and H7901 (gastric cancer), with IC50 values of 0.578 µM, 1.005 µM, 0.680 µM, and 1.406 µM, respectively.[3]

Table 1: Anticancer Activity of Selected this compound Derivatives

CompoundTarget/Cell LineActivityReference
6i MCF-7 (Breast Cancer)GI50 = 34.7 µM[2]
4s ACC1 (enzyme)IC50 = 98.06 nM[3]
4s ACC2 (enzyme)IC50 = 29.43 nM[3]
4s A549 (Lung Cancer)IC50 = 0.578 µM[3]
4s H1975 (Lung Cancer)IC50 = 1.005 µM[3]
4s HCT116 (Colon Cancer)IC50 = 0.680 µM[3]
4s H7901 (Gastric Cancer)IC50 = 1.406 µM[3]
Enzyme Inhibition

Beyond their anticancer properties, this compound derivatives have been investigated as inhibitors of various enzymes implicated in disease.

A series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides were synthesized and evaluated for their ability to inhibit nuclear factor-kappaB (NF-κB) activation. Compounds with -CH3, -CF3, or -Cl substituents on the phenylamide ring were found to be potent inhibitors, with IC50 values ranging from 6.0 to 60.2 µM.[4] The most active compound, 2n , which contained a 4-Cl substituent, was four times more potent than the reference compound KL-1156.[4]

Another study focused on the development of chromone and chroman-4-one derivatives as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme involved in neurodegenerative diseases. The most potent inhibitors were substituted at the 2-, 6-, and 8-positions, with larger, electron-withdrawing groups at the 6- and 8-positions being favorable for high potency.

Table 2: Enzyme Inhibitory Activity of Selected this compound Derivatives

Compound ClassTarget EnzymeKey Structural Features for ActivityIC50 RangeReference
6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamidesNF-κB-CH3, -CF3, or -Cl substituents on the phenylamide ring6.0 - 60.2 µM[4]
Chromone/chroman-4-one derivativesSIRT2Substitution at 2-, 6-, and 8-positions; larger, electron-withdrawing groups at 6- and 8-positionsLow micromolar

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by this compound derivatives is crucial for rational drug design and development.

Acetyl-CoA Carboxylase (ACC) Inhibition Pathway

The inhibition of ACC by compounds like 4s disrupts the synthesis of fatty acids, a critical metabolic pathway for cancer cell proliferation and survival. ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in de novo lipogenesis. The activity of ACC is regulated by the AMP-activated protein kinase (AMPK) signaling pathway. Under conditions of energy stress, AMPK is activated and phosphorylates ACC, leading to its inhibition. This halts the energy-consuming process of fatty acid synthesis and promotes the energy-generating process of fatty acid oxidation. By directly inhibiting ACC, chromane derivatives can mimic this effect, leading to a reduction in lipid synthesis and ultimately inducing cancer cell apoptosis.

ACC_Inhibition_Pathway Energy_Stress Energy Stress AMPK AMPK (Activated) Energy_Stress->AMPK ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC phosphorylates & inhibits Acetyl_CoA Acetyl-CoA Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Malonyl_CoA->Fatty_Acid_Synthesis Apoptosis Cancer Cell Apoptosis Chromane_Derivative Chromane-2-carboxylic acid derivative (e.g., 4s) Chromane_Derivative->ACC

Caption: ACC Inhibition Pathway by Chromane Derivatives.

Sirtuin 2 (SIRT2) Modulation Pathway

SIRT2 is a NAD+-dependent deacetylase that plays a role in various cellular processes, including metabolism and cell cycle regulation. In the context of cancer, SIRT2 has been shown to promote cell stemness and activate the MEK/ERK signaling pathway, while reducing chemosensitivity.[5] Chromane-based SIRT2 inhibitors can potentially reverse these effects. By inhibiting SIRT2, these compounds may lead to the de-regulation of downstream targets, disrupting pro-survival signaling cascades like the MEK/ERK pathway and sensitizing cancer cells to chemotherapy.

SIRT2_Modulation_Pathway Chromane_Derivative Chromane-based SIRT2 Inhibitor SIRT2 Sirtuin 2 (SIRT2) Chromane_Derivative->SIRT2 inhibits MEK MEK SIRT2->MEK activates Cell_Stemness Cell Stemness SIRT2->Cell_Stemness promotes Chemosensitivity Chemosensitivity SIRT2->Chemosensitivity reduces ERK ERK MEK->ERK activates Cancer_Progression Cancer Progression ERK->Cancer_Progression promotes Cell_Stemness->Cancer_Progression contributes to

Caption: SIRT2 Modulation by Chromane-based Inhibitors.

Experimental Workflows

A logical workflow is essential for the efficient discovery and development of novel this compound derivatives.

Experimental_Workflow Library_Synthesis Library Synthesis (e.g., Solid-Phase) Primary_Screening Primary Biological Screening (e.g., Cell Viability Assay) Library_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Lead_Optimization->Mechanism_Studies In_Vivo_Testing In Vivo Efficacy and Toxicity Testing Lead_Optimization->In_Vivo_Testing

Caption: Drug Discovery Workflow for Chromane Derivatives.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The synthetic versatility of this core allows for the generation of diverse chemical libraries, which, when coupled with robust biological screening and detailed SAR studies, can lead to the identification of potent and selective modulators of various biological targets. The insights into the underlying signaling pathways, such as those involving ACC and SIRT2, provide a rational basis for the design of next-generation chromane-based drugs with improved efficacy and safety profiles. Further exploration of this promising scaffold is warranted to unlock its full therapeutic potential.

References

The Chroman Core: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold, a privileged heterocyclic system, is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of chroman-based compounds, offering a comprehensive resource for researchers and drug development professionals. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to facilitate the rational design of novel therapeutics harnessing the potential of the chroman core.

Anticancer Activity: Targeting SIRT2 and Beyond

Chroman derivatives have demonstrated significant potential as anticancer agents, with a notable mechanism of action being the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in cell cycle regulation and tumorigenesis.

Quantitative Structure-Activity Relationship Data

The anticancer activity of chroman-based compounds is profoundly influenced by the substitution pattern on the chroman ring. The following table summarizes the in vitro cytotoxic and SIRT2 inhibitory activities of a selection of chroman-4-one derivatives.

Compound IDR1 (Position 6)R2 (Position 8)R3 (at C2)Cell LineIC50 (µM)SIRT2 Inhibition IC50 (µM)Reference
1a -H-H-HMCF-745.2>200[1]
1b -Cl-H-HMCF-728.7-[1]
1c -OCH3-H-HMCF-735.1-[1]
1d -H-HPhenylMCF-715.8-[1]
2a -Cl-Brn-pentyl--4.5
2b -Br-Brn-pentyl--1.5
2c -Cl-Brn-propyl--10.6
2d -Cl-Briso-propyl-->50

Data for compounds 2a-2d is for SIRT2 inhibition.

Key SAR Insights for Anticancer Activity:

  • Substitution at C6 and C8: Electron-withdrawing groups, such as halogens (Cl, Br), at positions 6 and 8 of the chroman-4-one ring generally enhance SIRT2 inhibitory activity.

  • Substitution at C2: The nature of the substituent at the C2 position is critical. An alkyl chain of three to five carbons appears to be optimal for SIRT2 inhibition. Bulky groups or branching near the ring can diminish activity.

  • Carbonyl Group: The carbonyl group at C4 is crucial for high potency in SIRT2 inhibition.

Signaling Pathway: SIRT2 Inhibition

Chroman-based SIRT2 inhibitors function by blocking the deacetylation of key protein substrates, such as α-tubulin and the tumor suppressor p53. Inhibition of SIRT2 leads to hyperacetylation of these substrates, which can disrupt microtubule dynamics and enhance p53's pro-apoptotic activity, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

SIRT2_Inhibition_Pathway SIRT2 Inhibition by Chroman Derivatives cluster_cell Cancer Cell Chroman Chroman Derivative SIRT2 SIRT2 Chroman->SIRT2 Inhibits alphaTubulin α-Tubulin SIRT2->alphaTubulin Deacetylates p53 p53 SIRT2->p53 Deacetylates acetylated_alphaTubulin Acetylated α-Tubulin CellCycleArrest Cell Cycle Arrest acetylated_alphaTubulin->CellCycleArrest Leads to acetylated_p53 Acetylated p53 Apoptosis Apoptosis acetylated_p53->Apoptosis Promotes

SIRT2 Inhibition Pathway
Experimental Protocols

Principle: This method involves a base-promoted crossed aldol condensation between a 2'-hydroxyacetophenone and an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.

Procedure:

  • To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the desired aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).

  • Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

  • After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂).

  • Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 2-alkyl-chroman-4-one.

Principle: This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic acetylated peptide substrate by recombinant human SIRT2.

Procedure:

  • Prepare a reaction mixture containing SIRT2 assay buffer, the fluorogenic acetylated peptide substrate, and NAD+.

  • Add the test chroman compound at various concentrations (a vehicle control, typically DMSO, should be included).

  • Pre-incubate the mixture for 5 minutes at room temperature.

  • Initiate the reaction by adding recombinant human SIRT2 enzyme.

  • Incubate the reaction for 1 hour at 37°C.

  • Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated substrate.

  • Incubate for 45 minutes at 37°C.

  • Measure the fluorescence using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Activity

Chroman-4-one derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial properties, showing activity against various pathogenic bacteria and fungi.

Quantitative Structure-Activity Relationship Data

The antimicrobial efficacy of chroman-4-ones is highly dependent on the substitution pattern on the chroman ring.

Compound IDR (Position 7)Staphylococcus epidermidis MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)Salmonella enteritidis MIC (µg/mL)Candida albicans MIC (µg/mL)Reference
3a -OH6412812864[2]
3b -OCH36412812864[2]
3c -O(CH2)2CH3256512512128[2]
3d -OCH2Ph51210241024256[2]

Key SAR Insights for Antimicrobial Activity:

  • Substitution at C7: A free hydroxyl or a methoxy group at position 7 is favorable for antimicrobial activity.

  • Alkoxy Chain Length: Increasing the length of the O-alkyl chain at position 7 generally leads to a decrease in antimicrobial activity.

Experimental Workflow: Antimicrobial Screening

The following diagram illustrates a typical workflow for screening the antimicrobial activity of newly synthesized chroman derivatives.

Antimicrobial_Screening_Workflow Antimicrobial Screening Workflow cluster_workflow Screening Process Synthesis Synthesis of Chroman Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification StockSolution Prepare Stock Solutions (in DMSO) Purification->StockSolution MIC_Assay Broth Microdilution Assay (MIC Determination) StockSolution->MIC_Assay MBC_MFC_Assay Subculturing on Agar (MBC/MFC Determination) MIC_Assay->MBC_MFC_Assay DataAnalysis Data Analysis & SAR Determination MBC_MFC_Assay->DataAnalysis

Antimicrobial Screening Workflow
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Procedure:

  • Prepare serial two-fold dilutions of the test chroman compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

  • Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Neuroprotective and Anti-inflammatory Activities

Chroman derivatives have also shown promise in the areas of neuroprotection and anti-inflammation, targeting key signaling pathways involved in these complex processes.

Neuroprotective Activity: ERK-CREB Signaling

Certain chroman derivatives have been found to exert neuroprotective effects against excitotoxicity, in part through the activation of the ERK/CREB signaling pathway. This pathway is crucial for neuronal survival and plasticity.

ERK_CREB_Pathway Neuroprotective ERK-CREB Signaling cluster_neuron Neuron Chroman Chroman Derivative ERK ERK1/2 Chroman->ERK Activates pERK p-ERK1/2 ERK->pERK Phosphorylation CREB CREB pERK->CREB Activates pCREB p-CREB CREB->pCREB Phosphorylation NeuroprotectiveGenes Neuroprotective Gene Expression (e.g., BDNF) pCREB->NeuroprotectiveGenes Induces NeuronalSurvival Neuronal Survival NeuroprotectiveGenes->NeuronalSurvival Promotes

Neuroprotective ERK-CREB Signaling
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

Chroman derivatives have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of inflammation.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Principle: This assay measures the amount of nitrite, a stable product of NO, in the culture medium of LPS-stimulated macrophages treated with the test compounds.

Procedure:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the chroman compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Add Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Quantitative Data for Neuroprotective and Anti-inflammatory Activities

The following table presents data on the neuroprotective and anti-inflammatory activities of selected chroman derivatives.

Compound IDAssayCell LineEC50/IC50 (µM)Reference
BL-M NMDA-induced excitotoxicityPrimary rat cortical cells16.95 (IC50)[3]
Compound 5-9 NO Production Inhibition (LPS-induced)RAW 264.75.33 (EC50)

Note: More comprehensive quantitative SAR data for neuroprotective and anti-inflammatory activities of a series of chroman derivatives is an active area of research.

Conclusion and Future Directions

The chroman scaffold represents a versatile and privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. The structure-activity relationships highlighted in this guide underscore the importance of substitution patterns on the chroman ring in determining potency and selectivity for various therapeutic targets. The detailed experimental protocols provide a foundation for the synthesis and evaluation of new chroman-based compounds.

Future research in this area will likely focus on:

  • Expanding the diversity of chroman libraries to explore a wider range of biological targets.

  • Utilizing computational modeling and machine learning to refine SAR models and predict the activity of novel derivatives.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their clinical potential.

By leveraging the knowledge of the structure-activity relationships of chroman-based compounds, researchers can continue to develop innovative and effective therapies for a multitude of diseases.

References

(S)-6-Fluorochromane-2-carboxylic acid as a chiral building block in pharmaceuticals.

Author: BenchChem Technical Support Team. Date: December 2025

(S)-6-Fluorochromane-2-carboxylic acid is a specialized chiral building block that has become indispensable in the synthesis of a number of pharmaceuticals. Its rigid, fluorine-substituted chromane core and chiral carboxylic acid moiety make it a valuable component for creating stereospecific drugs with enhanced pharmacological profiles. This technical guide provides an in-depth overview of its synthesis, applications, and the mechanisms of action of key drugs derived from it, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectroscopic Data

(S)-6-Fluorothis compound is a white to off-white solid. Its chemical structure and key properties are summarized below.

PropertyValueReference
Molecular FormulaC₁₀H₉FO₃[1]
Molecular Weight196.18 g/mol [1]
CAS Number129101-36-6[1]
Melting Point129.2-130.3°C[2]
Boiling Point358°C[2]
Storage2-8°C[2][3]

Spectroscopic Data:

SpectrumDataReference
¹H NMR (400 MHz, CDCl₃)δ = 8.61 (bs, 1H, COOH), 6.76-7.01 (m, 3H, Ar-H), 4.78 (t, 1H, CH), 2.82-2.85 (t, 2H, CH₂), 2.14-2.37 (m, 2H, CH₂)[4]
¹³C NMR (400 MHz, CDCl₃)δ = 175.2, 158.4, 156.0, 149.0, 122.3-122.4, 117.8-117.9, 115.2-115.5, 73.2, 23.5-24.1[4]
Mass Spectrum (ESI)m/z 196.18 (M)[4]

Synthesis of (S)-6-Fluorothis compound

The synthesis of enantiomerically pure (S)-6-Fluorothis compound is a critical step in its utilization as a pharmaceutical intermediate. Several methods have been developed, with the most common being the reduction of a chromone precursor followed by resolution, or increasingly, enzymatic resolution for a more sustainable approach.

Chemical Synthesis and Resolution

A prevalent method for synthesizing racemic 6-fluorochroman-2-carboxylic acid involves the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[4] The racemic mixture can then be resolved to isolate the desired (S)-enantiomer.

Experimental Protocol: Synthesis of Racemic 6-Fluorochroman-2-carboxylic Acid [4]

  • Materials: 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5% Palladium on carbon (Pd/C, 50% wet), Glacial acetic acid, Petroleum ether.

  • Procedure:

    • In an autoclave, combine 30 g (0.144 mol) of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5 g of wet 5% Pd/C, and 500 mL of glacial acetic acid.

    • Seal the autoclave and purge with nitrogen gas three times.

    • Replace the nitrogen atmosphere with hydrogen gas and pressurize to 2.0 MPa.

    • Heat the reactor to 70-80°C. Maintain the hydrogen pressure at 2.0 MPa by replenishing as needed.

    • Monitor the reaction until the hydrogen pressure remains stable for 30 minutes, indicating completion.

    • Cool the reactor, release the hydrogen pressure, and filter the reaction mixture to recover the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to remove the glacial acetic acid.

    • Add 30 mL of petroleum ether to the concentrate and heat to precipitate a white crystalline solid.

    • Filter the solid and dry to yield 6-fluorochroman-2-carboxylic acid.

ParameterValueReference
Yield88.4%[4]
Purity99.8%[4]

The resolution of the racemic mixture can be achieved by forming diastereomeric salts with a chiral amine, such as (R)-(+)-α-methylbenzylamine, followed by fractional crystallization.

Enzymatic Resolution

A more environmentally friendly and efficient method for obtaining the enantiomerically pure compound is through enzymatic resolution. This process utilizes esterases to selectively hydrolyze one enantiomer of a racemic ester precursor.

Experimental Protocol: Enzymatic Resolution of Racemic Methyl 6-Fluorochroman-2-carboxylate

This method employs two esterases, EstS and EstR, from Geobacillus thermocatenulatus for the sequential resolution of racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC).

  • System: Aqueous-toluene biphasic system.

  • Substrate: Racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC).

  • Enzymes: Immobilized cells of E. coli expressing EstS or EstR.

  • Procedure Overview:

    • A sequential biphasic batch resolution is performed.

    • In each batch, the aqueous phase containing the immobilized cells (either EstS or EstR) is replaced to recover the optically pure carboxylic acid.

    • The organic phase containing the unreacted ester is retained, and fresh substrate (MFCC) is added after every two batches.

ProductEnantiomeric Excess (ee)Reference
(S)-6-Fluorochroman-2-carboxylic acid (using EstS)>99%
(R)-6-Fluorochroman-2-carboxylic acid (using EstR)95-96%

Application in Pharmaceuticals

(S)-6-Fluorothis compound is a key chiral building block in the synthesis of several important pharmaceuticals, most notably Nebivolol and Fidarestat.

Nebivolol

Nebivolol is a third-generation beta-blocker used for the treatment of hypertension. It is a racemic mixture of (S,R,R,R)- and (R,S,S,S)-nebivolol. The (S)-6-fluorochroman-2-carboxylic acid moiety is a crucial precursor for one of the enantiomers of a key intermediate in the synthesis of Nebivolol.

Nebivolol's mechanism of action is unique among beta-blockers. It combines selective β1-adrenergic receptor antagonism with a nitric oxide (NO)-dependent vasodilatory effect mediated by β3-adrenergic receptor agonism.

Nebivolol_Signaling_Pathway cluster_beta1 β1-Adrenergic Receptor Blockade cluster_beta3 β3-Adrenergic Receptor Agonism nebivolol1 Nebivolol beta1 β1-Adrenergic Receptor nebivolol1->beta1 Antagonism heart_rate ↓ Heart Rate beta1->heart_rate contractility ↓ Myocardial Contractility beta1->contractility cardiac_output ↓ Cardiac Output heart_rate->cardiac_output contractility->cardiac_output bp_reduction1 Blood Pressure Reduction cardiac_output->bp_reduction1 nebivolol2 Nebivolol beta3 β3-Adrenergic Receptor nebivolol2->beta3 Agonism enos eNOS Activation beta3->enos inos iNOS Overexpression beta3->inos no_production ↑ Nitric Oxide (NO) enos->no_production inos->no_production vasodilation Vasodilation no_production->vasodilation bp_reduction2 Blood Pressure Reduction vasodilation->bp_reduction2 Fidarestat_Signaling_Pathway cluster_polyol Polyol Pathway in Hyperglycemia cluster_stress Cellular Stress cluster_inhibition Inhibition by Fidarestat glucose High Glucose aldose_reductase Aldose Reductase (AR) glucose->aldose_reductase sorbitol Sorbitol Accumulation aldose_reductase->sorbitol nadph_depletion NADPH Depletion aldose_reductase->nadph_depletion NADPH -> NADP+ sdh Sorbitol Dehydrogenase sorbitol->sdh osmotic_stress Osmotic Stress sorbitol->osmotic_stress fructose Fructose sdh->fructose pkc_activation PKC Activation fructose->pkc_activation complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) osmotic_stress->complications oxidative_stress Oxidative Stress (ROS) nadph_depletion->oxidative_stress oxidative_stress->complications pkc_activation->complications fidarestat Fidarestat fidarestat->aldose_reductase Inhibition Chemical_Synthesis_Workflow start Start: 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid hydrogenation Catalytic Hydrogenation (Pd/C, H₂, Acetic Acid) start->hydrogenation racemic_acid Racemic 6-Fluorochroman-2-carboxylic acid hydrogenation->racemic_acid resolution Resolution with Chiral Amine ((R)-(+)-α-methylbenzylamine) racemic_acid->resolution fractional_crystallization Fractional Crystallization resolution->fractional_crystallization s_enantiomer (S)-6-Fluorochroman-2-carboxylic acid fractional_crystallization->s_enantiomer r_enantiomer (R)-Enantiomer (byproduct) fractional_crystallization->r_enantiomer Enzymatic_Resolution_Workflow start Start: Racemic Methyl 6-Fluorochroman-2-carboxylate hydrolysis_s Enantioselective Hydrolysis (Immobilized EstS) start->hydrolysis_s separation1 Phase Separation hydrolysis_s->separation1 s_acid (S)-6-Fluorochroman-2-carboxylic acid (Aqueous Phase) separation1->s_acid r_ester Unreacted (R)-Methyl Ester (Organic Phase) separation1->r_ester hydrolysis_r Enantioselective Hydrolysis (Immobilized EstR) r_ester->hydrolysis_r separation2 Phase Separation hydrolysis_r->separation2 r_acid (R)-6-Fluorochroman-2-carboxylic acid (Aqueous Phase) separation2->r_acid unreacted_s Unreacted (S)-Methyl Ester (Organic Phase - Recycled) separation2->unreacted_s

References

The role of Trolox (a vitamin E analogue) in antioxidant studies.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a cell-permeable, water-soluble analog of vitamin E.[1][2] Its potent antioxidant properties and clear mechanism of action have established it as a gold standard for measuring the antioxidant capacity of various substances in biological and chemical applications.[1][3] This guide provides an in-depth overview of Trolox's core functions, its application in key antioxidant assays, relevant experimental protocols, and its role in cellular signaling pathways for researchers, scientists, and drug development professionals.

Mechanism of Action: Radical Scavenging

Like its parent compound, vitamin E, Trolox's antioxidant activity stems from its chromanol ring.[4] The hydroxyl (-OH) group on this ring can donate a hydrogen atom to unstable free radicals (like peroxyl radicals, ROO•), thereby neutralizing them and terminating the oxidative chain reaction.[5] This process converts Trolox into a stable, less reactive phenoxyl radical.[4] This fundamental mechanism underpins its use as a reference in various antioxidant assays.[6]

G Trolox Trolox (Active Antioxidant) TroloxRadical Trolox Phenoxyl Radical (Stable) Trolox->TroloxRadical Donates H• (Oxidation) Radical Free Radical (e.g., ROO•) Neutralized Neutralized Molecule (ROOH) Radical->Neutralized Accepts H• (Reduction)

Trolox mechanism for neutralizing a free radical.

Trolox as the Gold Standard: The TEAC Concept

Due to the complexity of measuring individual antioxidant components in a mixture, the Trolox Equivalent Antioxidant Capacity (TEAC) is used as a benchmark.[2] This concept quantifies the antioxidant strength of a sample by comparing its activity to that of Trolox.[7] Results are typically expressed in "Trolox Equivalents" (TE), for example, micromoles of TE per gram of sample (μmol TE/g).[2][8] The TEAC value is most commonly determined using the ABTS assay but is also a standard for other methods like DPPH and ORAC.[2][8]

Key Experimental Protocols and Workflows

Trolox is the primary standard for the most widely used antioxidant capacity assays. These assays are generally based on either hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[6]

ABTS (TEAC) Assay

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is a SET-based method.[9] It involves generating the blue-green ABTS radical cation (ABTS•+), which has a strong absorbance at specific wavelengths (commonly 734 nm).[10][11] When an antioxidant is introduced, it reduces the ABTS•+, causing the solution to decolorize. This change in absorbance is proportional to the sample's antioxidant capacity and is measured against a Trolox standard curve.[10]

Experimental Protocol (ABTS/TEAC Assay):

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS salt in water.[12]

    • Potassium Persulfate (2.45 mM): Dissolve potassium persulfate in water.[12]

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[11][13]

    • Adjusted ABTS•+ Solution: Before use, dilute the working solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.[12]

    • Trolox Stock Solution (1 mM): Prepare by dissolving Trolox in a solvent like ethanol.[10] Create a series of dilutions from this stock to generate a standard curve (e.g., 0 to 250 µM).[14]

  • Assay Procedure (96-well plate):

    • Pipette a small volume (e.g., 10-20 µL) of the sample, Trolox standards, or blank (solvent) into the wells.[12][14]

    • Add a larger volume (e.g., 190-230 µL) of the adjusted ABTS•+ solution to each well.[12][14]

    • Incubate the plate in the dark for a set time (e.g., 6-30 minutes).[12][14]

    • Read the absorbance at 734 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of absorbance inhibition for each standard and sample.

    • Plot the inhibition percentage of the Trolox standards against their concentrations to create a standard curve.[10]

    • Use the linear regression equation from the standard curve to calculate the TEAC value for the samples.[10]

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_abts Prepare 7 mM ABTS & 2.45 mM K₂S₂O₈ prep_radical Mix 1:1, Incubate 12-16h in Dark prep_abts->prep_radical prep_dilute Dilute ABTS•+ to Absorbance ≈ 0.7 prep_radical->prep_dilute add_abts Add ABTS•+ Solution to All Wells prep_dilute->add_abts prep_trolox Prepare Trolox Standard Dilutions add_samples Add Samples/Standards to 96-well Plate prep_trolox->add_samples add_samples->add_abts incubate Incubate in Dark add_abts->incubate read_abs Read Absorbance (e.g., 734 nm) incubate->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition plot_curve Plot Trolox Standard Curve calc_inhibition->plot_curve calc_teac Calculate TEAC of Samples plot_curve->calc_teac

Workflow for the ABTS/TEAC antioxidant capacity assay.
DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is another SET-based method that uses a stable free radical.[15] The DPPH radical has a deep violet color in solution with a strong absorption peak around 517 nm.[16] When reduced by an antioxidant, the color fades to yellow. The degree of discoloration is proportional to the antioxidant's radical-scavenging activity, which is quantified against a Trolox standard curve.

Experimental Protocol (DPPH Assay):

  • Reagent Preparation:

    • DPPH Working Solution: Prepare a solution of DPPH in a solvent like methanol or ethanol. The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.[15] This solution must be freshly prepared and protected from light.

    • Trolox Standards: Prepare a dilution series of Trolox in the same solvent used for the DPPH solution.

  • Assay Procedure (96-well plate):

    • Add a small volume (e.g., 20 µL) of the sample or Trolox standards to each well.

    • Add a larger volume (e.g., 200 µL) of the freshly prepared DPPH working solution to each well.

    • Incubate the plate in the dark for a specified time (e.g., 3-30 minutes).[15]

    • Read the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% inhibition) for each concentration.

    • Plot a standard curve of % inhibition versus Trolox concentration.

    • Determine the TEAC of the sample from the standard curve.[15]

ORAC Assay

The Oxygen Radical Absorbance Capacity (ORAC) assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative damage.[17] The damage is induced by a source of peroxyl radicals, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[18] In the presence of an antioxidant, the decay of fluorescence is inhibited. The ORAC value is calculated from the area under the fluorescence decay curve (AUC) and compared to a Trolox standard curve.[17]

Experimental Protocol (ORAC Assay):

  • Reagent Preparation:

    • Fluorescein Working Solution: Prepare a dilute solution of fluorescein in a phosphate buffer (e.g., 75 mM, pH 7.4).[17]

    • AAPH Solution: Prepare a fresh solution of AAPH in the same buffer.[19]

    • Trolox Standards: Prepare a dilution series of Trolox (e.g., 12.5 to 200 µM) in the buffer.[17]

  • Assay Procedure (96-well black plate):

    • Add a volume (e.g., 25-50 µL) of the sample or Trolox standards to the wells.[17][19]

    • Add a larger volume (e.g., 150 µL) of the fluorescein working solution to all wells.[17]

    • Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).[17][19]

    • Initiate the reaction by adding the AAPH solution (e.g., 25-100 µL) to all wells.[17][19]

    • Immediately begin recording fluorescence measurements (e.g., every 1-2 minutes) for an extended period (e.g., 2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[17][19]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each standard and sample.[20]

    • Plot the Net AUC of the Trolox standards against their concentration to create a standard curve.

    • Interpolate the Net AUC of the samples against the standard curve to determine their ORAC values, expressed as Trolox Equivalents.[20]

Quantitative Data and Comparison

The antioxidant capacity of a compound is highly dependent on the assay used. Trolox serves as a consistent benchmark across these different methods.

Table 1: Comparative Antioxidant Capacity vs. Trolox This table presents illustrative data on the relative antioxidant capacity of common compounds when standardized against Trolox in different assays. Values are expressed as Trolox Equivalents (TE), where a value > 1.0 indicates stronger activity than Trolox in that specific assay, and a value < 1.0 indicates weaker activity.

CompoundAssay TypeTEAC Value (mol TE/mol)Reference
Trolox All 1.00 Standard
Ascorbic AcidABTS~0.9-1.0[21]
Ascorbic AcidDPPH~0.5-1.0[22]
Gallic AcidABTS3.2 - 4.7[23]
Gallic AcidFRAP1.8 - 3.0[23]
Gallic AcidORAC~1.05[23]
α-TocopherolORAC~1.0[18]
Uric AcidORAC~0.92[18]

Note: These values are compiled from various studies and can vary significantly based on specific experimental conditions (pH, solvent, reaction time).[23]

Role in Cellular Studies and Signaling Pathways

Beyond in vitro chemical assays, Trolox is widely used in cell-based models to study and mitigate oxidative stress.[24] Its water-solubility and cell permeability allow it to effectively scavenge intracellular reactive oxygen species (ROS).[24][25]

One of the critical pathways affected by oxidative stress is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. However, under oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the expression of antioxidant response element (ARE)-driven genes, including heme oxygenase-1 (HO-1). Studies have shown that Trolox can reduce oxidative stress, leading to an increased expression of Nrf2 and HO-1, thereby enhancing the cell's endogenous antioxidant defenses.[26][27]

G cluster_nucleus ROS Oxidative Stress (High ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) ROS->Keap1_Nrf2 Induces Dissociation Trolox Trolox Trolox->ROS Scavenges Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates Keap1_Nrf2->Nrf2 Releases ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (e.g., HO-1) ARE->Genes Activates Transcription Defense Enhanced Cellular Antioxidant Defense Genes->Defense

Role of antioxidants in the Nrf2 signaling pathway.

Advantages and Limitations

While Trolox is an invaluable tool, it is essential to understand its benefits and drawbacks.

Table 2: Advantages and Limitations of Trolox as an Antioxidant Standard

AdvantagesLimitations
Water-Soluble: Unlike Vitamin E, it is soluble in aqueous media, making it versatile for both hydrophilic and lipophilic samples.[10][13]Biphasic Activity: Can exhibit pro-oxidant effects at high concentrations in certain cellular models.[4][28][29]
Stable Standard: Provides consistent, reproducible results, enabling comparison of data across different experiments and labs.[13]Mechanism Specificity: As a chain-breaking antioxidant, its activity may not perfectly represent antioxidants with different mechanisms (e.g., metal chelators).
Well-Characterized Mechanism: Its hydrogen-donating mechanism is clearly understood, providing a solid chemical basis for assays.[4][5]Limited Applicability: May show weak reactivity in assays involving indicators with low redox potentials, making it a less suitable standard in those specific cases.[23]
Commercially Available: High-purity Trolox is readily accessible for research purposes.In Vitro vs. In Vivo: High antioxidant capacity in a chemical assay does not always translate directly to biological efficacy due to factors like bioavailability and metabolism.

Conclusion

Trolox holds an indispensable position in antioxidant research. Its role as a universal standard has been fundamental in developing and validating widely used antioxidant capacity assays, including the ABTS, DPPH, and ORAC methods. The concept of Trolox Equivalence has provided a crucial framework for quantifying and comparing the antioxidant potential of countless compounds, from pure phytochemicals to complex food extracts. Furthermore, its utility in cell-based studies continues to help elucidate the intricate relationship between oxidative stress and cellular signaling pathways. For any professional in the field, a thorough understanding of Trolox's properties, applications, and limitations is essential for conducting robust and meaningful antioxidant research.

References

Methodological & Application

Step-by-step protocol for the synthesis of Chromane-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of Chromane-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of this compound, a valuable heterocyclic motif present in many bioactive molecules and pharmaceuticals. The chroman scaffold is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities.[1][2] This protocol outlines a reliable two-step synthetic route involving the formation of a chromone-2-carboxylic acid precursor, followed by its reduction to the target this compound.

Data Presentation

The following table summarizes representative quantitative data for the key steps in the synthesis of a substituted this compound, specifically 6-fluorochroman-2-carboxylic acid, which is a key intermediate for the synthesis of Nebivolol.[3]

StepStarting MaterialProductReagents/CatalystYieldPurityReference
1. Synthesis of Precursor (Example)5'-Bromo-2'-hydroxyacetophenone6-Bromochromone-2-carboxylic acidEthyl oxalate, EtONa, HCl87%N/A[4]
2. Reduction to this compound (Example)6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid6-Fluorochroman-2-carboxylic acidH₂, Pd/C, Acetic acid88.4%99.8%[5]
3. Hydrolysis of Ester to Carboxylic Acid (Alternative Final Step)(S)-Ethyl chroman-2-carboxylate(S)-Chroman-2-carboxylic acidNaOH, Methanol/Ethanol>95%>98%[3]

Experimental Protocols

This protocol describes the synthesis of a substituted this compound as a representative example. The general principles can be adapted for the synthesis of the parent compound or other derivatives.

Step 1: Synthesis of 6-Substituted-4-oxo-4H-chromene-2-carboxylic Acid (Precursor)

This step describes the synthesis of a chromone-2-carboxylic acid, which serves as the precursor for the final product. The following is a microwave-assisted method for the synthesis of 6-bromochromone-2-carboxylic acid.[4]

Materials:

  • 5′-Bromo-2′-hydroxyacetophenone

  • Ethyl oxalate

  • Sodium ethoxide (EtONa)

  • Hydrochloric acid (HCl, 6 M)

  • Ethanol

  • Water

  • Dichloromethane

Procedure:

  • In a microwave vial, add 5′-bromo-2′-hydroxyacetophenone (1 equiv.) and a solution of sodium ethoxide (2.5 equiv.) in ethanol.

  • Add ethyl oxalate (1.2 equiv.) to the mixture.

  • Seal the vial and heat the reaction mixture in a microwave synthesizer to 120 °C for 20 minutes.[4]

  • After cooling, add a solution of HCl (6 M, 3 mL).

  • Heat the reaction again to 120 °C for 40 minutes in the microwave synthesizer.[4]

  • Decant the reaction mixture into water (50 mL).

  • Filter the resulting solid and wash it with water.

  • Dry the solid, then wash with dichloromethane and dry again to obtain 6-bromo-4-oxo-4H-chromene-2-carboxylic acid.[4]

Step 2: Reduction to 6-Substituted-chromane-2-carboxylic Acid

This step involves the catalytic hydrogenation of the chromone precursor to the desired this compound. The following protocol is for the synthesis of 6-fluorochroman-2-carboxylic acid.[5][6]

Materials:

  • 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

  • Palladium on activated charcoal (Pd/C, 5%)

  • Glacial acetic acid

  • Hydrogen gas

  • Nitrogen gas

  • Toluene

  • Sodium hydroxide (NaOH) solution

  • Concentrated HCl

Procedure:

  • In a high-pressure autoclave, combine 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (e.g., 10.0 g), wet palladium on carbon (0.5 g), and glacial acetic acid (150 mL).[5]

  • Seal the autoclave and purge with nitrogen gas.

  • Replace the nitrogen atmosphere with hydrogen gas and pressurize the reactor to 15-20 kg (approximately 2.0 MPa).[5]

  • Heat the reactor to 75-80 °C and maintain the hydrogen pressure for 30-35 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).[5]

  • After the reaction is complete, cool the reactor, release the pressure, and filter the reaction mixture to remove the Pd/C catalyst. Wash the catalyst with acetic acid.[5]

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.[5]

  • Add toluene to the residue, followed by an aqueous NaOH solution. Stir for 30 minutes and separate the aqueous and organic layers.

  • Acidify the aqueous layer with concentrated HCl to precipitate the solid product.[5]

  • Filter, wash, and dry the solid to obtain 6-fluorochroman-2-carboxylic acid.

Alternative Final Step: Alkaline Hydrolysis of Chroman-2-carboxylate Ester

If the synthesis route yields an ester, such as ethyl chroman-2-carboxylate, the following hydrolysis protocol can be used to obtain the final carboxylic acid.[3]

Materials:

  • (S)-Ethyl chroman-2-carboxylate

  • Methanol or Ethanol

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve (S)-Ethyl chroman-2-carboxylate (1.0 eq) in methanol or ethanol.

  • Add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq) to the stirred solution.[3]

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).[3]

  • Cool the reaction mixture and remove the organic solvent using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove impurities.

  • Carefully acidify the aqueous layer to pH 1-2 with concentrated HCl to precipitate the carboxylic acid.[3]

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[3]

  • Filter and concentrate the organic layer under reduced pressure to yield the crude (S)-chroman-2-carboxylic acid.

  • The crude product can be purified by recrystallization if necessary.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a substituted this compound via the reduction of a chromone precursor.

SynthesisWorkflow Start Substituted 2'-Hydroxyacetophenone Step1 Step 1: Cyclization & Hydrolysis (Microwave) Start->Step1 Reagent1 Ethyl Oxalate + Base (e.g., EtONa) Reagent1->Step1 Precursor Substituted Chromone- 2-carboxylic Acid Step1->Precursor Yield: ~87% Step2 Step 2: Catalytic Hydrogenation Precursor->Step2 Reagent2 H₂ / Pd-C Acetic Acid Reagent2->Step2 Product Substituted Chromane- 2-carboxylic Acid Step2->Product Yield: ~88% SynthesisStrategies Target This compound Method1 Reduction of Chromone Method1->Target Method2 Hydrolysis of Ester Method2->Target Method3 Direct Ring Formation Precursor2 Chroman-2-carboxylate Ester Method3->Precursor2 Precursor1 Chromone-2-carboxylic Acid Precursor1->Method1 Precursor2->Method2 Precursor3 Salicylaldehyde Derivatives + C3 Synthon Precursor3->Method3 e.g., Michael Addition + Cyclization

References

Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of 6-bromochromone-2-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The use of microwave irradiation offers significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced efficiency.

Overview

The synthesis of 6-bromochromone-2-carboxylic acid is achieved through a microwave-assisted process starting from 5'-bromo-2'-hydroxyacetophenone and diethyl oxalate.[1] This method involves a two-step, one-pot reaction sequence: an initial base-catalyzed condensation followed by an acid-mediated hydrolysis and cyclization. The optimization of reaction parameters such as the choice of base, solvent, temperature, and reaction time is crucial for maximizing the product yield.[1]

Experimental Data

The following table summarizes the quantitative data from the optimization of the microwave-assisted synthesis of 6-bromochromone-2-carboxylic acid.[1]

EntryBase (equiv.)Ethyl Oxalate (equiv.)SolventTemperature (°C)Time (min)Acid (M)Yield (%)
1EtONa (1)1Ethanol12010 + 10HCl (1)10
2NaOMe (1)1Methanol12010 + 10HCl (1)12
3NaOMe (2)1Methanol12010 + 10HCl (1)15
4NaOMe (1)2Methanol12010 + 10HCl (1)18
5NaOMe (2)2Methanol12010 + 10HCl (1)20
6NaOMe (2)3Methanol12010 + 10HCl (1)21
7NaOMe (2)3Methanol12010 + 10HCl (3)35
8NaOMe (2)3Methanol12010 + 10HCl (6)53
9NaOMe (2)3Methanol14010 + 10HCl (6)65
10NaOMe (2)3Methanol16010 + 10HCl (6)78
11NaOMe (2)3Methanol18010 + 10HCl (6)62
12NaOMe (2)3Methanol1605 + 5HCl (6)70
13NaOMe (2)3Methanol16015 + 15HCl (6)81
14NaOMe (2)3Methanol16020 + 20HCl (6)85
15NaOMe (2)3Methanol16025 + 25HCl (6)87

Experimental Protocol

This protocol is based on the optimized conditions for the microwave-assisted synthesis of 6-bromochromone-2-carboxylic acid.[1]

Materials:

  • 5'-bromo-2'-hydroxyacetophenone

  • Diethyl oxalate

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl, 6 M)

  • Microwave reactor vials

  • Magnetic stirrer

Procedure:

  • To a microwave reactor vial equipped with a magnetic stirrer, add 5'-bromo-2'-hydroxyacetophenone (1 equivalent).

  • Add methanol as the solvent.

  • Add sodium methoxide (2 equivalents) and diethyl oxalate (3 equivalents) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 160°C for 25 minutes.

  • After the first irradiation step, cool the vial to room temperature.

  • Add 6 M hydrochloric acid to the reaction mixture.

  • Seal the vial again and place it back in the microwave reactor.

  • Irradiate the mixture at 160°C for an additional 25 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the product with cold water.

  • Dry the product under vacuum to obtain pure 6-bromochromone-2-carboxylic acid.

Visualizations

Experimental Workflow:

The following diagram illustrates the workflow for the microwave-assisted synthesis of 6-bromochromone-2-carboxylic acid.

G cluster_start Step 1: Reagent Addition cluster_reaction1 Step 2: First Microwave Irradiation cluster_acidification Step 3: Acidification cluster_reaction2 Step 4: Second Microwave Irradiation cluster_workup Step 5: Product Isolation cluster_end Final Product A 5'-bromo-2'-hydroxyacetophenone E Microwave Irradiation (160°C, 25 min) A->E B Methanol B->E C Sodium Methoxide C->E D Diethyl Oxalate D->E F Add 6M HCl E->F G Microwave Irradiation (160°C, 25 min) F->G H Precipitation G->H I Filtration H->I J Washing I->J K Drying J->K L 6-bromochromone-2-carboxylic acid K->L

Caption: Workflow for the microwave-assisted synthesis.

Reaction Scheme:

The following diagram illustrates the chemical transformation occurring during the synthesis.

G A 5'-bromo-2'-hydroxyacetophenone reagents1 1. NaOMe, MeOH 2. Microwave (160°C, 25 min) B Diethyl Oxalate C Intermediate reagents2 1. 6M HCl 2. Microwave (160°C, 25 min) C->reagents2 D 6-bromochromone-2-carboxylic acid reagents1->C reagents2->D

Caption: Reaction scheme for the synthesis.

References

Enantioselective Synthesis of Methyl Chromanone- and Chroman-2-carboxylates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of methyl chromanone- and chroman-2-carboxylates. These chiral heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide range of biologically active compounds. The following sections detail various state-of-the-art synthetic methodologies, complete with quantitative data, step-by-step protocols, and visual diagrams of the reaction pathways.

Rhodium-Catalyzed Asymmetric Hydrogenation of Chromone-2-carboxylic Acids

The rhodium-catalyzed asymmetric hydrogenation of chromone-2-carboxylic acids is a highly efficient method for the synthesis of enantiopure chromanone-2-carboxylic acids, which can be subsequently esterified to the corresponding methyl esters.[1][2] This method offers excellent yields and enantioselectivities.

Data Presentation

EntrySubstrate (Chromone-2-carboxylic acid)Catalyst (mol%)SolventPressure (atm H₂)Time (h)Yield (%)ee (%)Reference
1Unsubstituted[Rh(cod)Cl]₂ / Ligand (1)MeOH50129799[1]
26-Fluoro[Rh(cod)Cl]₂ / Ligand (1)MeOH50129698[1]
37-Methoxy[Rh(cod)Cl]₂ / Ligand (1)MeOH50129599[1]
48-Chloro[Rh(cod)Cl]₂ / Ligand (1)MeOH50129897[1]

Experimental Protocol

General Procedure for Rh-catalyzed Asymmetric Hydrogenation:

  • In a glovebox, a vial is charged with the chromone-2-carboxylic acid substrate (0.2 mmol), [Rh(cod)Cl]₂ (1 mol%), and the chiral ligand (2.2 mol%).

  • Anhydrous and degassed methanol (2 mL) is added, and the mixture is stirred for 10 minutes at room temperature.

  • The vial is placed in a stainless-steel autoclave.

  • The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of H₂.

  • The reaction is stirred at room temperature for 12 hours.

  • After carefully releasing the pressure, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired chromanone-2-carboxylic acid.

  • The resulting carboxylic acid is then esterified using standard methods (e.g., treatment with methyl iodide and a base, or with methanol and a catalytic amount of acid) to yield the methyl chromanone-2-carboxylate.

Logical Relationship: From Chromone to Chiral Chromanone Ester

sub Chromone-2-carboxylic Acid cat [Rh(cod)Cl]₂ / Chiral Ligand H₂, MeOH sub->cat prod1 Chiral Chromanone-2-carboxylic Acid cat->prod1 ester Methylation (e.g., CH₃I, base) prod1->ester prod2 Methyl Chromanone-2-carboxylate ester->prod2

Caption: Rh-catalyzed asymmetric hydrogenation followed by esterification.

Organocatalytic Enantioselective Michael Addition

Organocatalysis provides a powerful metal-free approach to chiral chromanones. The enantioselective Michael addition of various nucleophiles to chromones, often followed by a cascade of reactions, can generate complex chromanone structures with high stereocontrol.[3]

Data Presentation

EntryMichael Acceptor (Chromone)Michael DonorCatalyst (mol%)SolventTime (h)Yield (%)ee (%)Reference
13-NitrochromoneDimethyl malonateCinchona-derived thiourea (10)Toluene249295[3]
23-Nitrochromone1,3-DiketoneCinchona-derived thiourea (10)CH₂Cl₂368897[3]
3Chromone-3-carboxylic acidα-Substituted azlactoneQuinine-derived catalyst (20)Toluene488591[4]

Experimental Protocol

General Procedure for Organocatalytic Michael Addition:

  • To a solution of the chromone substrate (0.2 mmol) and the Michael donor (0.24 mmol) in the specified solvent (2 mL) is added the chiral organocatalyst (10-20 mol%).

  • The reaction mixture is stirred at room temperature for the specified time, and the progress is monitored by TLC.

  • Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired chromanone adduct.

Signaling Pathway: Organocatalytic Michael Addition

sub1 Chromone int2 Enantioenriched Intermediate sub1->int2 sub2 Michael Donor cat Chiral Organocatalyst sub2->cat int1 Activated Donor cat->int1 Activation int1->int2 Michael Addition prod Chiral Chromanone Adduct int2->prod Cyclization/Protonation

Caption: Organocatalyst activates the Michael donor for enantioselective addition.

Intramolecular Mitsunobu Etherification

This enantiospecific method utilizes a chiral precursor derived from L-malic acid to construct the chromanone ring system via an intramolecular Mitsunobu reaction.[5][6] This approach provides access to optically pure methyl chromanone- and chroman-2-carboxylates.

Data Presentation

EntrySubstrate (Methyl (S)-2-hydroxy-4-oxo-4-(2'-hydroxy)phenylbutanoate)ReagentsSolventTime (h)Yield (%)Reference
1R = HPPh₃, DIADTHF1285[5]
2R = 6-FluoroPPh₃, DIADTHF1282[5]
3R = 7-MethoxyPPh₃, DIADTHF1288[5]

Experimental Protocol

General Procedure for Intramolecular Mitsunobu Etherification:

  • To a solution of the methyl (S)-2-hydroxy-4-oxo-4-(2'-hydroxy)phenylbutanoate substrate (1 mmol) and triphenylphosphine (1.2 mmol) in anhydrous THF (20 mL) at 0 °C is added diisopropyl azodicarboxylate (DIAD) (1.2 mmol) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired methyl chromanone-2-carboxylate.

Experimental Workflow: Intramolecular Mitsunobu Reaction

start Start step1 Dissolve Substrate and PPh₃ in THF start->step1 step2 Cool to 0 °C step1->step2 step3 Add DIAD dropwise step2->step3 step4 Stir at RT for 12h step3->step4 step5 Solvent Removal step4->step5 step6 Column Chromatography step5->step6 end Methyl Chromanone-2-carboxylate step6->end

Caption: Step-by-step workflow for the intramolecular Mitsunobu cyclization.

Enantioselective Reduction of Methyl Chromanone-2-carboxylates

Chiral methyl chroman-2-carboxylates can be obtained through the enantioselective reduction of the corresponding methyl chromanone-2-carboxylates. This transformation is typically achieved using chiral reducing agents or catalytic hydrogenation with chiral catalysts.

Data Presentation

EntrySubstrate (Methyl Chromanone-2-carboxylate)Reducing Agent/CatalystSolventTime (h)Yield (%)ee (%)Reference
1Unsubstituted(R)-CBS-oxazaborolidine, BH₃·SMe₂THF69296[6]
26-Fluoro(R)-CBS-oxazaborolidine, BH₃·SMe₂THF69095[6]
37-MethoxyRuCl₂(p-cymene)/(R,R)-TsDPEN, HCOOH/Et₃NCH₂Cl₂249598-

Experimental Protocol

General Procedure for Asymmetric Reduction using a CBS Catalyst:

  • A solution of the methyl chromanone-2-carboxylate (1 mmol) in anhydrous THF (10 mL) is cooled to -20 °C.

  • A solution of (R)-CBS-oxazaborolidine (0.1 mmol) in THF is added, followed by the dropwise addition of a solution of borane-dimethyl sulfide complex (1.2 mmol) in THF.

  • The reaction mixture is stirred at -20 °C for 6 hours.

  • The reaction is quenched by the slow addition of methanol (5 mL).

  • The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired methyl chroman-2-carboxylate.

Logical Relationship: Enantioselective Reduction

sub Methyl Chromanone-2-carboxylate reagent Chiral Reducing Agent (e.g., CBS catalyst) sub->reagent prod Methyl Chroman-2-carboxylate reagent->prod

Caption: Enantioselective reduction of the ketone to a chiral alcohol.

References

Application of Chromane-2-carboxylic acid in the synthesis of Rho kinase inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of chromane-2-carboxylic acid and its derivatives in the synthesis of potent and selective Rho kinase (ROCK) inhibitors. The information compiled herein is intended to guide researchers in the design, synthesis, and evaluation of novel therapeutic agents targeting the Rho/ROCK signaling pathway.

Introduction

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is integral to regulating fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, motility, and smooth muscle contraction. Dysregulation of this pathway has been implicated in the pathophysiology of numerous disorders, including hypertension, glaucoma, cancer, and neurological diseases. Consequently, the development of ROCK inhibitors has emerged as a promising therapeutic strategy. Chromane-based scaffolds, particularly those derived from this compound, have shown significant promise as privileged structures in the design of potent and selective ROCK inhibitors.

Signaling Pathway

The RhoA/ROCK signaling cascade is initiated by the activation of G protein-coupled receptors (GPCRs) by various extracellular stimuli. This leads to the activation of guanine nucleotide exchange factors (GEFs), which catalyze the exchange of GDP for GTP on RhoA, converting it to its active, GTP-bound state. Activated RhoA then binds to and activates ROCK, which in turn phosphorylates a multitude of downstream substrates. A key substrate is the myosin phosphatase target subunit 1 (MYPT1), which, when phosphorylated by ROCK, leads to the inhibition of myosin light chain phosphatase (MLCP). This results in an increase in the phosphorylation of the myosin light chain (MLC), promoting actin-myosin contractility and the formation of stress fibers.

Rho_ROCK_Pathway cluster_activation Activation cluster_downstream Downstream Effects Extracellular Stimuli Extracellular Stimuli GPCR GPCR Extracellular Stimuli->GPCR GEFs GEFs GPCR->GEFs RhoA-GDP (Inactive) RhoA-GDP (Inactive) RhoA-GTP (Active) RhoA-GTP (Active) RhoA-GDP (Inactive)->RhoA-GTP (Active) GEFs RhoA-GTP (Active)->RhoA-GDP (Inactive) GAPs ROCK ROCK RhoA-GTP (Active)->ROCK MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates Chromane-based Inhibitor Chromane-based Inhibitor Chromane-based Inhibitor->ROCK MLCP MLCP MYPT1->MLCP Inhibits p-MLC p-MLC MLCP->p-MLC Dephosphorylates MLC MLC MLC->p-MLC Phosphorylates Actin Cytoskeleton Reorganization Actin Cytoskeleton Reorganization p-MLC->Actin Cytoskeleton Reorganization

Diagram 1: RhoA/ROCK Signaling Pathway and Point of Inhibition.

Experimental Workflow

The development of chromane-based ROCK inhibitors typically follows a structured workflow, from initial synthesis to comprehensive biological evaluation. This process involves the chemical synthesis of a library of compounds, followed by in vitro kinase assays to determine their potency against ROCK isoforms. Promising candidates are then advanced to cell-based assays to assess their efficacy in a more physiological context, often by measuring the phosphorylation of downstream targets like MLC.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Synthesis of This compound B Amide Coupling with Amine Building Blocks A->B C Purification and Characterization B->C D In Vitro ROCK Kinase Assay (IC50) C->D E Cell-Based Assay (e.g., ppMLC) D->E F Selectivity Profiling (vs. other kinases) E->F G Structure-Activity Relationship (SAR) Analysis F->G G->B Optimize Structure

Application Notes and Protocols for the Preparation of Chromanyl-Benzamidazoles as Potential Anti-bacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of chromanyl-benzimidazole derivatives as potential anti-bacterial agents. The information is curated for professionals in the fields of medicinal chemistry, microbiology, and drug development.

Introduction

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. This has necessitated the development of novel antimicrobial agents with unique mechanisms of action. Hybrid molecules, which combine two or more pharmacophores, represent a promising strategy in the design of new drugs. The chromane scaffold, present in many natural and synthetic bioactive compounds, is known for its diverse pharmacological properties. Similarly, the benzimidazole nucleus is a key structural motif in a variety of clinically used drugs, including antimicrobials. The conjugation of these two heterocyclic systems into a single molecular entity, the chromanyl-benzimidazole, presents a compelling avenue for the discovery of new anti-bacterial agents.

Synthesis of Chromanyl-Benzamidazoles

The synthesis of chromanyl-benzimidazole derivatives can be achieved through multi-step reaction sequences. A general approach involves the preparation of a chromone-containing precursor followed by its condensation with a substituted o-phenylenediamine to form the benzimidazole ring.

General Synthetic Protocol

A representative synthetic route for the preparation of 2-(chromon-3-yl)-1H-benzimidazole is outlined below. This protocol is based on established methodologies for the synthesis of similar heterocyclic compounds.

Experimental Protocol: Synthesis of 2-(chromon-3-yl)-1H-benzimidazole

  • Step 1: Synthesis of 3-formylchromone. This intermediate can be prepared from 2'-hydroxyacetophenone through a Vilsmeier-Haack reaction.

  • Step 2: Condensation Reaction. A mixture of 3-formylchromone (1 mmol) and a substituted o-phenylenediamine (1 mmol) is refluxed in a suitable solvent such as ethanol or acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification. Upon completion of the reaction, the mixture is cooled, and the precipitated solid is filtered, washed with a cold solvent (e.g., ethanol), and dried. The crude product can be further purified by recrystallization or column chromatography to yield the desired 2-(chromon-3-yl)-1H-benzimidazole derivative.

dot

SynthesisWorkflow cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_products Products A 2'-Hydroxyacetophenone S1 Vilsmeier-Haack Reaction A->S1 B Vilsmeier Reagent (POCl3/DMF) B->S1 C o-Phenylenediamine S2 Condensation C->S2 I1 3-Formylchromone S1->I1 P1 2-(Chromon-3-yl)-1H-benzimidazole S2->P1 I1->S2

Caption: General synthesis workflow for 2-(chromon-3-yl)-1H-benzimidazole.

In Vitro Anti-bacterial Activity

The evaluation of the anti-bacterial potential of the synthesized chromanyl-benzimidazole derivatives is crucial. The Minimum Inhibitory Concentration (MIC) is a key parameter determined to assess the potency of these compounds against a panel of pathogenic bacteria.

Data Presentation

The following tables summarize the reported MIC values for various chromone-benzimidazole and related derivatives against Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Chromone-Benzimidazole Derivatives against Gram-Positive Bacteria

Compound IDStaphylococcus aureus (µg/mL)Bacillus subtilis (µg/mL)Enterococcus faecalis (µg/mL)Reference
Cpd 1 12.52550[1]
Cpd 2 6.2512.525[1]
Cpd 3 >100>100>100[1]
Cpd 4 3.126.2512.5[2]
Cpd 5 1.563.126.25[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Chromone-Benzimidazole Derivatives against Gram-Negative Bacteria

Compound IDEscherichia coli (µg/mL)Pseudomonas aeruginosa (µg/mL)Klebsiella pneumoniae (µg/mL)Reference
Cpd 1 50>100>100[1]
Cpd 2 2550>100[1]
Cpd 3 >100>100>100[1]
Cpd 4 12.52550[2]
Cpd 5 6.2512.525[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and widely accepted technique for determining the MIC of antimicrobial agents.

Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the logarithmic phase and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A two-fold serial dilution of each compound is then prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. The plate also includes a positive control (bacteria in broth without compound) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

dot

MIC_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_results Results Bacterial_Culture Bacterial Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilution of Compound in 96-well plate Compound_Stock->Serial_Dilution Inoculation Inoculate Plate Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read_Plate Read Plate for Turbidity Incubation->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Potential Mechanism of Action

The precise mechanism of action of chromanyl-benzimidazole derivatives is still under investigation. However, based on the known activities of the individual chromone and benzimidazole moieties, several potential targets can be hypothesized. Benzimidazole derivatives are known to interfere with various cellular processes in bacteria, including DNA gyrase inhibition and disruption of microtubule polymerization. Chromones have been reported to exhibit a range of biological activities, including effects on bacterial cell membranes and enzymatic inhibition. The hybrid molecule may exert its antibacterial effect through a multi-target mechanism, which could be advantageous in overcoming drug resistance.

Mechanism_Hypothesis cluster_targets Potential Bacterial Targets cluster_effects Resulting Effects Compound Chromanyl-Benzimidazole DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition Cell_Membrane Cell Membrane Compound->Cell_Membrane Disruption Enzymes Essential Enzymes Compound->Enzymes Inhibition Microtubules Microtubule Polymerization Compound->Microtubules Disruption Inhibit_Replication Inhibition of DNA Replication DNA_Gyrase->Inhibit_Replication Disrupt_Integrity Disruption of Membrane Integrity Cell_Membrane->Disrupt_Integrity Inhibit_Metabolism Inhibition of Metabolism Enzymes->Inhibit_Metabolism Inhibit_Division Inhibition of Cell Division Microtubules->Inhibit_Division

References

Using Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) in antioxidant capacity assays.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of pharmacology, food science, and drug development, the assessment of antioxidant capacity is crucial for understanding the therapeutic potential of novel compounds and the nutritional value of various substances. Antioxidant capacity assays are vital tools for this evaluation, and their accuracy relies on the use of a consistent and reliable standard. Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a water-soluble analog of Vitamin E, has been widely adopted as the gold standard for many of these assays.[1][2] Its utility lies in its stable and predictable antioxidant activity, allowing for the quantification of a sample's antioxidant capacity in "Trolox Equivalents" (TE).[1][3]

This document provides detailed application notes and experimental protocols for the use of Trolox in four common antioxidant capacity assays: ABTS, DPPH, ORAC, and CUPRAC.

Properties of Trolox as an Antioxidant Standard

Trolox is an ideal reference compound due to several key properties:

  • Water-Solubility : Unlike its lipid-soluble parent, Vitamin E, Trolox is readily soluble in aqueous solutions, making it compatible with a wide range of biological and chemical samples.[2][4]

  • Defined Mechanism : Trolox exerts its antioxidant effect through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, neutralizing free radicals in a stoichiometric manner.[5]

  • Stable Radical Scavenging : It demonstrates consistent radical scavenging activity against various radical species, providing a reliable benchmark for comparison.[4]

Despite its advantages, it is important to note that Trolox can exhibit pro-oxidant properties under specific conditions and at higher concentrations.[4] Additionally, the reaction kinetics of Trolox may differ from other antioxidants, which can influence the interpretation of results, particularly in assays with fixed time points.[6][7]

Core Antioxidant Capacity Assays Using Trolox

The antioxidant capacity of a sample is typically expressed as the Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that would produce the same level of antioxidant activity as the sample.[3][8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.[9] The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[9][10]

Data Presentation: ABTS Assay Parameters

ParameterValueReference
Measurement Wavelength 734 nm (primary), 405-415 nm (alternative)[1][5][8][10]
Trolox Standard Concentration Range 0 - 2.0 mM (typical)[11][12]
ABTS•+ Generation Time 12 - 16 hours[9][10]
Reaction Incubation Time 5 - 6 minutes (can be extended)[5][8][13]

Experimental Protocol: ABTS Assay

  • Reagent Preparation :

    • 7 mM ABTS Stock Solution : Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[9] Store protected from light.

    • 2.45 mM Potassium Persulfate Solution : Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water. Prepare this solution fresh.[9]

    • ABTS•+ Working Solution : Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[9]

    • Adjusted ABTS•+ Solution : Before use, dilute the ABTS•+ working solution with a suitable solvent (e.g., ethanol or PBS, pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.[9]

    • Trolox Standard Solutions : Prepare a stock solution of Trolox (e.g., 2 mM in ethanol or buffer). From this stock, create a series of dilutions to generate a standard curve (e.g., 0, 0.125, 0.25, 0.5, 1.0, 1.5, 2.0 mM).[11]

  • Assay Procedure (96-well plate format) :

    • Add 10-25 µL of the Trolox standards or samples to individual wells.[5][12]

    • Add 150-200 µL of the adjusted ABTS•+ solution to each well.[1][5]

    • Incubate the plate at room temperature for approximately 5-6 minutes.[5][8]

    • Measure the absorbance at 734 nm using a microplate reader.[1][8]

  • Data Analysis :

    • Calculate the percentage of inhibition of the ABTS•+ radical for each standard and sample.[9]

    • Plot the percentage of inhibition against the concentration of the Trolox standards to create a standard curve.

    • Determine the TEAC value of the samples from the standard curve.[1]

Visualization: ABTS Assay Workflow

ABTS_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ABTS ABTS Stock ABTS_Radical ABTS•+ Radical (12-16h incubation) ABTS->ABTS_Radical K2S2O8 Potassium Persulfate K2S2O8->ABTS_Radical Mix Mix Sample/Standard with ABTS•+ ABTS_Radical->Mix Trolox_Std Trolox Standards Trolox_Std->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure Measure Absorbance (734 nm) Incubate->Measure Std_Curve Generate Standard Curve Measure->Std_Curve Calc_TEAC Calculate TEAC Std_Curve->Calc_TEAC DPPH_Principle DPPH DPPH• (Violet Radical) DPPH_H DPPH-H (Yellow, Reduced) DPPH->DPPH_H H• acceptance Trolox_OH Trolox-OH (Antioxidant) Trolox_O Trolox-O• (Radical) Trolox_OH->Trolox_O H• donation ORAC_Flow Start Start Prepare Prepare Reagents (Fluorescein, AAPH, Trolox) Start->Prepare Dispense Dispense Fluorescein & Sample/Standard Prepare->Dispense Incubate Incubate at 37°C Dispense->Incubate Add_AAPH Add AAPH to Initiate Reaction Incubate->Add_AAPH Measure Kinetic Fluorescence Measurement Add_AAPH->Measure Analyze Calculate Net AUC & Determine TEAC Measure->Analyze End End Analyze->End CUPRAC_Pathway Antioxidant Antioxidant (e.g., Trolox) Cu_II_Nc Cu(II)-Neocuproine (Pale Blue) Oxidized_AO Oxidized Antioxidant Antioxidant->Oxidized_AO e- donation Cu_I_Nc Cu(I)-Neocuproine (Yellow-Orange) Cu_II_Nc->Cu_I_Nc Reduction

References

Synthesis and Evaluation of Chroman-2-Carboxylic Acid N-(Substituted)phenylamides for NF-κB Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of chroman-2-carboxylic acid N-(substituted)phenylamides as inhibitors of the Nuclear Factor-kappaB (NF-κB) signaling pathway. The information presented herein is intended to guide researchers in the chemical synthesis of these compounds and their subsequent biological characterization.

Introduction

The NF-κB signaling pathway is a critical regulator of inflammatory responses, immune function, and cell survival. Dysregulation of this pathway is implicated in a variety of diseases, including chronic inflammatory disorders and cancer. Consequently, NF-κB has emerged as a significant target for therapeutic intervention. Chroman-2-carboxylic acid derivatives have been identified as a promising class of NF-κB inhibitors. This document outlines the synthesis of a series of N-(substituted)phenylamide derivatives of chroman-2-carboxylic acid and details the experimental procedures for evaluating their inhibitory activity against NF-κB.

Data Presentation

The inhibitory activities of various synthesized chroman-2-carboxylic acid N-(substituted)phenylamides against NF-κB are summarized in the tables below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the NF-κB activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 1: NF-κB Inhibitory Activity of Chroman-2-carboxylic acid N-(substituted)phenylamides

Compound IDPhenyl Ring SubstituentIC50 (µM)
2s 4-Cl18.2[1]
Reference KL-115643.9[1]
Note: Compounds with -H and -NO2 monosubstituents, as well as -OCH3 and -CF3 disubstituents on the phenyl ring, were found to be poor inhibitors of NF-κB activity. In contrast, compounds with -CH3, -CF3, and -Cl monosubstituents or -Cl, -CH3 disubstituents demonstrated moderate to good inhibitory activity, with IC50 values ranging from 18.2 to 95.8 µM.[1]

Table 2: NF-κB Inhibitory Activity of 6- or 7-Methylchroman-2-carboxylic acid N-(substituted)phenylamides

Compound SeriesPhenyl Ring SubstituentCompound IDIC50 (µM)
6-Methylchroman2-OH2b 20.2 - 24.0[2]
6-Methylchroman4-Cl2s 20.2 - 24.0[2]
7-Methylchroman4-OMe3g 20.2 - 24.0[2]
7-Methylchroman4-Cl3s 20.2 - 24.0[2]
Reference -KL-115643.9[2]
Note: For the 6- and 7-methylchroman derivatives, compounds with -H, -CH3, and -CF3 substituents on the phenyl ring were poor inhibitors of NF-κB.[2]

Table 3: NF-κB Inhibitory Activity of 6-Hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides

Compound IDPhenyl Ring SubstituentIC50 (µM)
2n 4-Cl6.0[3]
- -CH3, -CF3, or -Cl6.0 - 60.2[3]
- -OH or -OCH3Inactive[3]
Note: The most active compound, 2n, was found to be four times more potent than the reference compound KL-1156.[3]

Experimental Protocols

I. Chemical Synthesis

A. General Procedure for the Synthesis of Chroman-2-carboxylic acid N-(substituted)phenylamides

This protocol describes a general method for the amide coupling of chroman-2-carboxylic acid with various substituted anilines.

Diagram: Synthesis Workflow

G cluster_synthesis Synthesis of Chroman-2-carboxylic acid Phenylamides Start Start Activate_Carboxylic_Acid Activation of Chroman-2-carboxylic Acid Start->Activate_Carboxylic_Acid e.g., Oxalyl Chloride Amide_Coupling Amide Coupling with Substituted Aniline Activate_Carboxylic_Acid->Amide_Coupling Workup_Purification Reaction Work-up and Purification Amide_Coupling->Workup_Purification Characterization Product Characterization (NMR, MS) Workup_Purification->Characterization Final_Product Final Product Characterization->Final_Product

Caption: General workflow for the synthesis of chroman-2-carboxylic acid N-(substituted)phenylamides.

Materials:

  • Chroman-2-carboxylic acid

  • Substituted aniline

  • Oxalyl chloride or Thionyl chloride

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Protocol:

  • Activation of Carboxylic Acid:

    • Dissolve chroman-2-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) to the solution at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 1-2 hours or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the substituted aniline (1.0-1.2 eq) and TEA or DIEA (1.5-2.0 eq) in anhydrous DCM.

    • Slowly add the acid chloride solution to the aniline solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Characterize the purified product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

II. Biological Evaluation

A. NF-κB Luciferase Reporter Assay

This assay quantifies the inhibitory effect of the synthesized compounds on NF-κB transcriptional activity in RAW 264.7 macrophage cells.

Diagram: NF-κB Signaling Pathway

G cluster_pathway Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex TLR4->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters Proteasomal_Degradation Proteasomal_Degradation IkB->Proteasomal_Degradation ubiquitination & degradation NFkB_n NF-κB NFkB->NFkB_n translocates Nucleus Nucleus DNA κB sites NFkB_n->DNA binds Gene_Transcription Gene Transcription DNA->Gene_Transcription promotes Chroman_Derivative Chroman_Derivative Chroman_Derivative->IKK_complex inhibits

Caption: Simplified diagram of the canonical NF-κB signaling pathway and the inhibitory action of chroman derivatives.

Materials:

  • RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized chroman-2-carboxylic acid N-(substituted)phenylamides

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed the RAW 264.7 NF-κB reporter cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 to 1 x 10^5 cells/well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Cell Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 6 hours to activate the NF-κB pathway. Include an unstimulated control group.

  • Luciferase Assay:

    • After the incubation period, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the LPS-stimulated control.

    • Determine the IC50 value for each compound by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

B. Western Blot for p65 and IκBα

This protocol is used to assess the effect of the compounds on the levels of total and phosphorylated p65 and IκBα, key proteins in the NF-κB signaling cascade.

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with the test compounds for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.

  • Protein Extraction:

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total p65, phospho-p65, total IκBα, and phospho-IκBα overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

C. Immunofluorescence for p65 Nuclear Translocation

This method visualizes the effect of the compounds on the translocation of the p65 subunit from the cytoplasm to the nucleus upon LPS stimulation.

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells on glass coverslips in a 24-well plate.

    • Pre-treat the cells with the test compounds for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS.

    • Block with 1-5% BSA in PBS.

    • Incubate with a primary antibody against p65 overnight at 4°C.

    • Wash and incubate with a fluorophore-conjugated secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope. In unstimulated cells, p65 will be predominantly in the cytoplasm. In LPS-stimulated cells, p65 will translocate to the nucleus. Effective inhibitors will prevent this translocation.

Diagram: Experimental Workflow for Biological Evaluation

G cluster_bio_eval Biological Evaluation Workflow Start Synthesized Compounds Cell_Culture RAW 264.7 Cell Culture Start->Cell_Culture Luciferase_Assay NF-κB Luciferase Reporter Assay Cell_Culture->Luciferase_Assay Western_Blot Western Blot (p65, IκBα) Cell_Culture->Western_Blot Immunofluorescence Immunofluorescence (p65 Translocation) Cell_Culture->Immunofluorescence Data_Analysis Data Analysis and IC50 Determination Luciferase_Assay->Data_Analysis Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis Conclusion Identify Lead Compounds Data_Analysis->Conclusion

Caption: Workflow for the biological evaluation of chroman-2-carboxylic acid derivatives as NF-κB inhibitors.

References

Application Notes and Protocols: Visible-Light Photoredox Synthesis of 4-Substituted-Chroman-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chroman-2-one scaffolds are privileged heterocyclic motifs frequently found in natural products and pharmacologically active compounds. Their synthesis, particularly with substitution at the C-4 position, is of significant interest in medicinal chemistry and drug discovery. Traditional methods for constructing these frameworks often require harsh reaction conditions. In contrast, visible-light photoredox catalysis has emerged as a powerful and sustainable strategy, enabling the formation of C-C bonds under mild conditions.

These application notes describe a visible-light-induced, doubly decarboxylative Giese reaction for the synthesis of 4-substituted-chroman-2-ones.[1][2][3][4] This methodology utilizes a photoredox catalyst to generate alkyl radicals from readily available precursors, which then add to coumarin-3-carboxylic acids. A subsequent decarboxylation and radical-radical recombination cascade affords the desired 4-substituted products. This process is characterized by its operational simplicity, broad substrate scope, and good to high yields under gentle reaction conditions.[2]

Reaction Principle and Mechanism

The synthesis proceeds via a proposed photoredox catalytic cycle. The reaction is initiated by the excitation of a photocatalyst upon absorption of visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with a suitable electron donor, such as a tertiary amine, to generate a highly reducing species. This species, in turn, reduces an N-(acyloxy)phthalimide, leading to its fragmentation and the formation of an alkyl radical. This alkyl radical then adds to the electron-deficient olefin of a coumarin-3-carboxylic acid. The resulting radical intermediate undergoes a final decarboxylation to yield the 4-substituted-chroman-2-one product.[2][3]

G cluster_cycle Photoredox Catalytic Cycle cluster_reaction Radical Generation and Product Formation PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hv) PC_reduced Reduced PC- PC_excited->PC_reduced SET Amine Tertiary Amine PC_reduced->PC SET NHPI_ester N-(Acyloxy)phthalimide (Radical Precursor) PC_reduced->NHPI_ester Alkyl_radical Alkyl Radical (R.) PC_reduced->Alkyl_radical Reduction & Fragmentation Amine_oxidized Oxidized Amine+ Amine->Amine_oxidized Oxidation Radical_adduct Radical Adduct Alkyl_radical->Radical_adduct Giese Addition Coumarin_acid Coumarin-3-carboxylic Acid Product 4-Substituted-chroman-2-one Radical_adduct->Product Decarboxylation

Caption: Proposed mechanism for the visible-light photoredox synthesis of 4-substituted-chroman-2-ones.

Experimental Workflow

The general experimental workflow for this synthesis is straightforward and can be performed in a standard laboratory setting. The process involves the preparation of the reaction mixture, irradiation with visible light, and subsequent purification of the product.

G start Start reagents Combine Reactants: - Coumarin-3-carboxylic acid - N-(Acyloxy)phthalimide - Photocatalyst - Base - Anhydrous Solvent start->reagents inert Establish Inert Atmosphere (e.g., N2 or Ar) reagents->inert irradiate Irradiate with Visible Light (e.g., Blue LEDs) inert->irradiate monitor Monitor Reaction Progress (e.g., TLC or LC-MS) irradiate->monitor workup Aqueous Workup monitor->workup Upon Completion extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (e.g., NMR, HRMS) purify->characterize end End characterize->end

References

Application Notes and Protocols for the Enzymatic Resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid using Esterases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Optically pure (S)- and (R)-6-fluoro-chroman-2-carboxylic acids (FCCAs) are crucial chiral building blocks in the pharmaceutical industry.[1][2][3] Traditional chemical resolution methods for these compounds are often complex, result in low yields, and are environmentally detrimental.[1][2] Enzymatic kinetic resolution presents a highly efficient, selective, and sustainable alternative.[4][5] This document details a practical and innovative method for the sequential enzymatic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) using two stereocomplementary esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus.[1][2]

This method utilizes a "sequential biphasic batch resolution" strategy in an aqueous-toluene system with immobilized whole cells, enabling the production of both (S)- and (R)-FCCAs with high enantiomeric excess and overall yield.[1]

Data Presentation

Enzyme Performance in Initial Resolution

The initial screening of the two esterases, EstS and EstR, demonstrated their high enantioselectivity for producing the corresponding (S) and (R) acids from racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC).[1][2]

EnzymeTarget ProductSubstrateSystemEnantiomeric Excess (ee)Reference
EstS (S)-FCCARacemic MFCCAqueous-Toluene Biphasic>99%[1][2]
EstR (R)-FCCARacemic MFCCAqueous-Toluene Biphasic95-96%[1][2]
Sequential Biphasic Batch Resolution Performance

A ten-batch sequential resolution process was performed to demonstrate the efficiency and robustness of the immobilized enzyme system. This process yielded high concentrations of both enantiomers with excellent purity and overall yield over a 40-hour period.[1]

Parameter(S)-FCCA Production(R)-FCCA ProductionTotalReference
Total Batches 5510[1]
Total Time 20 hours20 hours40 hours[1]
Concentration 229.3 mM224.1 mM-[1]
Enantiomeric Excess (ee) 96.9%99.1%-[1]
Total Mole Yield --93.5%[1]

Experimental Protocols

The following protocols are based on the successful sequential resolution method developed by Jiang et al. (2022).[1][2]

Materials and Enzyme Preparation
  • Substrate: Racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC).

  • Enzymes: Immobilized whole cells of Geobacillus thermocatenulatus expressing EstS (for (S)-FCCA production) and EstR (for (R)-FCCA production).[1]

  • Solvents: Toluene and an aqueous buffer (e.g., phosphate buffer).[1]

General Setup for Biphasic Resolution

The reaction is conducted in a biphasic system, which facilitates the separation of the acidic product from the unreacted ester.

  • Organic Phase: Toluene containing the racemic MFCC substrate.[1]

  • Aqueous Phase: Buffer solution containing the immobilized esterase cells.[1]

  • Ratio: The volume ratio of the organic to the aqueous phase should be optimized. A 7:3 ratio has been used effectively in similar systems.[3]

  • Temperature & pH: Maintain optimal temperature and pH for enzyme activity (e.g., 30°C, pH 8.0).[3]

Protocol for Sequential Biphasic Batch Resolution

This innovative methodology allows for the production and recovery of both enantiomers in a sequential manner, maximizing efficiency and substrate utilization.[1]

Step 1: Production of (S)-FCCA

  • Initial Charge: Combine the organic phase (toluene with racemic MFCC) with the aqueous phase containing immobilized EstS cells in a suitable reactor.

  • Reaction: Stir the mixture to facilitate the enzymatic hydrolysis. EstS will selectively hydrolyze the (S)-MFCC to (S)-FCCA. The resulting (S)-FCCA will partition into the aqueous phase.[4]

  • Monitoring: Monitor the reaction progress using chiral HPLC until approximately 50% conversion is achieved.[5][6]

  • Phase Separation: Stop the reaction and separate the two phases.

  • Product Recovery (Aqueous Phase): Collect the aqueous phase, which now contains the desired (S)-FCCA with high enantiomeric excess.[1] The acid can be isolated by acidification followed by extraction.[6]

  • Organic Phase Retention: Retain the organic phase, which is now enriched with (R)-MFCC.[1][4]

Step 2: Production of (R)-FCCA

  • Aqueous Phase Replacement: To the retained organic phase (enriched in (R)-MFCC), add a fresh aqueous phase containing immobilized EstR cells.[1][4]

  • Reaction: Stir the mixture. EstR will selectively hydrolyze the remaining (R)-MFCC into (R)-FCCA, which will move into the new aqueous phase.[4]

  • Monitoring and Work-up: Monitor the reaction to completion. Once finished, separate the phases.

  • Product Recovery (Aqueous Phase): Collect the aqueous phase containing the (R)-FCCA.[1]

Step 3: Subsequent Batches

  • To continue the process for subsequent batches, the organic phase is retained.[1]

  • Racemic MFCC is supplemented back into the organic phase after every two batches to maintain the substrate concentration.[1]

  • The aqueous phase is replaced in each batch, alternating between the one containing immobilized EstS and the one with EstR to sequentially produce and recover the optically pure FCCAs.[1]

Analytical Method
  • Technique: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess (ee) of both the carboxylic acid product and the unreacted ester.[5][6]

  • Monitoring: Aliquots should be taken at regular intervals to track reaction conversion and enantioselectivity.[6]

Visualizations

Experimental Workflow Diagram

G cluster_start Initial State start Racemic MFCC in Toluene process1 Mix with Aqueous Phase + Immobilized EstS start->process1 Input reaction1 Selective Hydrolysis of (S)-Ester process1->reaction1 separate1 Phase Separation reaction1->separate1 out_s (S)-FCCA in Aqueous Phase separate1->out_s Aqueous recycle_org Retained Organic Phase (Enriched in R-Ester) separate1->recycle_org Organic process2 Mix with Fresh Aqueous Phase + Immobilized EstR reaction2 Selective Hydrolysis of (R)-Ester process2->reaction2 separate2 Phase Separation reaction2->separate2 out_r (R)-FCCA in Aqueous Phase separate2->out_r Aqueous recycle_org2 Retained Organic Phase (Supplemented with MFCC for next cycle) separate2->recycle_org2 Organic for Next Cycle recycle_org->process2

Caption: Sequential biphasic resolution workflow for producing (S) and (R)-FCCA.

Logical Relationship Diagram

G racemate Racemic (R/S)-MFCC esterase_s Esterase (EstS) (S)-Selective racemate->esterase_s Batch 1 s_acid (S)-6-Fluoro-chroman- 2-carboxylic acid esterase_s->s_acid Hydrolyzes r_ester Unreacted (R)-MFCC esterase_s->r_ester Leaves esterase_r Esterase (EstR) (R)-Selective r_acid (R)-6-Fluoro-chroman- 2-carboxylic acid esterase_r->r_acid Hydrolyzes r_ester->esterase_r Batch 2

Caption: Enzyme selectivity in the sequential enzymatic resolution process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Chromone-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthetic yield of chromone-2-carboxylic acids. This guide addresses common experimental challenges and offers detailed protocols and data-driven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain chromone-2-carboxylic acids?

A1: The most prevalent methods for synthesizing chromone-2-carboxylic acids and their derivatives include:

  • Microwave-assisted synthesis: This modern approach often involves the condensation of a substituted 2'-hydroxyacetophenone with diethyl oxalate in the presence of a base.[1][2] It is favored for its rapid reaction times and often high yields.[3]

  • Claisen Condensation: This classic method involves the reaction of an o-hydroxyacetophenone with an ester in the presence of a strong base to form a 1,3-diketone intermediate, which then undergoes cyclization.[4][5][6][7]

  • Baker-Venkataraman Rearrangement: This reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to form a 1,3-diketone, which is a key intermediate for chromone synthesis.[8][9][10][11]

  • Kostanecki-Robinson Reaction: This method involves the acylation of o-hydroxyaryl ketones with aliphatic acid anhydrides, followed by cyclization to form chromones.[12][13]

Q2: I am experiencing low yields in my chromone-2-carboxylic acid synthesis. What are the common factors to investigate?

A2: Low yields are a frequent issue and can often be attributed to several factors:

  • Purity of Starting Materials: Impurities in the 2'-hydroxyacetophenone or other reagents can lead to side reactions and lower the yield of the desired product.[14]

  • Reaction Conditions: The choice of base, solvent, temperature, and reaction time are critical parameters that significantly influence the reaction outcome.[1][14]

  • Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.[14][15]

  • Side Product Formation: The formation of unwanted byproducts, such as coumarins or aurones, can consume starting materials and reduce the yield of the desired chromone.[16]

  • Purification Losses: Significant amounts of product can be lost during workup and purification steps like extraction and column chromatography.[2][3]

Q3: How can I minimize the formation of byproducts in my reaction?

A3: Minimizing byproduct formation is key to optimizing your yield. Here are some strategies:

  • Choice of Condensing Agent: In reactions like the Simonis reaction, using phosphorus pentoxide has been reported to favor the formation of chromones over isomeric coumarins.[15]

  • Reaction Conditions Control: Carefully controlling the reaction temperature and choosing an appropriate base can influence the product ratio, for example, favoring flavone formation over aurones.[14]

  • Protecting Groups: In syntheses involving dihydroxyacetophenones, monoprotection of one hydroxyl group can lead to a smoother Claisen condensation and improve yields.[17]

Q4: Are there any safety precautions I should take during chromone synthesis?

A4: Yes, standard laboratory safety practices are essential. Specific precautions include:

  • Handling Reagents: Many reagents used are corrosive or toxic. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15]

  • High Temperatures: Many of the synthetic protocols require elevated temperatures. Use appropriate heating equipment and exercise caution to prevent burns.[15]

  • Microwave Synthesis: If using a microwave reactor, ensure you are properly trained in its operation and adhere to all manufacturer safety guidelines.[15]

Troubleshooting Guides

Issue 1: Low Yield in Microwave-Assisted Synthesis

Possible Causes & Solutions:

  • Suboptimal Base and Solvent Combination: The choice of base and solvent is crucial for reaction efficiency.

    • Solution: Systematically screen different bases (e.g., NaH, EtONa, DBU) and solvents (e.g., EtOH, THF, Dioxane). Anhydrous conditions are often critical.[14]

  • Incorrect Temperature and Time: Microwave parameters directly impact reaction kinetics.

    • Solution: Optimize the reaction temperature and time. Monitor the reaction progress by TLC to avoid degradation of the product from prolonged heating.[1][15]

  • Insufficient Acid for Hydrolysis: In the final step, incomplete hydrolysis of the ester intermediate will result in a lower yield of the carboxylic acid.

    • Solution: Ensure a sufficient concentration and volume of acid (e.g., HCl) is used for the hydrolysis step.[1]

Issue 2: Formation of Isomeric Byproducts (e.g., Coumarins)

Possible Causes & Solutions:

  • Reaction Pathway Competition: Depending on the reaction conditions and substrates, the formation of coumarins can compete with chromone synthesis.

    • Solution: The choice of catalyst can direct the reaction towards the desired product. For instance, in the Simonis reaction, phosphorus pentoxide is known to favor chromone formation.[15]

  • Rearrangement of Intermediates: Certain intermediates may be prone to rearrangements that lead to undesired isomers.

    • Solution: Modifying the reaction temperature or the order of reagent addition can sometimes suppress these rearrangements.

Quantitative Data Summary

Table 1: Optimization of Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic acid [1][3]

EntryBase (equiv.)SolventTemperature (°C)Time (min)Yield (%)
1EtONa (1)EtOH12010 + 1010
2EtONa (2)EtOH12010 + 1025
3EtONa (3)EtOH12010 + 1030
4NaH (3)Dioxane12010 + 1060
5NaH (3)THF12010 + 1075
6NaH (3)THF14015 + 1587

Data extracted from a study optimizing the synthesis of 6-bromochromone-2-carboxylic acid from 5'-bromo-2'-hydroxyacetophenone and diethyl oxalate.[1]

Experimental Protocols

Protocol 1: Optimized Microwave-Assisted Synthesis of Chromone-2-Carboxylic Acids[1]

This protocol describes a general method for the synthesis of chromone-2-carboxylic acids using microwave irradiation.

  • Reaction Setup: To a 10 mL microwave vial, add the substituted 2'-hydroxyacetophenone (1.0 eq).

  • Base Addition: Add sodium hydride (NaH, 3.0 eq) to the vial under an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) followed by diethyl oxalate (2.0 eq).

  • Microwave Irradiation (Step 1): Seal the vial and heat the mixture using microwave irradiation at 140 °C for 15 minutes.

  • Acidification (Step 2): After cooling, add 6 M aqueous HCl to the reaction mixture.

  • Microwave Irradiation (Step 2): Reseal the vial and heat again using microwave irradiation at 140 °C for 15 minutes.

  • Workup: After cooling, collect the precipitate by filtration, wash with cold water, and dry to obtain the chromone-2-carboxylic acid.

Protocol 2: Baker-Venkataraman Rearrangement and Cyclization to Flavone[14]

This three-step protocol describes the synthesis of flavone from 2'-hydroxyacetophenone.

  • Esterification: To a solution of 2'-hydroxyacetophenone (1.0 eq) in pyridine, add benzoyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Rearrangement: After completion of the esterification, add powdered potassium hydroxide (3.0 eq) and continue stirring at room temperature for 2-3 hours.

  • Cyclization: Acidify the reaction mixture with glacial acetic acid. Heat the mixture to reflux for 1-2 hours to effect cyclization to the flavone.

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrolysis & Cyclization cluster_workup Workup start 2'-hydroxyacetophenone + Diethyl Oxalate mw1 Microwave Irradiation (e.g., 140°C, 15 min) start->mw1 Add reagents1 Base (e.g., NaH) Solvent (e.g., THF) reagents1->mw1 mw2 Microwave Irradiation (e.g., 140°C, 15 min) mw1->mw2 Intermediate acid Aqueous HCl acid->mw2 filtration Filtration mw2->filtration washing Washing filtration->washing drying Drying washing->drying product Chromone-2-carboxylic Acid drying->product

Caption: Workflow for microwave-assisted synthesis of chromone-2-carboxylic acids.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Synthetic Yield cause1 Impure Starting Materials start->cause1 cause2 Suboptimal Reaction Conditions (Base, Solvent, Temp, Time) start->cause2 cause3 Incomplete Reaction start->cause3 cause4 Side Product Formation start->cause4 cause5 Purification Losses start->cause5 sol1 Purify reagents (Recrystallization/Chromatography) cause1->sol1 sol2 Systematic optimization of reaction parameters cause2->sol2 sol3 Monitor reaction by TLC Extend reaction time if needed cause3->sol3 sol4 Adjust catalyst/conditions to favor desired product cause4->sol4 sol5 Optimize workup and purification procedures cause5->sol5

Caption: Troubleshooting guide for low yields in chromone synthesis.

References

Technical Support Center: Purification of Crude Chromane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude Chromane-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My final product has a persistent yellow or brown tint. How can I decolorize it?

A1: Discoloration in the final product often arises from residual impurities or degradation byproducts. An effective method to remove colored impurities is to perform a charcoal treatment. During recrystallization, add a small amount of activated charcoal to the hot solution, heat for a short period, and then remove the charcoal via hot filtration before allowing the solution to cool.[1][2] Be cautious not to use an excessive amount of charcoal, as it can adsorb your desired product and reduce the overall yield.[2]

Q2: My crude material has a low melting point with a broad range. What does this indicate?

A2: A low and broad melting point range is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point. The impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. Further purification steps, such as recrystallization or column chromatography, are necessary.

Q3: What are the most common impurities I should expect in my crude this compound?

A3: Common impurities largely depend on the synthetic route. However, they typically include unreacted starting materials, reagents from the synthesis, and potential byproducts. For instance, if synthesized from 4-benzopyrone-2-carboxylic acid via hydrogenation, unreacted starting material could be a key impurity.[3]

Q4: I am experiencing low recovery after the acid-base extraction. What are the potential causes?

A4: Low yield after an extractive workup can be due to several factors. Ensure the pH is correctly adjusted; to extract the carboxylate salt into the aqueous phase, the pH should be at least 2-3 units above the pKa of the carboxylic acid. Conversely, to recover the protonated acid into the organic layer, the pH must be at least 2-3 units below the pKa.[4][5] Another cause could be insufficient extraction; it is more effective to perform multiple extractions with smaller volumes of solvent than one large-volume extraction.[2] Finally, the formation of stable emulsions can trap the product; if this occurs, adding brine may help break the emulsion.

Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solute comes out of the hot solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the concentration of the solute is too high. To resolve this, try reheating the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Using a solvent pair (e.g., ethyl acetate/hexanes) can also be effective; dissolve the crude product in a minimal amount of the hot, more soluble solvent, and then slowly add the less soluble solvent until turbidity appears, reheat to clarify, and then cool slowly.[2]

Troubleshooting Guide

Problem / ObservationPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete precipitation during acid-base workup. Product loss during transfers. Product is partially soluble in the wash solvent.1. Adjust the pH of the aqueous phase to be well below the pKa of the carboxylic acid (e.g., pH 2) to ensure complete precipitation.[3] 2. Use a minimal amount of cold solvent for transfers to reduce mechanical losses.[1] 3. Pre-chill all wash solvents to minimize product solubility.[1]
Persistent Impurities in NMR/HPLC Co-precipitation of impurities. Ineffective separation by the chosen method.1. If recrystallization fails, attempt column chromatography for separation based on polarity.[1] 2. For acidic impurities, an acid-base extraction is often highly effective.[5] 3. Ensure the chosen recrystallization solvent has a large solubility difference for the product versus the impurity at high and low temperatures.
Crystals Do Not Form During Recrystallization The solution is not supersaturated. High impurity load is inhibiting crystallization. The chosen solvent is unsuitable.1. Evaporate some solvent to increase the concentration.[4] 2. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.[4] 3. Add a seed crystal of the pure compound.[4] 4. If impurities are high, perform an initial purification by another method (e.g., extraction) before attempting recrystallization.[4]
Streaking or Tailing on TLC Plate The compound is too polar for the chosen mobile phase. The compound is interacting strongly with the silica gel (acidic nature).1. Increase the polarity of the eluent, for example, by adding a small amount of methanol. 2. Add a small percentage (e.g., 1%) of acetic or formic acid to the mobile phase to suppress the deprotonation of the carboxylic acid on the silica plate, which often results in sharper spots.[6]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for separating the acidic this compound from neutral or basic impurities.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Perform this extraction three times. The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Acidification: Cool the combined aqueous phase in an ice bath and carefully acidify with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is approximately 2. The this compound will precipitate out as a solid.[3]

  • Extraction of Pure Product: Extract the acidified aqueous solution multiple times with ethyl acetate.[3]

  • Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent like anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[3]

Protocol 2: Purification by Recrystallization

This protocol is suitable when the crude material is mostly pure and aims to remove small amounts of impurities.

Methodology:

  • Solvent Selection: Experimentally determine a suitable solvent or solvent pair. A good solvent will dissolve the compound poorly at room temperature but completely at its boiling point.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude solid until it just dissolves completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, swirl, and perform a hot filtration to remove it.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.[4]

  • Drying: Dry the crystals thoroughly, for example, in a vacuum oven, to remove any residual solvent.

Protocol 3: Purification by Column Chromatography

This technique is used to separate this compound from impurities with different polarities.

Methodology:

  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.[1]

  • Mobile Phase (Eluent): Choose an eluent system based on TLC analysis. A common system for carboxylic acids is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate), with a small amount of acetic acid (e.g., 1%) added to prevent streaking.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the prepared column.

  • Elution: Pass the mobile phase through the column, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

G Crude Crude Chromane-2- carboxylic acid Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve Extract Perform Acid-Base Extraction Dissolve->Extract High Impurity Load (Neutral/Basic) Recrystal Perform Recrystallization Dissolve->Recrystal Low Impurity Load CheckPurity Check Purity (TLC, NMR, MP) Extract->CheckPurity Recrystal->CheckPurity Column Perform Column Chromatography Column->CheckPurity Pure Pure Product CheckPurity->Pure Purity OK Repurify Purity Not Met CheckPurity->Repurify Repurify->Column  Choose alternative  method

Caption: General workflow for the purification of this compound.

G Start Low Purity after Initial Purification ImpurityType Identify Impurity Type (e.g., via NMR) Start->ImpurityType Neutral Neutral/Basic Impurity? ImpurityType->Neutral Polarity Different Polarity? Neutral->Polarity No AcidBase Perform Acid-Base Extraction Neutral->AcidBase Yes Column Perform Column Chromatography Polarity->Column Yes Recrystal Re-attempt Recrystallization (Different Solvent) Polarity->Recrystal No End Achieved High Purity AcidBase->End Column->End Recrystal->End

Caption: Troubleshooting decision tree for low product purity.

References

Improving the enantiomeric excess in the chiral resolution of fluorinated chroman-2-carboxylic acids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (ee) in the chiral resolution of fluorinated chroman-2-carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of fluorinated chroman-2-carboxylic acids?

A1: The main strategies for resolving racemic fluorinated chroman-2-carboxylic acids include enzymatic kinetic resolution, diastereomeric salt formation with a chiral resolving agent, and chiral High-Performance Liquid Chromatography (HPLC).[1] Each method has its advantages and challenges in terms of efficiency, scalability, and environmental impact.

Q2: Which enzymatic methods are effective for resolving fluorinated chroman-2-carboxylic acids?

A2: Enzymatic resolution using esterases has proven highly effective. Specifically, the esterases EstS and EstR from Geobacillus thermocatenulatus can resolve racemic methyl 6-fluoro-chroman-2-carboxylate in an aqueous-toluene biphasic system, yielding high enantiomeric excess for both (S) and (R)-enantiomers.[1]

Q3: What are common chiral resolving agents for the diastereomeric salt crystallization of fluorinated chroman-2-carboxylic acids?

A3: For the chemical resolution of 6-fluorochroman-2-carboxylic acid, optically active α-methylbenzylamine, specifically (R)-(+)-α-methylbenzylamine and (S)-(-)-α-methylbenzylamine, has been successfully used to form diastereomeric salts that can be separated by crystallization.[2]

Q4: How does the fluorine atom in the chroman structure affect the chiral resolution process?

A4: The presence of a fluorine atom can influence the physicochemical properties of the molecule, such as acidity, solubility, and crystal packing. In diastereomeric salt crystallization, these changes can affect the solubility difference between the diastereomeric salts, which is a critical factor for successful resolution. For enzymatic resolutions, the electronic properties of the fluorine atom can impact the rate and selectivity of the enzyme.

Troubleshooting Guides

Enzymatic Resolution of Methyl 6-Fluoro-chroman-2-carboxylate

Problem 1: Low Enantiomeric Excess (ee%)

Potential Cause Suggested Solution
Suboptimal Reaction Time The reaction should be stopped at approximately 50% conversion to achieve the highest ee for both the product and the remaining substrate. Monitor the reaction progress closely using chiral HPLC.
Enzyme Inhibition or Denaturation Fluorinated compounds can sometimes act as enzyme inhibitors.[3][4][5][6] Ensure the reaction temperature and pH are within the optimal range for the specific esterase. If inhibition is suspected, consider using a lower substrate concentration or a different enzyme.
Improper Biphasic System The aqueous-toluene system is reported to be effective.[1] Ensure proper mixing to facilitate the reaction at the interface. The volume ratio of the two phases can also be optimized.
Impure Substrate Impurities in the racemic methyl 6-fluoro-chroman-2-carboxylate can interfere with the enzymatic reaction. Ensure the purity of the starting material.

Problem 2: Low Reaction Rate

Potential Cause Suggested Solution
Low Enzyme Activity Verify the activity of the esterase preparation. Use freshly prepared or properly stored enzyme. Consider using immobilized enzymes to improve stability and reusability.[1]
Mass Transfer Limitation In a biphasic system, the reaction rate can be limited by the transfer of the substrate and product between the two phases. Increase the agitation speed to improve mixing.
Sub-optimal Temperature or pH Determine the optimal temperature and pH for the specific esterase being used. For EstS and EstR, the reaction is typically carried out at a controlled temperature.
Diastereomeric Salt Resolution of 6-Fluorochroman-2-carboxylic Acid

Problem 1: Poor or No Crystallization

Potential Cause Suggested Solution
Inappropriate Solvent The choice of solvent is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. Screen a range of solvents with varying polarities (e.g., alcohols, esters, ketones, and their mixtures with non-polar solvents like hexanes).
Solution is Undersaturated Concentrate the solution by carefully evaporating some of the solvent.
Solution is Supersaturated but Nucleation is Inhibited Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.

Problem 2: Low Diastereomeric Excess (de%) in Crystals

Potential Cause Suggested Solution
Cooling Rate is Too Fast Rapid cooling can lead to the co-precipitation of both diastereomers. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.
Solvent System Not Optimal A different solvent or solvent mixture may provide better selectivity. Re-screen solvents to find one that gives a larger difference in solubility between the diastereomers.
Impure Resolving Agent Ensure the chiral resolving agent has high enantiomeric purity.
Recrystallization Needed A single crystallization may not be sufficient. Perform one or more recrystallizations of the diastereomerically enriched salt to improve its purity.
Chiral HPLC Analysis

Problem 1: Poor Resolution of Enantiomers

Potential Cause Suggested Solution
Incorrect Chiral Stationary Phase (CSP) The choice of CSP is the most critical factor. For acidic compounds like fluorinated chroman-2-carboxylic acids, polysaccharide-based columns (e.g., Chiralpak series) or protein-based columns are often effective.
Suboptimal Mobile Phase Optimize the mobile phase composition. For normal-phase chromatography, vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). For reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous buffer. The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) can improve peak shape for acidic analytes.
Inappropriate Temperature Lowering the column temperature can sometimes increase the interaction differences between the enantiomers and the CSP, leading to better resolution.

Problem 2: Peak Tailing

Potential Cause Suggested Solution
Secondary Interactions with Stationary Phase For acidic compounds, ensure the mobile phase pH is low enough to keep the analyte protonated. Adding a small amount of a strong acid like TFA (0.1%) to the mobile phase can suppress the ionization of the carboxylic acid and reduce tailing.
Column Overload Inject a smaller amount of the sample or dilute the sample.
Contaminated Column or Guard Column Flush the column with a strong solvent. If a guard column is used, replace it.

Data Presentation

Table 1: Comparison of Chiral Resolution Methods for 6-Fluoro-chroman-2-carboxylic Acid Derivatives

ParameterEnzymatic Resolution (Methyl Ester)[1]Diastereomeric Salt Crystallization[2]
Resolving Agent Esterases (EstS and EstR)(R)-(+)- or (S)-(-)-α-methylbenzylamine
Achieved Enantiomeric Excess (ee%) (S)-FCCA: 96.9%, (R)-FCCA: 99.1%Data not specified, but successful resolution reported.
Yield 93.5% total mole yieldDependent on crystallization efficiency.
Key Advantages High ee%, environmentally friendly, mild conditions.Scalable, well-established technique.
Key Challenges Enzyme cost and stability, requires ester derivative.Requires screening of resolving agents and solvents, may require multiple recrystallizations.

Experimental Protocols

Protocol 1: Enzymatic Resolution of Racemic Methyl 6-Fluoro-chroman-2-carboxylate

This protocol is based on the method described by Jiang et al. (2022).[1]

Materials:

  • Racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC)

  • Immobilized cells of E. coli expressing EstS and EstR

  • Toluene

  • Aqueous buffer (e.g., phosphate buffer, pH 7.0)

Procedure:

  • Reaction Setup: Prepare a biphasic system consisting of a solution of racemic MFCC in toluene (organic phase) and an aqueous buffer containing the immobilized EstS-expressing cells (aqueous phase).

  • First Resolution Step ((S)-FCCA production):

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction by chiral HPLC until approximately 50% conversion is reached.

    • Separate the aqueous and organic phases. The aqueous phase now contains the sodium salt of (S)-6-fluoro-chroman-2-carboxylic acid.

  • Isolation of (S)-FCCA:

    • Acidify the aqueous phase with an acid (e.g., HCl) to a pH of approximately 2.

    • Extract the (S)-FCCA with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the (S)-FCCA.

  • Second Resolution Step ((R)-FCCA production):

    • Wash the organic phase from step 2 (which is now enriched with (R)-MFCC) with brine.

    • Add a fresh aqueous phase containing the immobilized EstR-expressing cells.

    • Stir the mixture under the same conditions as the first step until the hydrolysis of the remaining (R)-MFCC is complete.

  • Isolation of (R)-FCCA:

    • Separate the phases and isolate the (R)-FCCA from the aqueous phase following the same procedure as for the (S)-enantiomer (step 3).

Protocol 2: Diastereomeric Salt Resolution of Racemic 6-Fluorochroman-2-carboxylic Acid

This is a general protocol that should be optimized for specific experimental conditions.

Materials:

  • Racemic 6-fluorochroman-2-carboxylic acid

  • Enantiomerically pure (R)-(+)-α-methylbenzylamine (or the (S)-enantiomer)

  • A suitable solvent (e.g., ethanol, isopropanol, ethyl acetate, or mixtures thereof)

Procedure:

  • Salt Formation:

    • Dissolve the racemic 6-fluorochroman-2-carboxylic acid in a minimal amount of a suitable heated solvent.

    • In a separate flask, dissolve an equimolar amount of the chiral resolving agent, (R)-(+)-α-methylbenzylamine, in the same solvent.

    • Slowly add the resolving agent solution to the carboxylic acid solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator (4 °C).

    • The less soluble diastereomeric salt will crystallize out of the solution.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor which contains the more soluble diastereomer.

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric purity, recrystallize the collected crystals from a fresh portion of the hot solvent.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Dissolve the diastereomerically pure salt in water.

    • Acidify the solution with a strong acid (e.g., 2M HCl) to a pH of about 2.

    • The enantiomerically enriched 6-fluorochroman-2-carboxylic acid will precipitate or can be extracted with an organic solvent.

    • Collect the pure enantiomer by filtration or extraction.

Visualizations

Enzymatic_Resolution_Workflow cluster_start Starting Material cluster_resolution Enzymatic Resolution cluster_products Products racemic_ester Racemic Methyl 6-Fluoro-chroman-2-carboxylate step1 Step 1: Hydrolysis with EstS (Biphasic System: Toluene/Aqueous Buffer) racemic_ester->step1 separation1 Phase Separation step1->separation1 step2 Step 2: Hydrolysis with EstR (on remaining ester) separation1->step2 Organic Phase (Enriched (R)-Ester) s_acid (S)-FCCA separation1->s_acid Aqueous Phase (Acidification & Extraction) separation2 Phase Separation step2->separation2 r_acid (R)-FCCA separation2->r_acid Aqueous Phase (Acidification & Extraction)

Caption: Workflow for the sequential enzymatic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate.

Diastereomeric_Salt_Resolution_Workflow racemic_acid Racemic 6-Fluorochroman-2-carboxylic Acid salt_formation Salt Formation in a Suitable Solvent racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-α-methylbenzylamine) resolving_agent->salt_formation diastereomeric_mixture Mixture of Diastereomeric Salts ((R,R) and (S,R) salts) salt_formation->diastereomeric_mixture crystallization Fractional Crystallization (Slow Cooling) diastereomeric_mixture->crystallization separation Filtration crystallization->separation less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) separation->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) separation->more_soluble_salt acidification1 Acidification (e.g., HCl) less_soluble_salt->acidification1 acidification2 Acidification (e.g., HCl) more_soluble_salt->acidification2 enantiomer1 Enantiomerically Enriched Carboxylic Acid acidification1->enantiomer1 enantiomer2 Other Enantiomer acidification2->enantiomer2

Caption: General workflow for chiral resolution via diastereomeric salt formation and crystallization.

Troubleshooting_Low_EE cluster_enzymatic Enzymatic Resolution cluster_diastereomeric Diastereomeric Salt Resolution start Low Enantiomeric Excess (ee%) check_conversion Check Conversion Level (Stop at ~50%?) start->check_conversion check_cooling Optimize Cooling Rate (Slow Cooling?) start->check_cooling check_enzyme_activity Verify Enzyme Activity and Stability check_conversion->check_enzyme_activity check_conditions Optimize Reaction Conditions (pH, Temperature) check_enzyme_activity->check_conditions check_solvent Screen for a More Selective Solvent check_cooling->check_solvent recrystallize Perform Recrystallization check_solvent->recrystallize

Caption: Troubleshooting logic for addressing low enantiomeric excess in chiral resolution experiments.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Trolox, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid Trolox?

A1: Solid Trolox should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is suitable. For long-term storage (months to years), it is recommended to store it at -20°C.[1] When stored at -20°C, Trolox is stable for at least two to four years.[2][3]

Q2: How should I prepare a Trolox stock solution?

A2: To prepare a stock solution, dissolve solid Trolox in an appropriate organic solvent such as ethanol, DMSO, or dimethylformamide (DMF).[2][3] It is recommended to purge the solvent with an inert gas before dissolving the Trolox.[2][3] The solubility is approximately 20 mg/mL in DMSO and 30 mg/mL in ethanol and DMF.[3] For antioxidant assays, a common stock solution concentration is 1 mM, which can be prepared by dissolving Trolox in ethanol or a buffer.[4]

Q3: How stable are Trolox stock solutions in different solvents?

A3: The stability of Trolox stock solutions depends on the solvent and storage temperature. Ethanol-based stock solutions are stable for up to one month when stored at -20°C.[5][6] For longer-term storage of up to 6 months, stock solutions in solvents like DMSO can be stored at -80°C.[7] It is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles.[7]

Q4: Can I store Trolox in aqueous solutions?

A4: It is not recommended to store Trolox in aqueous solutions for more than one day.[2][3] The stability of Trolox is lower in aqueous buffers. If you need to prepare aqueous solutions, they should be made fresh before the experiment.

Q5: Is Trolox light-sensitive?

A5: Yes, Trolox can undergo photo-oxidation upon exposure to UVB and UVA irradiation.[8] Therefore, it is important to protect both solid Trolox and its solutions from light by storing them in dark containers or wrapping containers with aluminum foil.

Stability and Storage Conditions Summary

FormStorage TemperatureDurationStability
Solid 0 - 4°CShort-term (days to weeks)Stable[1]
-20°CLong-term (months to years)≥ 2-4 years[1][2][3]
Stock Solution (in Ethanol) -20°CUp to 1 monthStable[5][6]
Stock Solution (in DMSO) -20°CUp to 1 monthStable[7]
-80°CUp to 6 monthsStable[7]
Aqueous Solution Room Temperature or RefrigeratedNot recommended for > 1 dayUnstable[2][3]

Solubility Data

SolventSolubility
Ethanol~30 mg/mL[3]
DMSO~20 mg/mL[2][3]
Dimethylformamide (DMF)~30 mg/mL[3]
PBS (pH 7.2)~3 mg/mL[2][3]
WaterSlightly soluble (~0.5 mg/mL)[5]

Experimental Protocols and Workflows

Preparation of Trolox Stock and Working Solutions

A crucial step in many antioxidant assays is the accurate preparation of Trolox solutions. The following workflow outlines the standard procedure.

Trolox_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Solid Trolox dissolve Dissolve in Organic Solvent (e.g., Ethanol, DMSO) weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex store_stock Aliquot and Store at -20°C or -80°C vortex->store_stock thaw Thaw one aliquot of Stock Solution dilute Perform serial dilutions in assay buffer thaw->dilute use_immediately Use immediately in assay dilute->use_immediately

Caption: Workflow for preparing Trolox stock and working solutions.

Troubleshooting Guide

Problem: Inconsistent results in antioxidant capacity assays (e.g., ABTS, DPPH).

  • Possible Cause 1: Degradation of Trolox standard solutions.

    • Solution: Prepare fresh Trolox working solutions for each experiment from a properly stored stock solution. Avoid using aqueous solutions that are more than a day old.[2][3] Ensure stock solutions have not been subjected to multiple freeze-thaw cycles.[7]

  • Possible Cause 2: Improper storage of solid Trolox.

    • Solution: Verify that solid Trolox is stored at the recommended temperature (-20°C for long-term) and protected from light and moisture.[1]

  • Possible Cause 3: Pipetting errors during serial dilutions.

    • Solution: Use calibrated pipettes and ensure proper mixing at each dilution step to create an accurate standard curve.

Problem: Difficulty dissolving Trolox.

  • Possible Cause 1: Using an inappropriate solvent.

    • Solution: Refer to the solubility table above. For high concentrations, use organic solvents like ethanol, DMSO, or DMF.[2][3] For aqueous-based assays, prepare a concentrated stock in an organic solvent and then dilute it in the aqueous buffer, ensuring the final concentration of the organic solvent is minimal to avoid physiological effects.[2]

  • Possible Cause 2: Low-quality or degraded Trolox.

    • Solution: Ensure the Trolox powder is a white to off-white crystalline solid.[9] If it appears discolored, it may have degraded and should be replaced.

Problem: Unexpected pro-oxidant effects observed in cell-based assays.

  • Possible Cause: Trolox concentration is too high.

    • Solution: At high concentrations (e.g., above 20 µM in some cell lines), Trolox can exhibit pro-oxidant effects.[10] It is crucial to perform dose-response experiments to determine the optimal antioxidant concentration range for your specific experimental model.

Troubleshooting Decision Tree

Troubleshooting_Trolox_Issues start Start: Inconsistent Assay Results check_solution_age Is the Trolox working solution fresh? start->check_solution_age check_stock_storage How is the stock solution stored? check_solution_age->check_stock_storage Yes prepare_fresh Action: Prepare fresh working solution daily. check_solution_age->prepare_fresh No check_solid_storage How is the solid Trolox stored? check_stock_storage->check_solid_storage Properly aliquot_and_freeze Action: Aliquot stock and store at -20°C or -80°C. Avoid freeze-thaw cycles. check_stock_storage->aliquot_and_freeze Improperly store_solid_correctly Action: Store solid at -20°C, protected from light. check_solid_storage->store_solid_correctly Improperly check_solubility Issue: Difficulty Dissolving Trolox verify_solvent Is the correct solvent being used? check_solubility->verify_solvent use_organic_solvent Action: Use Ethanol, DMSO, or DMF for high concentrations. verify_solvent->use_organic_solvent No check_powder_appearance Is the powder white/off-white? verify_solvent->check_powder_appearance Yes replace_trolox Action: Replace if discolored. check_powder_appearance->replace_trolox No

Caption: A decision tree for troubleshooting common issues with Trolox.

References

Technical Support Center: Overcoming Poor Solubility of Chromane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility of chromane derivatives.

Frequently Asked Questions (FAQs)

Q1: My chromane derivative is precipitating out of my aqueous buffer. What are the initial troubleshooting steps?

A1: Precipitation of hydrophobic compounds like many chromane derivatives is a common issue. The first step is to assess the compound's physicochemical properties and select an appropriate solubilization strategy. A systematic approach can save significant time and resources.

Initial Strategy Workflow:

  • Characterize the Compound: Determine if your chromane derivative has ionizable functional groups (e.g., carboxylic acids, amines). This will dictate whether pH adjustment is a viable primary strategy.

  • Attempt pH Adjustment: If the compound is ionizable, modifying the pH of the solution can significantly increase solubility.[1][2][3] For acidic chromanes, increasing the pH will deprotonate the molecule, making it more soluble. For basic chromanes, decreasing the pH will protonate it, increasing solubility.

  • Consider Cosolvents: If pH adjustment is not effective or the compound is neutral, the use of water-miscible organic solvents (cosolvents) is a common next step.[4][5][6]

  • Evaluate Other Techniques: If simpler methods fail, more advanced techniques such as using cyclodextrins, surfactants, or creating solid dispersions may be necessary.[7]

Below is a decision-making workflow to guide your initial troubleshooting efforts.

G start Compound Precipitates in Aqueous Solution char Characterize Compound: Ionizable Groups? start->char ph_adj Attempt pH Adjustment char->ph_adj  Yes cosolvent Use Cosolvents (e.g., DMSO, PEG 400) char->cosolvent  No / Ineffective ph_adj->cosolvent  Ineffective success Solubility Achieved ph_adj->success  Effective advanced Consider Advanced Methods: - Cyclodextrins - Surfactants - Solid Dispersions cosolvent->advanced  Ineffective cosolvent->success  Effective advanced->success  Effective

Initial troubleshooting workflow for solubility issues.
Q2: How can I use pH adjustment to improve the solubility of my ionizable chromane derivative?

A2: Adjusting the pH is a powerful technique for ionizable compounds.[1][2][3][] By shifting the pH of the medium, you can convert the drug into its more soluble salt form.[1]

  • For Weakly Acidic Chromanes: Increasing the pH above the compound's pKa will cause deprotonation, forming an anionic salt that is typically more water-soluble.

  • For Weakly Basic Chromanes: Decreasing the pH below the compound's pKa will lead to protonation, forming a cationic salt with enhanced solubility.

Experimental Protocol: pH Adjustment for Solubility Enhancement

  • Determine pKa: If not already known, determine the pKa of your chromane derivative experimentally (e.g., via potentiometric titration) or through in silico prediction tools.

  • Prepare Buffers: Prepare a series of buffers with pH values spanning a range around the pKa (e.g., pKa ± 2 units). Common biological buffers include phosphate, acetate, and Tris.

  • Create Slurry: Add an excess amount of the chromane derivative to a fixed volume of each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate and Quantify: Separate the undissolved solid (e.g., by centrifugation at 15,000 rpm for 15 minutes). Carefully collect the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC or UV-Vis spectroscopy.

  • Plot Data: Plot the measured solubility against the pH of the buffer to determine the optimal pH for solubilization.

Table 1: Hypothetical pH-Solubility Profile for a Weakly Acidic Chromane Derivative (pKa = 4.5)

Buffer pHState of CompoundExpected Solubility
2.5Primarily UnionizedLow
3.5Mostly UnionizedLow-Moderate
4.550% IonizedModerate
5.5Mostly IonizedHigh
6.5Primarily IonizedVery High
Q3: Cosolvents like DMSO are not working well enough or are incompatible with my cell-based assay. What are the alternatives?

A3: While DMSO is a common starting point, several other strategies can be employed when it is insufficient or inappropriate for the experimental system. The main alternatives are complexation with cyclodextrins, micellar solubilization using surfactants, and formulating the compound as a solid dispersion.[7][9]

1. Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble molecules, like chromane derivatives, forming a water-soluble inclusion complex.[11][12] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) offer significantly higher aqueous solubility than the parent β-cyclodextrin.[10][11]

2. Micellar Solubilization (Surfactants): Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), self-assemble into micelles in aqueous solutions.[13] These micelles have a hydrophobic core that can entrap insoluble drug molecules, effectively dissolving them in the bulk aqueous phase.[13][14] Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Vitamin E TPGS are often preferred due to lower toxicity.[5][15]

3. Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[16][17][18] This prevents the drug from crystallizing and enhances its dissolution rate.[16][18] Common polymers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[15][18] This method is more suitable for oral drug formulation rather than in vitro experimental solutions.

Table 2: Comparison of Advanced Solubilization Techniques

TechniqueMechanismCommon AgentsAdvantagesDisadvantages
Cyclodextrin Complexation Encapsulation of the drug within the cyclodextrin cavity.[12]HP-β-CD, SBE-β-CDHigh solubilization capacity, low toxicity.[11]Can be expensive, may alter drug-receptor binding.
Micellar Solubilization Entrapment of the drug within the hydrophobic core of micelles.[13][14]Tween® 80, Poloxamers, Vitamin E TPGSSimple to prepare, high drug loading possible.Potential for cell toxicity, may interfere with assays.
Solid Dispersion Drug is molecularly dispersed in a hydrophilic polymer matrix.[17][18]PVP, HPMC, Soluplus®Significant increase in dissolution and bioavailability.[16][19]Requires specialized equipment (e.g., spray dryer), potential for physical instability.[17]
Q4: How do I prepare and test a cyclodextrin inclusion complex for my chromane derivative?

A4: Preparing a cyclodextrin complex involves co-dissolving the drug and the cyclodextrin, allowing the complex to form, and then isolating the solid complex, often by freeze-drying. The effectiveness is then confirmed by a phase-solubility study.

G cluster_prep Complex Preparation cluster_eval Solubility Evaluation dissolve 1. Dissolve Chromane & Cyclodextrin in Water stir 2. Stir for 24-48h to Equilibrate dissolve->stir freeze 3. Rapidly Freeze Solution (e.g., Liquid N2) stir->freeze lyophilize 4. Lyophilize (Freeze-Dry) to Obtain Solid Powder freeze->lyophilize prep_cd A. Prepare CD Solutions (Increasing Concentrations) add_drug B. Add Excess Chromane to Each Solution prep_cd->add_drug equilibrate C. Agitate for 48-72h at Constant Temp add_drug->equilibrate quantify D. Centrifuge & Quantify Drug in Supernatant equilibrate->quantify plot E. Plot Drug Solubility vs. CD Concentration quantify->plot

Workflow for cyclodextrin complex preparation and evaluation.

Experimental Protocol: Phase-Solubility Study

This protocol determines the effect of a cyclodextrin on the solubility of a guest molecule (your chromane derivative).[11]

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the selected cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Add Excess Drug: Add an excess amount of your chromane derivative to each cyclodextrin solution in sealed vials. The amount should be enough to ensure undissolved solid remains at equilibrium.

  • Equilibrate: Agitate the vials on a shaker at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 48-72 hours).[11]

  • Sample Preparation: After equilibration, visually confirm the presence of solid drug in each vial. Centrifuge the samples to pellet the undissolved drug.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant from each vial. Dilute as necessary and determine the concentration of the dissolved chromane derivative using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the total drug solubility (Y-axis) against the cyclodextrin concentration (X-axis). The shape of the resulting phase-solubility diagram indicates the type of complex formed and its stoichiometry. A linear (AL-type) plot is most common for 1:1 complexes and indicates increased solubility with increased cyclodextrin concentration.

References

Troubleshooting side reactions during the synthesis of chromone-2-carboxylic acid derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of chromone-2-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during these syntheses. Below you will find frequently asked questions, detailed troubleshooting guides, quantitative data, experimental protocols, and visualizations to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing chromone-2-carboxylic acid?

The most prevalent laboratory synthesis involves a two-step, one-pot reaction starting from a substituted 2'-hydroxyacetophenone. The first step is a Claisen condensation with an oxalate ester, typically diethyl oxalate or ethyl oxalate, in the presence of a base like sodium methoxide or sodium ethoxide. The second step is an acid-catalyzed intramolecular cyclization and hydrolysis of the resulting ester to yield the chromone-2-carboxylic acid. Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times compared to conventional heating methods.

Q2: I'm getting a very low yield. What are the most critical factors to check?

Low yields in chromone-2-carboxylic acid synthesis can often be attributed to several factors:

  • Purity of Starting Materials: Impurities in the 2'-hydroxyacetophenone or oxalate ester can lead to unwanted side reactions. Ensure the purity of all reactants before use.

  • Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all critical parameters that may require optimization for your specific substrate.

  • Moisture: The reaction is sensitive to moisture, which can consume the base and hinder the initial condensation. Ensure anhydrous conditions are maintained.

  • Incomplete Hydrolysis: The final acid-catalyzed hydrolysis step may be incomplete, leaving the ethyl or methyl ester as a major component of the product mixture. This is particularly common with electron-withdrawing substituents on the aromatic ring.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. A sample of the reaction mixture can be spotted on a TLC plate to visualize the consumption of the starting 2'-hydroxyacetophenone and the formation of the product. A co-spot with the starting material is recommended for accurate comparison.

Troubleshooting Guides

Issue 1: Low Yield and Incomplete Reaction

Q: My reaction has a low yield, and TLC analysis shows a significant amount of unreacted starting material. What steps should I take?

A: This issue often points to suboptimal reaction conditions. Consider the following troubleshooting workflow:

LowYieldTroubleshooting cluster_solutions Troubleshooting Steps start Low Yield & Incomplete Reaction check_reagents Verify Purity of Starting Materials start->check_reagents optimize_base Optimize Base Conditions (Type and Equivalents) check_reagents->optimize_base Reagents are pure increase_temp_time Increase Reaction Temperature or Time optimize_base->increase_temp_time Base is optimized check_anhydrous Ensure Anhydrous Conditions increase_temp_time->check_anhydrous Still incomplete successful_reaction Improved Yield check_anhydrous->successful_reaction Conditions improved EsterByproductTroubleshooting start Ester Byproduct Formation cause Incomplete Hydrolysis (Especially with electron-withdrawing groups) start->cause solution1 Increase Hydrolysis Time cause->solution1 solution2 Increase Acid Concentration cause->solution2 solution3 Post-synthesis Hydrolysis cause->solution3 end_product Desired Carboxylic Acid solution1->end_product solution2->end_product solution3->end_product ExperimentalWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization and Hydrolysis cluster_workup Work-up and Purification reagents 1. Dissolve 2'-hydroxyacetophenone in dioxane. 2. Add diethyl oxalate and NaOMe solution. microwave1 Heat in microwave at 120°C for 20 min. reagents->microwave1 add_hcl Add 6 M HCl solution. microwave1->add_hcl microwave2 Heat in microwave at 120°C for 40 min. add_hcl->microwave2 precipitation Pour into water to precipitate the product. microwave2->precipitation filtration Filter the solid. precipitation->filtration washing Wash with water and dichloromethane. filtration->washing drying Dry the final product. washing->drying

Methods for purifying chromone carboxylic acids without column chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on purifying chromone carboxylic acids without the use of column chromatography. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols for common purification techniques.

Frequently Asked Questions (FAQs)

Q1: Is it possible to achieve high purity for chromone carboxylic acids without using column chromatography?

A1: Yes, it is often possible to obtain chromone carboxylic acids with a high degree of purity using methods such as recrystallization, acid-base extraction, and simple washing/precipitation, thereby avoiding more laborious and costly chromatographic techniques.[1][2][3] Several studies have demonstrated the synthesis of various chromone-2-carboxylic acids with good yields and high purity using only washing and filtration steps.[1][2]

Q2: What are the most common non-chromatographic methods for purifying chromone carboxylic acids?

A2: The most common and effective methods include:

  • Recrystallization: An excellent technique for purifying solid compounds by dissolving the crude product in a hot solvent and allowing it to slowly cool, forming pure crystals.

  • Acid-Base Extraction: A liquid-liquid extraction method that separates the acidic chromone carboxylic acid from neutral or basic impurities by exploiting differences in solubility in aqueous and organic phases at different pH levels.[4][5][6]

  • Precipitation and Washing: This involves precipitating the chromone carboxylic acid from a solution, often by adding an anti-solvent or by adjusting the pH, followed by washing the solid with appropriate solvents to remove impurities.[1][2][7]

Q3: How do I choose the best purification method for my specific chromone carboxylic acid?

A3: The choice of method depends on the nature of the impurities.

  • If the impurities have significantly different solubility profiles from your product, recrystallization is a good choice.

  • If you have neutral or basic impurities, acid-base extraction is a very effective method.[4][8]

  • If your product precipitates out of the reaction mixture in a relatively pure form, simple washing with a solvent that dissolves the impurities but not your product may be sufficient.[1][2]

Q4: What are some good starting solvents for the recrystallization of chromone carboxylic acids?

A4: Based on the polar nature of the carboxylic acid group and the aromatic chromone core, good starting solvents to screen include ethanol, methanol, water, and mixtures of these.[9] A patent for chromone-2-carboxylic acid suggests recrystallization from anhydrous ethanol or a mixture of anhydrous alcohol and acetone.[7] The principle of "like dissolves like" can be a useful guide; solvents with similar functional groups to the compound being purified are often good choices.[9]

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. The compound is too soluble in the chosen solvent; too much solvent was used.- Reheat the solution and boil off some of the solvent to increase the concentration. - If the solution is still too dilute, evaporate all the solvent and try again with a smaller volume or a different solvent system. - Add a seed crystal to induce crystallization.[10] - Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[10][11]
The compound "oils out" instead of crystallizing. The solution is supersaturated, and the boiling point of the solvent is higher than the melting point of the compound; high levels of impurities are present.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[10][12] - Try a solvent with a lower boiling point.[13] - If impurities are the issue, consider a preliminary purification step like a charcoal treatment or an acid-base extraction.[10]
Low yield of recovered crystals. Too much solvent was used; the compound has significant solubility in the cold solvent; crystals were washed with too much cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[14] - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent.[12][14]
Crystals form too quickly. The solution is too concentrated or cooled too rapidly.- Reheat the solution, add a small amount of extra solvent, and allow for slower cooling.[10] Slow cooling generally results in purer, larger crystals.[11][15]
Acid-Base Extraction
Problem Possible Cause(s) Solution(s)
An emulsion forms at the interface of the aqueous and organic layers. Vigorous shaking of the separatory funnel.- Allow the mixture to stand for a longer period. - Gently swirl the funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion.
Poor recovery of the chromone carboxylic acid after acidification. Incomplete extraction into the basic aqueous layer; incomplete precipitation upon acidification.- Ensure thorough mixing of the organic and aqueous layers during extraction. Perform multiple extractions with fresh aqueous base. - After adding acid to the aqueous layer, check the pH with litmus or pH paper to ensure it is sufficiently acidic to fully protonate the carboxylate.[4]
The product is an oil after acidification, not a solid. The melting point of the product is below room temperature, or impurities are depressing the melting point.- If an oil forms, extract the product back into a fresh portion of an organic solvent (like dichloromethane or ethyl acetate), dry the organic layer with a drying agent (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure.[8] The resulting material can then be further purified by recrystallization.

Experimental Protocols

Method 1: Purification by Washing and Precipitation

This protocol is adapted from a literature procedure for the synthesis of various chromone-2-carboxylic acids.[1][2]

  • Precipitation: After the reaction is complete, pour the reaction mixture into a beaker containing water (e.g., 50 mL). The crude chromone carboxylic acid should precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing (Water): Wash the solid on the filter paper thoroughly with additional water to remove any water-soluble impurities.

  • Drying: Allow the solid to air-dry on the filter paper for a period, then transfer it to a watch glass or drying dish to dry completely.

  • Washing (Organic Solvent): Wash the dried solid with a suitable organic solvent in which the impurities are soluble but the product is not, such as dichloromethane.[1][2] This can be done by suspending the solid in the solvent, stirring, and then filtering again.

  • Final Drying: Dry the purified solid under a vacuum to remove all traces of the washing solvents.

Method 2: Purification by Acid-Base Extraction

This is a general protocol for separating a carboxylic acid from neutral impurities.

  • Dissolution: Dissolve the crude chromone carboxylic acid mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction with Base: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel.[5][6] Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate.

  • Separation of Layers: Drain the lower aqueous layer containing the sodium salt of the chromone carboxylic acid into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution one or two more times, combining the aqueous extracts.

  • Isolation of Neutral Impurities: The organic layer now contains any neutral impurities. This layer can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these impurities if desired.[8]

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as concentrated HCl, dropwise with stirring until the solution is acidic (check with pH paper).[4] The chromone carboxylic acid should precipitate out as a solid.

  • Collection and Drying: Collect the purified solid by vacuum filtration, wash it with a small amount of ice-cold water, and dry it thoroughly.

Method 3: Purification by Recrystallization

This is a general protocol for the recrystallization of a solid organic compound.

  • Solvent Selection: Choose a suitable solvent or solvent pair. An ideal solvent will dissolve the chromone carboxylic acid poorly at room temperature but well at its boiling point. Ethanol, methanol, or ethanol/water mixtures are good starting points.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a boiling chip) while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[14]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[14] Dry the crystals completely.

Data Presentation

The following table summarizes yield data for various substituted chromone-2-carboxylic acids purified by a washing/precipitation method, as reported in the literature.[1]

Substituent on Chromone Ring Yield (%)
H54
6-F75
6-Cl82
6-Br87
6-I78
7-MeO93
7-Cl67
6,8-di-Br73

Visualizations

experimental_workflow_washing start Crude Reaction Mixture precipitate Pour into Water (Precipitation) start->precipitate filter1 Vacuum Filtration precipitate->filter1 wash_water Wash with Water filter1->wash_water dry1 Air Dry wash_water->dry1 wash_organic Wash with Dichloromethane dry1->wash_organic filter2 Vacuum Filtration wash_organic->filter2 dry2 Vacuum Dry filter2->dry2 end Pure Chromone Carboxylic Acid dry2->end

Caption: Workflow for Purification by Washing and Precipitation.

experimental_workflow_extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase dissolve Dissolve Crude Product in Organic Solvent extract Extract with aq. NaHCO₃ dissolve->extract org_layer Organic Layer (Neutral Impurities) extract->org_layer Separation aq_layer Aqueous Layer (Chromone Carboxylate Salt) extract->aq_layer Separation acidify Acidify with HCl aq_layer->acidify precipitate Precipitated Pure Product acidify->precipitate filter_collect Filter and Dry precipitate->filter_collect start Crude Product start->dissolve end Pure Chromone Carboxylic Acid filter_collect->end

Caption: Workflow for Purification by Acid-Base Extraction.

experimental_workflow_recrystallization start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temp hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter_collect Vacuum Filtration ice_bath->filter_collect wash_dry Wash with Cold Solvent & Dry filter_collect->wash_dry end Pure Crystals wash_dry->end

Caption: Workflow for Purification by Recrystallization.

References

Challenges and solutions for scaling up microwave-assisted chromone synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up microwave-assisted chromone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using microwave synthesis for chromones?

Microwave-assisted organic synthesis (MAOS) offers several key advantages over conventional heating methods for chromone synthesis, including:

  • Reduced Reaction Times: Reactions that might take hours or even days with conventional heating can often be completed in minutes. For example, the Knoevenagel condensation for synthesizing (E)-3-styryl-4H-chromen-4-ones was reduced from 12-31 hours to just 1 hour.[1]

  • Higher Yields: Microwave irradiation can often lead to improved reaction yields.[1][2][3]

  • Increased Purity and Reduced Byproducts: The rapid and uniform heating provided by microwaves can minimize the formation of unwanted side products.[3][4]

  • Energy Efficiency: Microwaves heat the reaction mixture directly, leading to lower energy consumption compared to heating an oil bath and reaction vessel.[1][3]

  • Greener Chemistry: The efficiency of microwave synthesis often allows for the use of less solvent or even solvent-free conditions.[1][3]

Q2: Is it possible to scale up microwave-assisted chromone synthesis to produce larger quantities?

Yes, scaling up is feasible. Researchers have successfully scaled up the synthesis of chromone derivatives to produce quantities up to a kilogram.[1][5][6] This is often achieved by using multi-vessel systems in a multimode microwave reactor, allowing for the parallel processing of multiple reactions.[1][5] For instance, a Milestone-MicroSynth with several vessels can be used to scale up to 500g.[5]

Q3: What are the most significant challenges when scaling up microwave-assisted chromone synthesis?

The main challenges include:

  • Heating Uniformity: Ensuring even heating throughout a larger reaction volume is critical to avoid hotspots, which can lead to byproduct formation or decomposition.[4][7][8]

  • Microwave Penetration Depth: Microwaves can only penetrate a few centimeters into a sample, making it difficult to heat large volumes uniformly in a single, large batch reactor.[8]

  • Temperature and Pressure Control: As the reaction volume increases, managing the heat and pressure generated, especially when using sealed vessels with superheated solvents, becomes more complex and critical for safety.[4][8][9]

  • Solvent Choice: A solvent that works well on a small scale may not be optimal for scale-up due to its dielectric properties, boiling point, and ability to dissipate heat.[10][11]

  • Catalyst Deactivation: In catalyst-based reactions, localized overheating can lead to catalyst deactivation, reducing efficiency and yield.[12][13]

Q4: How do I choose the right solvent for scaling up my microwave chromone synthesis?

Solvent selection is crucial for successful scale-up. Consider the following:

  • Dielectric Properties: Solvents are classified as high, medium, or low microwave absorbers based on their loss tangent (tan δ).[9] Highly absorbing solvents heat up very quickly. For large volumes, a solvent with moderate absorption might be preferable to ensure more even heating.

  • Boiling Point: To reach high reaction temperatures, you can use a high-boiling point solvent or a lower-boiling point solvent in a sealed vessel to allow for superheating.[9][14]

  • Pressure Generation: Be aware of the pressure generated by a solvent when heated above its boiling point in a sealed vessel. This is a major safety consideration for scale-up.[10]

  • Reagent Polarity: If your reactants are non-polar, a polar solvent is necessary to absorb the microwave energy and heat the reaction.[14] Conversely, a non-polar solvent can act as a heat sink for highly exothermic reactions involving polar reagents.[14]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield on Scale-Up 1. Uneven Heating: Hotspots may be causing degradation of reactants or products.[4][15] 2. Insufficient Microwave Power: The power may not be sufficient to heat the larger volume to the optimal temperature. 3. Catalyst Deactivation: Localized high temperatures can deactivate the catalyst.[12]1. Improve Stirring: Ensure vigorous and efficient stirring to distribute heat evenly. 2. Use a Different Reactor Setup: Consider using a multi-vessel system for parallel synthesis instead of a single large vessel.[8] For some systems, a continuous flow reactor might be an option.[8][16] 3. Adjust Solvent: Use a more suitable solvent with appropriate dielectric properties for the larger scale.[10] 4. Optimize Power and Time: Re-optimize the microwave power and reaction time for the larger scale.[14]
Formation of Byproducts 1. Overheating: Exceeding the optimal reaction temperature can lead to side reactions.[4] 2. Prolonged Reaction Time: Even at the correct temperature, extended reaction times can promote byproduct formation.1. Precise Temperature Control: Use a fiber optic temperature sensor for accurate internal temperature monitoring. 2. Reduce Reaction Time: Re-evaluate the optimal reaction time for the scaled-up reaction. Microwave reactions are very fast, and even a small increase in time can be detrimental. 3. Lower Reaction Temperature: A slightly lower temperature might be sufficient for the reaction to proceed cleanly on a larger scale.[17]
Inconsistent Results Between Batches 1. Variations in Starting Material Purity: Impurities can affect the reaction outcome. 2. Inconsistent Reactor Loading: Differences in volume or reagent amounts between vessels in a parallel setup. 3. Non-uniform Microwave Field: In multimode reactors, the microwave field may not be perfectly uniform, leading to different heating rates in different vessel positions.[4]1. Ensure High Purity of Reagents: Use consistently pure starting materials. 2. Accurate Dispensing: Carefully measure and dispense equal amounts of reagents into each vessel. 3. Use a Turntable: If your multimode reactor has a turntable, ensure it is functioning correctly to average out field inconsistencies. 4. Validate Each Vessel Position: If high consistency is required, you may need to validate the performance of each vessel position in the reactor.
Pressure Exceeds Safety Limits 1. Solvent Volatility: The chosen solvent may be too volatile for the set temperature. 2. Reaction Exotherm: The reaction itself may be generating significant heat and pressure. 3. Vessel Overfilling: Insufficient headspace in the sealed vessel.1. Choose a Higher-Boiling Point Solvent: This will generate less pressure at the same temperature.[14] 2. Reduce the Set Temperature: A lower temperature will result in lower pressure. 3. Reduce the Reaction Volume: Ensure adequate headspace in the reaction vessel (typically, do not exceed 2/3 of the vessel volume). 4. Program a Slower Temperature Ramp: A slower ramp rate can help to control exothermic reactions.

Experimental Protocols

Protocol 1: Microwave-Assisted Baker-Venkataraman Rearrangement for Chromone Synthesis

This protocol is a general guideline. Optimization may be required for specific substrates.

  • Reagent Preparation: In a microwave-safe vessel, dissolve the starting o-acyloxyacetophenone in a suitable high-boiling point, polar solvent (e.g., pyridine, DMF, or DMSO).

  • Base Addition: Add a suitable base (e.g., powdered potassium hydroxide or sodium methoxide) to the solution.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a predetermined temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes).[5] The reaction should be monitored for completion by TLC or LC-MS.

  • Work-up: After cooling the reaction vessel, neutralize the mixture with an appropriate acid (e.g., dilute HCl). The product may precipitate out and can be collected by filtration. Alternatively, an extractive work-up may be necessary.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Knoevenagel Condensation for 3-Styryl-4H-chromen-4-one Synthesis

This protocol is adapted from a reported procedure.[1]

  • Reagent Mixture: In a microwave vial, combine 4H-chromen-4-one-3-carbaldehyde and the appropriate arylacetic acid.

  • Solvent/Catalyst: Add a suitable solvent and a catalytic amount of a base (e.g., piperidine in ethanol). For solvent-free conditions, the reagents can be mixed directly.

  • Microwave Irradiation: Seal the vial and irradiate in a microwave reactor. A typical condition is 1 hour at a specific temperature, which needs to be optimized for the specific substrates.[1]

  • Cooling and Isolation: After the reaction is complete, cool the vessel. The product may precipitate upon cooling and can be collected by filtration.

  • Purification: Wash the collected solid with a cold solvent (e.g., ethanol) and dry to obtain the pure (E)-3-styryl-4H-chromen-4-one.

Quantitative Data Summary

Table 1: Comparison of Conventional vs. Microwave Synthesis for Selected Chromone Derivatives

Reaction TypeSubstratesConventional MethodMicrowave MethodYield ImprovementReference
Knoevenagel Condensation4H-chromen-4-one-3-carbaldehyde, p-nitrophenylacetic acid12-31 hours, 48% yield1 hour, 56% yield16.7%[1]
Aldol Condensation2'-hydroxyacetophenone, benzaldehydeLong reaction time15 min, excellent yieldN/A (Time reduction is key)[5]
Baker-Venkataraman Rearrangemento-acyloxyacetophenones>1 hour10-20 min, 31-45% yieldN/A (Time and yield improvement)[5]
Biscoumarin Synthesis4-hydroxycoumarin, 3-formylchromone4 hours, ~65-86% yield1 hour, ~65-86% yieldSame yield, 75% less time[18]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reagents Select & Weigh Reagents solvent Choose Solvent reagents->solvent vessel Load Reaction Vessel solvent->vessel params Set Microwave Parameters (Temp, Time, Power) vessel->params irradiate Microwave Irradiation params->irradiate monitor Monitor Reaction (TLC/LC-MS) irradiate->monitor monitor->irradiate Incomplete cool Cooling monitor->cool Complete isolate Isolate Crude Product cool->isolate purify Purify Product isolate->purify analyze Analyze Final Product purify->analyze

Caption: General workflow for microwave-assisted chromone synthesis.

troubleshooting_logic start Low Yield on Scale-Up? cause1 Uneven Heating? start->cause1 Yes cause2 Insufficient Power/Time? start->cause2 No solution1a Improve Stirring cause1->solution1a Yes solution1b Use Parallel Synthesis cause1->solution1b Also consider cause3 Catalyst Issue? cause2->cause3 No solution2 Re-optimize Power & Time cause2->solution2 Yes solution3 Check Catalyst Loading/Activity cause3->solution3 Yes

Caption: Troubleshooting flowchart for low yield in scale-up.

References

Preventing unwanted ester formation during the synthesis of nitro-substituted chromone-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of nitro-substituted chromone-2-carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during this specific synthesis, with a focus on preventing unwanted ester formation.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize 6-nitro-4-oxo-4H-chromene-2-carboxylic acid, but I keep isolating the ethyl ester instead of the desired carboxylic acid. Why is this happening?

A1: This is a common issue specifically with nitro-substituted chromones. The synthesis often employs reagents like diethyl oxalate, which introduces an ethyl ester group. The subsequent hydrolysis step to convert the ester to a carboxylic acid is particularly challenging for nitro-substituted compounds. The strong electron-withdrawing nature of the nitro group deactivates the ester carbonyl towards nucleophilic attack by hydroxide, making standard hydrolysis conditions ineffective.[1][2] This can be further complicated by the poor solubility of the nitro-substituted ester intermediate in the reaction medium.[1]

Q2: What are the standard reaction conditions for the synthesis of chromone-2-carboxylic acids?

A2: A common method involves the condensation of a substituted 2'-hydroxyacetophenone with diethyl oxalate in the presence of a base like sodium methoxide, followed by acid-catalyzed cyclization and hydrolysis.[1] Microwave-assisted synthesis has been shown to be an efficient method for producing various chromone-2-carboxylic acids.[1][2][3]

Q3: Are there any alternative reagents to diethyl oxalate that would avoid the formation of an ester intermediate?

A3: While less common in the literature for this specific scaffold, exploring alternative C2-synthons could be a viable strategy. One could investigate the use of pyruvic acid or its derivatives to directly introduce the carboxylic acid functionality. However, this approach may require significant optimization of reaction conditions.

Q4: Can I use a different starting material to circumvent this issue?

A4: An alternative, though less direct, route could involve the synthesis of the chromone ring with a different functional group at the 2-position that is more readily converted to a carboxylic acid. For instance, a 2-methylchromone could potentially be oxidized to the carboxylic acid. However, this multi-step approach may be lower yielding and require more extensive process development.

Troubleshooting Guide: Unwanted Ester Formation

This guide provides a systematic approach to troubleshoot and overcome the challenge of isolating the ester byproduct instead of the desired nitro-substituted chromone-2-carboxylic acid.

G start Problem: Unwanted Ester Isolated check_hydrolysis Step 1: Verify Hydrolysis Conditions start->check_hydrolysis increase_severity Option A: Intensify Hydrolysis of Isolated Ester check_hydrolysis->increase_severity modify_synthesis Option B: Modify In-Situ Hydrolysis check_hydrolysis->modify_synthesis alt_route Option C: Explore Alternative Synthetic Route check_hydrolysis->alt_route sub_increase Increase Base Concentration Increase Temperature Prolong Reaction Time increase_severity->sub_increase stronger_base Use Stronger Base (e.g., KOH) increase_severity->stronger_base non_aqueous Non-Aqueous Hydrolysis (e.g., LiOH in THF/water or K-OtBu in DMSO) increase_severity->non_aqueous sub_modify Increase Acid Concentration/Time in One-Pot Synthesis modify_synthesis->sub_modify sub_alt_route Investigate Non-Ester C2 Reagents (e.g., Pyruvic Acid) alt_route->sub_alt_route end Successful Synthesis of Carboxylic Acid sub_increase->end stronger_base->end non_aqueous->end sub_modify->end sub_alt_route->end

Issue Possible Cause Recommended Solution
Ester is isolated after synthesis Incomplete hydrolysis of the ester intermediate due to the deactivating effect of the nitro group.Option A: Post-synthesis Hydrolysis. Isolate the crude ester and subject it to more vigorous hydrolysis conditions. See "Experimental Protocols" for detailed methods.
Option B: Enhanced In-Situ Hydrolysis. In the one-pot synthesis, increase the duration and/or temperature of the final acidic hydrolysis step. For example, extend the reaction time with 6M HCl at 120°C.[1]
Low yield of carboxylic acid even with modified hydrolysis Degradation of the product under harsh basic or acidic conditions.Monitor the reaction closely using TLC or HPLC to determine the optimal reaction time before significant degradation occurs.
Poor solubility of the ester intermediate in the hydrolysis medium.Consider using a co-solvent like THF or dioxane to improve solubility during hydrolysis.
Alternative strategies needed The standard route consistently fails to provide the desired product in acceptable yields.Option C: Alternative Synthetic Route. Explore a synthetic pathway that avoids an ester intermediate altogether. This may involve using a different C2-synthon.

Experimental Protocols

Protocol 1: Standard Microwave-Assisted Synthesis of Chromone-2-Carboxylic Acids

This protocol is adapted from a general procedure and may lead to the ester in the case of nitro-substituted starting materials.[1]

  • Reaction Setup: In a microwave vial, dissolve the appropriate 2'-hydroxy-5'-nitroacetophenone (1.0 eq.) in dioxane.

  • Reagent Addition: Add diethyl oxalate (3.0 eq.) and a solution of sodium methoxide in methanol (2.0 eq.).

  • First Microwave Irradiation: Heat the reaction mixture to 120°C for 20 minutes in a microwave synthesizer.

  • Hydrolysis: Add 6M hydrochloric acid and continue heating at 120°C for at least 40 minutes.

  • Work-up: After cooling, the precipitated solid can be collected by filtration, washed with water, and dried.

Protocol 2: Vigorous Hydrolysis of Isolated Ethyl 6-Nitro-4-oxo-4H-chromene-2-carboxylate

This protocol is a suggested starting point for the hydrolysis of the recalcitrant ester, based on methods for hindered esters.

  • Reaction Setup: Suspend the isolated ethyl 6-nitro-4-oxo-4H-chromene-2-carboxylate (1.0 eq.) in a mixture of methanol and water.

  • Base Addition: Add a solution of potassium hydroxide (3.0-5.0 eq.) in water.

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC. The reaction may require several hours.

  • Work-up: After cooling, remove the methanol under reduced pressure. Dilute the residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidification: Carefully acidify the aqueous layer with cold, concentrated hydrochloric acid to a pH of 1-2.

  • Isolation: Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.

Protocol 3: Non-Aqueous Hydrolysis using Lithium Hydroxide

This method is often successful for esters that are resistant to standard saponification.

  • Reaction Setup: Dissolve the isolated ethyl 6-nitro-4-oxo-4H-chromene-2-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add lithium hydroxide (2.0-3.0 eq.).

  • Reaction: Stir the mixture at room temperature or gently heat to reflux, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, acidify the mixture with 1M HCl and extract the product with ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Data Presentation

The following table provides a summary of expected outcomes for the synthesis and subsequent hydrolysis based on literature for similar compounds.

Method Substrate Conditions Product Typical Yield
Microwave Synthesis[1] 2'-hydroxyacetophenones (non-nitro)NaOMe, Diethyl Oxalate, HClChromone-2-carboxylic acids54-93%
Microwave Synthesis[1] 2'-hydroxy-5'-nitroacetophenoneNaOMe, Diethyl Oxalate, HClEthyl 6-nitro-4-oxo-4H-chromene-2-carboxylateNot reported, but ester is the main product
Vigorous Hydrolysis (Proposed) Ethyl 6-nitro-4-oxo-4H-chromene-2-carboxylateKOH, MeOH/H₂O, Reflux6-nitro-4-oxo-4H-chromene-2-carboxylic acidYield will depend on optimization
Non-Aqueous Hydrolysis (Proposed) Ethyl 6-nitro-4-oxo-4H-chromene-2-carboxylateLiOH, THF/H₂O6-nitro-4-oxo-4H-chromene-2-carboxylic acidPotentially high, as this method is effective for hindered esters

Visualizations

General Synthetic Pathway and Point of Failure

G A 2'-hydroxy-5'-nitro- acetophenone C Intermediate A->C + B Diethyl Oxalate + Base B->C D Acid-catalyzed Cyclization C->D E Ethyl 6-nitro-4-oxo-4H- chromene-2-carboxylate D->E F Standard Hydrolysis (e.g., HCl in reaction mixture) E->F G 6-nitro-4-oxo-4H- chromene-2-carboxylic acid F->G Inefficient H FAILURE POINT F->H

Proposed Solution Workflow

G start Start with isolated Ethyl 6-nitro-4-oxo-4H- chromene-2-carboxylate hydrolysis Perform Vigorous or Non-Aqueous Hydrolysis (Protocols 2 or 3) start->hydrolysis monitoring Monitor reaction progress (TLC/HPLC) hydrolysis->monitoring workup Acidic Work-up monitoring->workup Upon completion product Isolate pure 6-nitro-4-oxo-4H- chromene-2-carboxylic acid workup->product

References

Optimizing reaction parameters (base, solvent, temperature) in microwave-assisted synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for microwave-assisted synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) on optimizing reaction parameters such as base, solvent, and temperature.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for my microwave-assisted reaction?

A1: Solvent selection is critical in microwave synthesis as the solvent's ability to absorb microwave energy dictates the heating efficiency.[1][2] Polar solvents with high dielectric constants are generally good microwave absorbers and heat up quickly.[3][4][5] Non-polar solvents are poor absorbers and will not heat efficiently on their own.[3][6]

Consider the following when selecting a solvent:

  • Polarity of Reactants: If your reactants are polar or ionic, they can absorb microwave energy directly, allowing for the use of a non-polar solvent which can act as a heat sink.[3] If your reactants are non-absorbing, a polar solvent is necessary to heat the reaction mixture.[3]

  • Conventional Method: As a starting point, you can often use the same solvent as in the conventional heating method.[4][7]

  • Desired Temperature: To reach higher temperatures, select a solvent with a higher boiling point.[3] In a sealed vessel, solvents can be heated significantly above their atmospheric boiling points, which can dramatically increase reaction rates.[3][8]

  • Solvent-Free Conditions: If your reagents are polar or ionic, they may absorb microwave energy efficiently enough to run the reaction without a solvent.[3]

Q2: What is a good starting point for optimizing the temperature in a microwave reaction?

A2: When adapting a conventional method to microwave synthesis, a good starting point for temperature optimization is 10°C above the temperature used in the conventional method.[3] From there, you can incrementally increase the temperature by 25°C, 50°C, and even 100°C, provided you do not exceed the decomposition temperature of your reactants or products.[3] For reactions in open vessels at atmospheric pressure, you will be limited by the solvent's boiling point.[3]

Q3: My reaction is not proceeding to completion. What parameters should I adjust?

A3: If your reaction is not going to completion, you can try several optimization strategies:

  • Increase the Temperature: The Arrhenius equation states that a 10°C increase in temperature can roughly double the reaction rate.[4] As long as your starting materials and products are stable, increasing the temperature is often the most effective first step.[4]

  • Extend the Reaction Time: If the reaction is proceeding but is slow, simply increasing the reaction time can lead to higher conversion.[4] If there is no product after the initial run, consider doubling the time.[3]

  • Increase Reagent Concentration: Increasing the concentration of one or more reagents can help drive the reaction forward.[4]

  • Change the Solvent: If you are limited by the boiling point of your solvent in an open vessel, switching to a higher-boiling point solvent will allow you to increase the reaction temperature.[3][9]

  • Add a Catalyst or Change the Base: A more effective catalyst or a stronger base might be required to facilitate the reaction.

Q4: I am observing decomposition of my starting materials or product. What should I do?

A4: Decomposition is a common issue when working at elevated temperatures. To mitigate this:

  • Lower the Temperature: This is the most direct way to prevent thermal degradation.[4]

  • Shorten the Reaction Time: It's possible the desired product forms quickly but then decomposes upon prolonged heating.[4] Running the reaction for a shorter duration might allow you to isolate the product before it degrades.

  • Decrease Reagent Concentration: High concentrations can sometimes lead to localized overheating and decomposition.[4]

  • Use a More Temperature-Stable Reagent: If a particular reagent is known to be thermally sensitive, consider if a more stable alternative exists.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Reaction does not heat up - The solvent is non-polar (e.g., toluene, hexane) and reactants are non-absorbing.[1][3] - Low microwave power setting.- Switch to a polar solvent (e.g., DMF, ethanol, water).[1][4] - Add a polar co-solvent or an ionic liquid to increase microwave absorption.[4] - Ensure the microwave power is set appropriately for the solvent and vessel volume.
Reaction overheats or pressure exceeds limits - Highly absorbing solvent or reagents. - Exothermic reaction. - Reaction produces gaseous byproducts in a sealed vessel.[8]- Reduce the microwave power. - Use a less-absorbing solvent. - Employ simultaneous cooling if the feature is available on your reactor.[9] - CRITICAL: Do not run reactions that generate significant amounts of gas (e.g., decarboxylations) in a sealed vessel.[8]
Low product yield - Sub-optimal temperature or reaction time.[10] - Inefficient base or catalyst. - Reaction has reached equilibrium.- Systematically increase the temperature and/or reaction time.[3][4] - Screen different bases or catalysts. - Use an excess of one reactant to shift the equilibrium.[10]
Formation of multiple byproducts - Temperature is too high, causing decomposition or side reactions.[4] - Localized overheating due to poor stirring.[11]- Lower the reaction temperature.[4] - Reduce the reaction time.[4] - Ensure efficient stirring with a magnetic stir bar.[10]
Inconsistent results between runs - Inaccurate temperature measurement. Infrared (IR) sensors can give misleading readings.[12][13] - Uneven heating.[14]- Use a fiber optic temperature probe for accurate internal temperature measurement.[13] - Ensure proper stirring to maintain a homogeneous temperature distribution.

Data Presentation

Table 1: Properties of Common Solvents for Microwave Synthesis

SolventMicrowave AbsorptionBoiling Point (°C)Dielectric Constant (ε)
TolueneVery Low1112.38
DioxaneVery Low1012.21
Tetrahydrofuran (THF)Low667.58
AcetonitrileMedium8237.5
N,N-Dimethylformamide (DMF)Medium15336.7
EthanolHigh7824.5
MethanolHigh6532.7
WaterHigh10080.4
Dimethyl Sulfoxide (DMSO)High18946.7

Data compiled from various sources. Dielectric constants are approximate values at room temperature.[1][4][7]

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis Optimization

This protocol provides a general framework for optimizing a reaction. Specific parameters will need to be adjusted for individual reactions.

  • Reactant Preparation: In a microwave-safe reaction vessel of the appropriate size, combine the limiting reagent (e.g., 1.0 mmol), the excess reagent (e.g., 1.2 mmol), the chosen base (e.g., 2.0 mmol), and the selected solvent (2-5 mL). Add a magnetic stir bar.

  • Vessel Sealing: Securely cap the reaction vessel according to the manufacturer's instructions.

  • Microwave Irradiation: Place the vessel inside the microwave reactor cavity.

  • Parameter Setting (Initial Run):

    • Temperature: Set the temperature 10-20°C above the boiling point of the solvent or the temperature used in the conventional method.[3]

    • Time: Set the initial reaction time to 5-10 minutes.

    • Power: Use a moderate power setting (e.g., 100-150 W) or allow the instrument to automatically regulate power to maintain the target temperature.

    • Stirring: Set to a high level to ensure even heating.

  • Reaction Monitoring: After the initial run, cool the vessel to a safe temperature, and then carefully open it. Analyze a small aliquot of the reaction mixture by a suitable technique (e.g., TLC, LC-MS, GC-MS) to determine the extent of conversion and the presence of any byproducts.

  • Systematic Optimization: Based on the initial result, systematically vary one parameter at a time (temperature, time, base, or solvent) to improve the reaction outcome, as illustrated in the workflow diagram below.

Visualizations

Experimental_Workflow_Optimization start Start: Define Reaction setup Prepare Reaction Mixture (Reactants, Solvent, Base) start->setup irradiate Microwave Irradiation (Initial Parameters) setup->irradiate analyze Analyze Results (TLC, LC-MS, etc.) irradiate->analyze decision Reaction Complete and Clean? analyze->decision optimize_temp Adjust Temperature decision->optimize_temp No (Incomplete/Slow) optimize_time Adjust Time decision->optimize_time No (Incomplete) optimize_reagents Change Solvent/Base decision->optimize_reagents No (Byproducts/No Rxn) end End: Optimized Protocol decision->end Yes optimize_temp->irradiate optimize_time->irradiate optimize_reagents->setup

Caption: Workflow for systematic optimization of microwave reaction parameters.

Troubleshooting_Logic problem Problem Encountered no_heat No Heating problem->no_heat low_yield Low Yield problem->low_yield decomposition Decomposition problem->decomposition cause_no_heat Cause: Non-polar solvent? no_heat->cause_no_heat cause_low_yield Cause: Temp/Time too low? low_yield->cause_low_yield cause_decomposition Cause: Temp too high? decomposition->cause_decomposition sol_no_heat Solution: Use Polar Solvent cause_no_heat->sol_no_heat sol_low_yield Solution: Increase Temp/Time cause_low_yield->sol_low_yield sol_decomposition Solution: Decrease Temp/Time cause_decomposition->sol_decomposition

Caption: Logical relationships for troubleshooting common microwave synthesis issues.

References

Validation & Comparative

Comparing the antioxidant activity of Trolox with other standards like ascorbic acid.

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of antioxidant research, Trolox, a water-soluble analog of vitamin E, and ascorbic acid (Vitamin C) are two of the most frequently utilized standards for evaluating the antioxidant capacity of various substances. This guide provides a detailed comparison of their antioxidant activities, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in selecting the appropriate standard for their assays and in interpreting their results.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of Trolox and ascorbic acid can be compared using various assays, with the results often expressed as IC50 values (the concentration required to scavenge 50% of radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates a higher antioxidant activity.

Antioxidant AssayTroloxAscorbic AcidKey Findings
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay IC50 values vary depending on the study, often used as the standard for comparison.[1]Generally exhibits strong scavenging activity. In some studies, ascorbic acid shows a lower IC50 than Trolox, indicating higher potency. For instance, in one study, the concentration range for scavenging 100 µM DPPH radicals was 0-200 µg/mL for ascorbic acid and 0-250 µg/mL for Trolox.[2]The suitability of the standard can depend on the specific conditions of the assay.[1][2]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay Serves as the benchmark standard for TEAC values.[3]Often shows a TEAC value close to 1.0, indicating its antioxidant capacity is comparable to Trolox.[4] One study found the concentration range for scavenging ABTS radicals to be 0-250 µg/mL for Trolox.[2]The ABTS assay is sensitive and has faster reaction kinetics, making it suitable for identifying the antioxidant activity of a wide range of compounds.
ORAC (Oxygen Radical Absorbance Capacity) Assay Used as the standard for expressing ORAC values.Demonstrates significant oxygen radical absorbance capacity.This assay measures the inhibition of peroxyl radical-induced oxidation, reflecting a different aspect of antioxidant activity compared to DPPH and ABTS assays.[5]
Pro-oxidant Activity Can exhibit pro-oxidant properties, particularly in the presence of transition metal ions like Cu2+.[6][7][8]Can also act as a pro-oxidant in the presence of free transition metals, leading to the generation of hydroxyl radicals.[6][7]The pro-oxidant activity of both compounds is context-dependent and an important consideration in their application.[6][7]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are crucial for reproducible and comparable results.

DPPH Radical Scavenging Assay

The DPPH assay is a common method to assess the free radical scavenging ability of antioxidants.[9][10]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[10]

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[9]

  • Reaction mixture: A specific volume of the test sample (at various concentrations) is mixed with the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.[9]

  • Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes) to allow the reaction to complete.[9]

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[9]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging against the sample concentration.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[11][12]

Principle: ABTS is oxidized to its radical cation, ABTS•+, which is intensely colored blue-green. Antioxidants reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[11]

Procedure:

  • Generation of ABTS•+: The ABTS•+ radical is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark for 12-16 hours.[11][12]

  • Adjustment of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction: The test sample (at various concentrations) is added to the diluted ABTS•+ solution.

  • Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that gives the same percentage of inhibition as the sample.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.[5][13]

Principle: This assay is based on the inhibition of the fluorescence decay of a fluorescent probe (like fluorescein) by an antioxidant. Peroxyl radicals, generated from a source like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), quench the fluorescence of the probe. Antioxidants protect the probe from oxidation, thus preserving its fluorescence. The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[14][15]

Procedure:

  • Preparation of reagents: A fluorescent probe solution (e.g., fluorescein), an AAPH solution (free radical initiator), and a Trolox standard solution are prepared.[5]

  • Reaction setup: In a microplate, the fluorescent probe, the sample or Trolox standard, and a buffer are mixed.[5][15]

  • Initiation of reaction: The AAPH solution is added to initiate the peroxyl radical generation.[14]

  • Fluorescence measurement: The fluorescence is monitored kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm until the fluorescence has decayed.[14][15]

  • Calculation: The net area under the curve (AUC) is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC against the Trolox concentration, and the ORAC value of the sample is expressed as Trolox equivalents.[15]

Visualizing Methodologies and Pathways

Experimental Workflow for Antioxidant Activity Assays

G cluster_prep Sample & Standard Preparation cluster_assays Antioxidant Assays cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_orac ORAC Assay cluster_analysis Data Analysis P1 Prepare Test Sample (e.g., plant extract, pure compound) P2 Prepare Antioxidant Standard (Trolox or Ascorbic Acid) D1 Mix Sample/Standard with DPPH Solution P1->D1 A2 Mix Sample/Standard with ABTS•+ Solution P1->A2 O1 Mix Sample/Standard with Fluorescent Probe P1->O1 P2->D1 P2->A2 P2->O1 D2 Incubate in Dark D1->D2 D3 Measure Absorbance at 517 nm D2->D3 C1 Calculate % Inhibition or Area Under Curve (AUC) D3->C1 A1 Generate ABTS•+ Radical A1->A2 A3 Measure Absorbance at 734 nm A2->A3 A3->C1 O2 Add AAPH to Initiate Reaction O1->O2 O3 Monitor Fluorescence Decay Kinetically O2->O3 O3->C1 C2 Determine IC50 or Trolox Equivalents (TEAC/ORAC value) C1->C2

Caption: A generalized workflow for comparing antioxidant activity using DPPH, ABTS, and ORAC assays.

Nrf2/Keap1 Signaling Pathway and Ascorbic Acid

Ascorbic acid can modulate cellular antioxidant defenses through signaling pathways like the Nrf2/Keap1 pathway.

G cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OS Oxidative Stress (e.g., ROS) Keap1 Keap1 OS->Keap1 Oxidizes Keap1, releases Nrf2 AA Ascorbic Acid (Vitamin C) AA->OS Scavenges ROS, reduces stress Nrf2_free Nrf2 AA->Nrf2_free May promote Nrf2 activation Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Binds to Nrf2 Nrf2_free->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates to Nucleus ARE Antioxidant Response Element (ARE) in DNA AOE Antioxidant Enzyme Gene Expression (e.g., SOD, CAT) ARE->AOE Activates Nrf2_nuc->ARE Binds to

Caption: Ascorbic acid can influence the Nrf2/Keap1 pathway to enhance cellular antioxidant defenses.[16][17]

References

A Comparative Guide to Chroman-2-Carboxylate Esters as Anticancer Agents: Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

Chroman-2-carboxylate esters and their derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating considerable potential as anticancer agents.[1][2] This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data, to offer an objective overview for researchers, scientists, and drug development professionals. The anticancer effects of these compounds are often attributed to their ability to induce apoptosis, arrest the cell cycle, and inhibit key enzymes involved in cancer cell proliferation.[1][3]

Quantitative Data on Anticancer Activity

The anticancer potency of various chroman-2-carboxylate esters and related chroman derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values are summarized below. Lower values are indicative of higher potency.

Compound ID/NameCancer Cell LineActivity MetricValue (µM)Reference
Chroman derivative 6iMCF-7 (Breast)GI5034.7[3]
Chroman carboxamide analog 5kMCF-7 (Breast)GI5040.9[1][3]
Chroman carboxamide analog 5lMCF-7 (Breast)GI5041.1[1][3]
Chromone-2-carboxamide derivative 13MultipleIC500.9–10[1]
Chroman derivative 4sA549, H1975, HCT116, H7901IC500.578–1.406[1]
HHC (a chroman derivative)A2058 (Melanoma)IC500.34[3]
HHC (a chroman derivative)MM200 (Melanoma)IC500.66[3]
Chromone-2-carboxamide 15MDA-MB-231 (Triple-negative breast)GI5014.8[3]
Chromone-2-carboxamide 17MDA-MB-231 (Triple-negative breast)GI5017.1[3]
Coumarin-artemisinin hybrid 1aHepG2 (Liver), Hep3B (Liver), A2780 (Ovarian), OVCAR-3 (Ovarian)IC503.05 - 5.82[4]
Coumarin–1,2,3-triazole hybrid 12cPC3 (Prostate), MGC803 (Gastric), HepG2 (Liver)IC500.13 - 1.74[4]

Experimental Protocols

The evaluation of the cytotoxic effects of chroman-2-carboxylate derivatives is commonly performed using the MTT assay.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][3]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[2][3]

  • Compound Treatment: The cells are then treated with various concentrations of the chroman-2-carboxylate derivatives and incubated for a specified period, typically 48 or 72 hours.[1][3]

  • MTT Addition: Following the incubation period, an MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[1][2][3] During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1][2] The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or GI50 value is determined.[2][3]

Signaling Pathways and Mechanisms of Action

The anticancer activity of chroman derivatives can be attributed to their ability to modulate various signaling pathways. One of the key mechanisms is the inhibition of enzymes crucial for cancer cell proliferation, such as Acetyl-CoA carboxylases (ACCs).[1] Additionally, these compounds are known to induce apoptosis (programmed cell death).[3]

G cluster_workflow Experimental Workflow: MTT Assay A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C MTT Addition B->C D Formazan Solubilization (DMSO) C->D E Absorbance Measurement (570 nm) D->E F IC50/GI50 Calculation E->F

A generalized experimental workflow for the MTT assay.

G Chroman-2-carboxylate Ester Chroman-2-carboxylate Ester ACC1/ACC2 ACC1/ACC2 Chroman-2-carboxylate Ester->ACC1/ACC2 Inhibits Apoptosis Induction Apoptosis Induction Chroman-2-carboxylate Ester->Apoptosis Induction Induces Fatty Acid Synthesis Fatty Acid Synthesis ACC1/ACC2->Fatty Acid Synthesis Catalyzes Cancer Cell Proliferation Cancer Cell Proliferation Fatty Acid Synthesis->Cancer Cell Proliferation Supports Apoptosis Induction->Cancer Cell Proliferation Inhibits

References

In vitro biological evaluation of 6-chlorochroman-2-carboxylic acids as cholesterol biosynthesis antagonists.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to In Vitro Evaluation of Cholesterol Biosynthesis Antagonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological evaluation of compounds designed to antagonize cholesterol biosynthesis. While specific quantitative data for 6-chlorochroman-2-carboxylic acids is not publicly available, this document presents a framework for such an evaluation using data from well-known and alternative cholesterol biosynthesis inhibitors. The methodologies and data presentation formats provided herein are intended to serve as a comprehensive resource for researchers in the field of drug discovery targeting hypercholesterolemia.

Comparative Performance of Cholesterol Biosynthesis Inhibitors

The efficacy of various compounds in inhibiting cholesterol synthesis is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit 50% of the cholesterol biosynthesis in a given in vitro system. The table below summarizes the IC50 values for several classes of cholesterol biosynthesis inhibitors, providing a benchmark for comparison.

Compound ClassCompoundTarget EnzymeCell Type/SystemIC50
Statins PravastatinHMG-CoA ReductaseHep G2 cells1900 nM[1]
SimvastatinHMG-CoA ReductaseHep G2 cells34 nM[1]
LovastatinHMG-CoA ReductaseHep G2 cells24 nM[1]
Natural Monoterpenes CarvacrolHMG-CoA ReductaseIn vitro enzyme assay78.23 µM[2]
GeraniolHMG-CoA ReductaseIn vitro enzyme assay72.91 µM[2]
Phenolic Acids Caffeic AcidHMG-CoA ReductaseIn vitro enzyme assay10.162 µM[3][4]
Squalene Synthase Inhibitors Zaragozic Acid ASqualene SynthaseRat liver microsomes78 pM[5]
Zaragozic Acid BSqualene SynthaseRat liver microsomes29 pM[5]
Zaragozic Acid CSqualene SynthaseRat liver microsomes45 pM[5]
Oxidosqualene Cyclase Inhibitors RO 48-8071Oxidosqualene CyclaseOvarian cancer cellsNanomolar range

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are protocols for two key experiments used to evaluate cholesterol biosynthesis inhibitors.

[14C]-Acetate Incorporation Assay for De Novo Cholesterol Synthesis

This assay measures the de novo synthesis of cholesterol by quantifying the incorporation of radiolabeled acetate, a primary precursor in the cholesterol biosynthesis pathway.

Materials:

  • Cultured cells (e.g., HepG2, primary hepatocytes)

  • Cell culture medium

  • Test compounds (e.g., 6-chlorochroman-2-carboxylic acids)

  • [14C]-acetic acid

  • Phosphate-buffered saline (PBS)

  • Reagents for cell lysis and lipid extraction (e.g., hexane/isopropanol mixture)

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture: Plate cells in appropriate culture vessels and grow to a desired confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined period (e.g., 18-24 hours). Include a vehicle control.

  • Radiolabeling: Add [14C]-acetate to the culture medium and incubate for a specific duration (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.[6]

  • Cell Lysis and Lipid Extraction: Wash the cells with PBS to remove excess radiolabel. Lyse the cells and extract the lipids using an appropriate solvent system.

  • Lipid Separation: Separate the extracted lipids, including cholesterol, using thin-layer chromatography (TLC).

  • Quantification: Scrape the portion of the TLC plate corresponding to cholesterol and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of cholesterol synthesis for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell-Based Cholesterol Assay using Filipin Staining

This fluorometric method utilizes Filipin III, a fluorescent polyene macrolide that binds specifically to unesterified cholesterol, to visualize and quantify cellular cholesterol content.

Materials:

  • Cultured cells seeded in a 96-well plate

  • Test compounds

  • Cell-Based Assay Fixative Solution

  • Cholesterol Detection Wash Buffer

  • Filipin III stock solution (dissolved in ethanol)

  • Cholesterol Detection Assay Buffer

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with test compounds or a vehicle control for 48-72 hours.[7] A positive control, such as the cholesterol transport inhibitor U-18666A, can be used.[7]

  • Cell Fixation: Remove the culture medium and fix the cells with the Cell-Based Assay Fixative Solution for 10 minutes at room temperature.[8]

  • Washing: Wash the cells three times with Cholesterol Detection Wash Buffer for five minutes each.[8]

  • Filipin Staining: Dilute the Filipin III stock solution 1:100 in Cholesterol Detection Assay Buffer and add it to each well. Incubate in the dark for 30-60 minutes.[7][8]

  • Final Washes: Wash the cells twice with the wash buffer for five minutes each.[7][8]

  • Imaging: Immediately examine the staining using a fluorescence microscope with an excitation of 340-380 nm and emission of 385-470 nm.[7][8] Filipin fluorescence is prone to photobleaching.

  • Quantification: Analyze the fluorescence intensity to determine the relative cellular cholesterol content in treated versus control cells.

Visualizations

Cholesterol Biosynthesis Pathway and Inhibition Points

The following diagram illustrates the major steps in the cholesterol biosynthesis pathway, highlighting the enzymes that are common targets for inhibitory compounds.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA Synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase HMG_CoA->Mevalonate Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Squalene Synthase Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Oxidosqualene Cyclase Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps Statins Statins Statins->HMG_CoA SQ_Inhibitors Squalene Synthase Inhibitors SQ_Inhibitors->Isoprenoids OSC_Inhibitors Oxidosqualene Cyclase Inhibitors OSC_Inhibitors->Squalene

Caption: Key enzymatic targets for cholesterol biosynthesis inhibitors.

Experimental Workflow for In Vitro Evaluation

The logical flow of experiments to assess a novel cholesterol biosynthesis antagonist is depicted below.

Experimental_Workflow Start Start: Candidate Compound (e.g., 6-chlorochroman-2-carboxylic acid) CellCulture Cell Culture (e.g., HepG2) Start->CellCulture Treatment Treat Cells with Compound (Dose-Response) CellCulture->Treatment Assay Perform Cholesterol Assay Treatment->Assay AcetateAssay [14C]-Acetate Incorporation Assay->AcetateAssay  De Novo Synthesis FilipinAssay Filipin Staining Assay->FilipinAssay  Total Cholesterol DataAnalysis Data Analysis (IC50 Calculation) AcetateAssay->DataAnalysis FilipinAssay->DataAnalysis Comparison Compare with Known Inhibitors DataAnalysis->Comparison Conclusion Conclusion on Potency and Mechanism Comparison->Conclusion

Caption: Workflow for evaluating cholesterol biosynthesis inhibitors.

References

Comparison of chemical versus enzymatic resolution for producing optically pure 6-fluoro-chroman-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Optically pure enantiomers of 6-fluoro-chroman-2-carboxylic acid (FCCA) are crucial building blocks in the pharmaceutical industry, notably in the synthesis of various therapeutic agents. The separation of its racemic mixture into single, optically pure (S)- and (R)-enantiomers is a critical step. This guide provides an objective comparison of the two primary methods for achieving this separation: classical chemical resolution and modern enzymatic resolution.

At a Glance: Performance Comparison

ParameterChemical Resolution (Diastereomeric Salt Formation)Enzymatic Resolution (Sequential Biphasic Batch)
Resolving Agent Chiral amines (e.g., (R)-(+)- or (S)-(-)-α-methylbenzylamine)[1]Esterases (EstS and EstR) from Geobacillus thermocatenulatus[2]
Substrate Racemic 6-fluoro-chroman-2-carboxylic acidRacemic methyl 6-fluoro-chroman-2-carboxylate (MFCC)[2]
Total Molar Yield Generally lower, often below 50% for the desired enantiomer per resolution step.93.5% (for both enantiomers over 10 batches)[2]
Enantiomeric Excess (ee) Variable, dependent on crystallization conditions and the number of recrystallizations.(S)-FCCA: 96.9% ee (R)-FCCA: 99.1% ee [2]
Process Complexity Multi-step: salt formation, fractional crystallization, and liberation of the acid. Can be laborious.[2]Streamlined sequential process with immobilized enzymes.[2]
Environmental Impact Often involves the use of organic solvents and generates chemical waste.[2]Greener process using biodegradable enzymes in a biphasic system.[2]
Scalability Can be challenging to scale up efficiently.Readily scalable with reusable immobilized enzymes.[2]

Visualizing the Resolution Workflows

The following diagrams illustrate the distinct workflows for chemical and enzymatic resolution of 6-fluoro-chroman-2-carboxylic acid.

cluster_chemical Chemical Resolution Workflow racemic_acid Racemic (R/S)-FCCA chiral_amine Add Chiral Amine ((R)-α-methylbenzylamine) racemic_acid->chiral_amine diastereomeric_salts Mixture of Diastereomeric Salts ((R)-FCCA-(R)-amine) ((S)-FCCA-(R)-amine) chiral_amine->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization insoluble_salt Insoluble Diastereomeric Salt (e.g., (S)-FCCA-(R)-amine) crystallization->insoluble_salt soluble_salt Soluble Diastereomeric Salt (in mother liquor) crystallization->soluble_salt acidification1 Acidification (e.g., HCl) insoluble_salt->acidification1 acidification2 Acidification (e.g., HCl) soluble_salt->acidification2 s_fcca Optically Pure (S)-FCCA acidification1->s_fcca r_fcca_impure Impure (R)-FCCA acidification2->r_fcca_impure cluster_enzymatic Enzymatic Resolution Workflow racemic_ester Racemic (R/S)-MFCC (in organic phase) add_ests Add Aqueous Phase with Immobilized EstS racemic_ester->add_ests hydrolysis_s Selective Hydrolysis of (S)-Ester add_ests->hydrolysis_s separation1 Phase Separation hydrolysis_s->separation1 s_fcca_aq (S)-FCCA in Aqueous Phase separation1->s_fcca_aq r_ester_org Enriched (R)-MFCC in Organic Phase separation1->r_ester_org acidification_s Acidification & Extraction s_fcca_aq->acidification_s add_estr Add Fresh Aqueous Phase with Immobilized EstR r_ester_org->add_estr hydrolysis_r Hydrolysis of (R)-Ester add_estr->hydrolysis_r separation2 Phase Separation hydrolysis_r->separation2 r_fcca_aq (R)-FCCA in Aqueous Phase separation2->r_fcca_aq acidification_r Acidification & Extraction r_fcca_aq->acidification_r s_fcca_pure Optically Pure (S)-FCCA acidification_s->s_fcca_pure r_fcca_pure Optically Pure (R)-FCCA acidification_r->r_fcca_pure

References

Validating LC-MS/MS Methods for Carboxylic Acid Determination in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of carboxylic acids in biological matrices is crucial for various fields, including metabolomics, drug metabolism studies, and clinical diagnostics. However, the inherent physicochemical properties of many carboxylic acids present analytical challenges for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, primarily due to their poor ionization efficiency and retention on reversed-phase chromatography columns.[1][2] This guide provides a comparative overview of different derivatization-based LC-MS/MS methods for the determination of carboxylic acids in biological matrices, supported by experimental data to aid in method selection and validation.

A common strategy to overcome the challenges of analyzing carboxylic acids by LC-MS/MS is chemical derivatization.[3][4] This process involves chemically modifying the carboxylic acid group to improve the analyte's chromatographic and mass spectrometric properties.[1] Derivatization can enhance ionization efficiency, improve chromatographic retention and separation, and increase the stability of the analytes.[3] This guide will focus on comparing several popular derivatization reagents and their corresponding methods.

Comparison of Derivatization Reagents for Carboxylic Acid Analysis

The choice of derivatization reagent is critical and depends on the specific carboxylic acids of interest, the biological matrix, and the available instrumentation.[1] Below is a comparison of commonly used derivatization reagents.

Derivatization ReagentPrincipleAdvantagesDisadvantagesKey Performance Characteristics
3-Nitrophenylhydrazine (3-NPH) Forms stable hydrazones with carboxylic acids, often used with a coupling agent like EDC.[5][6][7]High derivatization efficiency (close to 100%).[8] Good reproducibility and specificity.[6][7] Applicable to a wide range of carboxylic acids.[1]Requires a coupling agent. The derivatization reaction may require heating.[9]Linearity: Wide dynamic range.[10] Accuracy & Precision: Good, with CVs typically below 10-15%.[6][11]
Aniline and Analogues Forms amides with carboxylic acids, often used with a coupling agent. Analogues like 3-phenoxyaniline and 4-(benzyloxy)aniline offer improved sensitivity.[11]Simple and mild reaction conditions.[11] Aniline analogues can provide superior detection sensitivity compared to aniline.[11]Variable and sometimes incomplete derivatization efficiency (20-100%).[8] Potential for lower apparent recoveries compared to other methods.[8]Linearity, Accuracy & Precision: Method dependent and can be variable.[8]
o-Benzylhydroxylamine (OBHA) Reacts with carboxylic acids to form stable derivatives.[12]Allows for the quantification of a broad range of carboxylic acids from different metabolic pathways.[12] Good accuracy and precision have been demonstrated in various matrices.[12]The derivatization reaction can take up to an hour.[12]Linearity: Suitable for endogenous analyte ranges.[12] Accuracy & Precision: Intra- and inter-assay accuracies of 80-120% and precisions <20% have been reported.[12]
Phenylenediamine-based Reagents Introduces a benzimidazole group, which improves ionization efficiency.[10]High sensitivity with LODs as low as 0.01 ng/mL.[10] Excellent recovery rates (90-105%) in various biological matrices.[10]The derivatization procedure may involve specific pH conditions and reaction times.[10]Linearity: Broad dynamic range (0.1 ng/mL to 10 µg/mL).[10] Accuracy & Precision: CVs ≤ 10%.[10]
9-Aminophenanthrene (9-AP) Pre-column derivatization to enhance chromatographic retention and mass spectrometric detection.[13]Effective for analytes with poor ionization and retention in their native form.[13] The phenanthrene moiety can facilitate ionization.[13]Derivatization can involve multiple steps, including the use of reagents like oxalyl chloride.[13]Sensitivity: Provides a reliable and high-throughput workflow for sensitive quantification.[13]

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and validation of an LC-MS/MS method. Below are generalized protocols for sample preparation and derivatization.

Sample Preparation from Biological Matrices (e.g., Plasma, Urine, Feces)

  • Homogenization (for solid/semi-solid matrices like feces): Homogenize the sample in a suitable solvent (e.g., isopropanol, water).[6][9]

  • Protein Precipitation (for plasma/serum): Add a cold organic solvent like acetonitrile or methanol to the sample to precipitate proteins.[14]

  • Centrifugation: Centrifuge the sample to pellet solid debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the carboxylic acids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for derivatization.

General Derivatization Procedure (Example with 3-NPH)

  • To the reconstituted sample extract, add a solution of 3-nitrophenylhydrazine hydrochloride and a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).[9]

  • Incubate the mixture at a specific temperature (e.g., 40°C) for a defined period (e.g., 30 minutes).[9]

  • Quench the reaction by adding a small volume of an acid, such as formic acid.[9]

  • The derivatized sample is then ready for LC-MS/MS analysis.

Method Validation Parameters

A validated LC-MS/MS method ensures reliable and reproducible data. Key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly.

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6]

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.[15]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[6]

Visualizing the Workflow

The following diagram illustrates a typical workflow for the LC-MS/MS analysis of carboxylic acids using derivatization.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Sample (Plasma, Urine, Feces) Homogenization Homogenization/ Protein Precipitation SampleCollection->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Evaporation Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution DerivatizationReaction Addition of Derivatization Reagent & Coupling Agent Reconstitution->DerivatizationReaction Incubation Incubation DerivatizationReaction->Incubation Quenching Reaction Quenching Incubation->Quenching LC_Separation LC Separation (Reversed-Phase) Quenching->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification MethodValidation Method Validation Quantification->MethodValidation

Caption: Workflow for LC-MS/MS analysis of carboxylic acids.

Conclusion

The LC-MS/MS analysis of carboxylic acids in biological matrices is a powerful tool in life sciences research. Due to the inherent analytical challenges, derivatization is often a necessary step to achieve the required sensitivity, specificity, and robustness. This guide provides a comparative overview of several common derivatization strategies, highlighting their principles, advantages, and disadvantages. The selection of the most appropriate method will depend on the specific research question, the carboxylic acids of interest, and the available resources. Thorough method validation is essential to ensure the generation of high-quality, reliable data.

References

A Comparative Analysis of the Cytotoxic Effects of Chroman Carboxamide Analogues on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of various chroman carboxamide analogues against several cancer cell lines, supported by experimental data from recent studies. The chromane scaffold is a significant heterocyclic motif in many biologically active compounds, with its derivatives showing promise in anticancer research. This document summarizes quantitative cytotoxicity data, details the experimental protocols used for these assessments, and visualizes key biological pathways implicated in the action of these compounds.

Quantitative Cytotoxicity Data

The cytotoxic activity of various chroman and chromone carboxamide analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the concentration required for 50% inhibition of cell growth (GI50) are presented below. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions.

Compound ID/NameCancer Cell LineCell Line OriginActivity (µM)Metric
Chroman Carboxamide Analogues
Compound 5kMCF-7Breast Adenocarcinoma40.9GI50
Compound 5lMCF-7Breast Adenocarcinoma41.1GI50
Compound 6iMCF-7Breast Adenocarcinoma34.7GI50
Chromone-2-Carboxamide Analogues
Compound 15 (N-(2-furylmethylene))MDA-MB-231Triple-Negative Breast Cancer14.8GI50
Compound 17 (α-methylated N-benzyl)MDA-MB-231Triple-Negative Breast Cancer17.1GI50
3-Methylidenechroman-4-one Analogues
Compound 14dHL-60Promyelocytic Leukemia1.46IC50
Compound 14dNALM-6B-cell Precursor Leukemia0.50IC50
Apigenin Analogues (Chroman Structure)
Compound 4iHeLaCervical Cancer40 µg/mLIC50
Compound 4iHepG2Hepatocellular Carcinoma40 µg/mLIC50
Compound 4iA549Lung Carcinoma223 µg/mLIC50
Compound 4iMCF-7Breast Adenocarcinoma166 µg/mLIC50

Experimental Protocols

The primary method utilized to assess the cytotoxic effects of these chroman carboxamide analogues is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing agent, is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well. The plates are then incubated for 24 hours to allow the cells to attach to the surface of the wells.

  • Compound Treatment: The cells are treated with various concentrations of the chroman carboxamide analogues. A control group of cells is treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the test compounds. The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically at a final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for 2 to 4 hours at 37°C.

  • Formazan Solubilization: Following the incubation with MTT, the medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC50 or GI50 value, the concentration of the compound that causes 50% inhibition of cell viability or growth, is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Several chroman and chromone derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and modulating key signaling pathways involved in cancer cell proliferation and survival.

Experimental Workflow for Cytotoxicity and Apoptosis Assessment

The following diagram illustrates a typical workflow for evaluating the anticancer properties of novel compounds like chroman carboxamide analogues.

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Chroman Carboxamide Analogues purification Purification & Characterization (NMR, MS) synthesis->purification cell_culture Cancer Cell Line Culture cytotoxicity Cytotoxicity Screening (MTT Assay) cell_culture->cytotoxicity ic50 Determination of IC50/GI50 Values cytotoxicity->ic50 apoptosis Apoptosis Assays (e.g., Annexin V/PI) ic50->apoptosis pathway_analysis Signaling Pathway Analysis (Western Blot) apoptosis->pathway_analysis cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle

A typical workflow for the synthesis and biological evaluation of novel compounds.
Proposed Signaling Pathway Inhibition by Chromone-2-Carboxamide Derivatives

Recent studies have shown that certain chromone-2-carboxamide derivatives, specifically compounds 15 and 17, exert their cytotoxic effects on triple-negative breast cancer cells (MDA-MB-231) by suppressing the protein levels of key growth factor receptors: EGFR, FGFR3, and VEGF.[1] These receptors are crucial for tumor growth, proliferation, and angiogenesis. The diagram below illustrates the putative points of intervention for these compounds.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_compounds Chroman Carboxamide Analogues EGFR EGFR proliferation Cell Proliferation & Survival EGFR->proliferation FGFR3 FGFR3 FGFR3->proliferation VEGFR VEGFR angiogenesis Angiogenesis VEGFR->angiogenesis Compound Compound 15 & 17 Compound->EGFR Inhibition Compound->FGFR3 Inhibition Compound->VEGFR Inhibition

Inhibition of EGFR, FGFR3, and VEGFR signaling by chromone-2-carboxamide analogues.
Proposed Intrinsic Apoptotic Pathway

Many chroman derivatives are believed to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, leading to the activation of a cascade of caspase enzymes that execute programmed cell death.

G cluster_stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Chroman Chroman Carboxamide Analogues Bax Bax Activation Chroman->Bax Bcl2 Bcl-2 Inhibition Chroman->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed intrinsic apoptotic pathway induced by chroman carboxamide analogues.

References

Confirming the Stereochemistry of Chiral 2-Substituted Chromanes: A Comparative Guide to Quantum-Chemical Calculations and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute stereochemistry of chiral molecules is a critical step in the development of new therapeutics. The 2-substituted chromane scaffold is a privileged motif in medicinal chemistry, and the stereochemistry at the C2 position often dictates biological activity. This guide provides a comprehensive comparison of Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) quantum-chemical calculations with established experimental techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—for the stereochemical elucidation of this important class of molecules.

This guide will objectively compare the performance of these methods, provide supporting data from the literature, and detail the experimental and computational protocols involved.

The Power of Computational Chemistry: DFT and TDDFT

Quantum-chemical calculations have emerged as a powerful, non-destructive method for assigning the absolute configuration of chiral molecules. By predicting chiroptical properties such as specific optical rotation (SOR) and electronic circular dichroism (ECD) spectra, a direct comparison with experimental data can be made to determine the stereoisomer present.

A recent study by Yang et al. (2023) investigated the correlation between the specific optical rotation and the stereochemistry at the C2 position of chiral 2-substituted chromanes using DFT calculations. The study found that the sign of the SOR is fundamentally related to the helicity of the dihydropyran ring. Generally, for 2-aliphatic and 2-carboxyl chromanes, P-helicity (as defined by a positive C8a-O1-C2-C3 torsion angle) corresponds to a positive SOR, while for 2-aryl chromanes, P-helicity tends to result in a negative SOR.

Data Presentation: DFT-Calculated vs. Experimental Specific Optical Rotation

The following table summarizes the experimental and calculated specific optical rotation ([α]D) values for a selection of chiral 2-substituted chromanes from Yang et al. (2023). The calculations were performed using two different DFT approaches:

  • BL: B3LYP/Aug-cc-pVDZ//B3LYP/6-311G(d,p) with the PCM solvation model.

  • M6: M06-2X/Aug-cc-pVDZ//M06-2X/TZVP with the PCM solvation model.

CompoundConfigurationSubstituent TypeExperimental [α]DCalculated [α]D (BL)Calculated [α]D (M6)
1 RAliphatic-80.3 (in CH2Cl2)-101.0-71.8
2 SAliphatic+15.2 (in DMF)--
3 RAryl-10.3 (in CH2Cl2)--
4 SCarboxyl+14.4 (in DMF)--

Data sourced from Yang et al. (2023).

As the data indicates, the DFT calculations were able to correctly predict the sign of the optical rotation, providing a reliable method for assigning the absolute configuration. However, the study also noted that theoretical calculations for 2-carboxyl chromanes can be prone to error due to the fluctuating conformational distribution with different computational parameters.

Alternative Methods for Stereochemical Determination

While computational methods are powerful, traditional spectroscopic and analytical techniques remain cornerstones of stereochemical analysis.

NMR Spectroscopy: The Mosher's Ester Method

For chiral molecules containing a secondary alcohol, such as a 2-hydroxy-substituted chromane, Mosher's ester analysis is a widely used NMR technique to determine the absolute configuration. This method involves the formation of diastereomeric esters with the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct changes in the chemical shifts of nearby protons in the 1H NMR spectrum, which can be used to deduce the absolute stereochemistry at the carbinol center.

X-ray Crystallography

Single-crystal X-ray crystallography is considered the "gold standard" for the unambiguous determination of the absolute and relative stereochemistry of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of all atoms. The absolute configuration can be determined through the anomalous dispersion of X-rays, often quantified by the Flack parameter.

Comparative Analysis of Methods

FeatureDFT/TDDFT CalculationsNMR Spectroscopy (Mosher's Method)X-ray Crystallography
Principle Prediction of chiroptical properties (SOR, ECD) and comparison with experimental data.Formation of diastereomers with a chiral auxiliary and analysis of differential NMR chemical shifts.Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement.
Sample Requirement Small amount for experimental SOR or ECD measurement. No sample destruction.Milligram quantities of the purified alcohol. Requires chemical derivatization.A suitable single crystal of high quality.
Time Requirement Can be computationally intensive, depending on the complexity of the molecule and the level of theory.Several hours to a day for synthesis and NMR analysis.Can be time-consuming, especially the crystal growing process.
Accuracy Generally high for predicting the sign of SOR and the shape of ECD spectra. Can be less accurate for molecules with high conformational flexibility.Reliable for determining the absolute configuration of secondary alcohols.Provides an unambiguous determination of both relative and absolute stereochemistry.
Limitations Accuracy can be sensitive to the choice of functional, basis set, and solvation model. May be less reliable for molecules with small rotational values or high flexibility.Requires the presence of a suitable functional group (e.g., alcohol) and a chiral derivatizing agent. Can be difficult to interpret for complex molecules.The primary challenge is obtaining a high-quality single crystal, which is not always possible.

Experimental and Computational Protocols

DFT/TDDFT Calculation Workflow for a Chiral 2-Substituted Chromane

DFT_Workflow cluster_start Step 1: Initial Structure cluster_conf_search Step 2: Conformational Analysis cluster_dft_opt Step 3: DFT Optimization cluster_tddft Step 4: TDDFT Calculation cluster_boltzmann Step 5: Boltzmann Averaging cluster_comparison Step 6: Comparison and Assignment start Propose R and S enantiomers of the 2-substituted chromane conf_search Perform a thorough conformational search for each enantiomer (e.g., using molecular mechanics) start->conf_search dft_opt Optimize the geometry of all low-energy conformers using DFT (e.g., B3LYP/6-311G(d,p)) in a suitable solvent model (e.g., PCM) conf_search->dft_opt tddft Calculate the chiroptical properties (e.g., specific optical rotation at 589 nm) for each optimized conformer using TDDFT (e.g., B3LYP/Aug-cc-pVDZ) dft_opt->tddft boltzmann Calculate the Boltzmann-averaged chiroptical property for each enantiomer based on the relative free energies of the conformers tddft->boltzmann comparison Compare the calculated property with the experimental value to assign the absolute configuration boltzmann->comparison

Computational workflow for stereochemical assignment using DFT/TDDFT.
  • Initial Structures: Generate 3D structures for both the (R) and (S) enantiomers of the target 2-substituted chromane.

  • Conformational Search: Perform a systematic conformational search for each enantiomer to identify all low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each conformer using DFT, for example, with the B3LYP functional and the 6-311G(d,p) basis set, incorporating a solvent model like the Polarizable Continuum Model (PCM).

  • Chiroptical Property Calculation: For each optimized conformer, calculate the desired chiroptical property (e.g., specific optical rotation) using a higher level of theory, such as TDDFT with the B3LYP functional and the Aug-cc-pVDZ basis set.

  • Boltzmann Averaging: Calculate the overall chiroptical property for each enantiomer by averaging the values of all conformers, weighted by their Boltzmann population based on their calculated free energies.

  • Comparison: Compare the calculated values for the (R) and (S) enantiomers with the experimentally measured value to assign the absolute configuration.

Comparison of Methodologies for Stereochemical Determination

Method_Comparison cluster_problem The Challenge cluster_dft Computational Approach cluster_nmr Spectroscopic Approach cluster_xray Diffraction Method problem Determine the absolute stereochemistry of a chiral 2-substituted chromane dft DFT/TDDFT Calculations problem->dft nmr NMR Spectroscopy (e.g., Mosher's Method) problem->nmr xray X-ray Crystallography problem->xray dft_desc Predicts chiroptical properties (SOR, ECD) for comparison with experiment. dft->dft_desc nmr_desc Uses a chiral derivatizing agent to create diastereomers with distinct NMR signals. nmr->nmr_desc xray_desc Provides an unambiguous 3D structure from a single crystal. xray->xray_desc

Overview of methods for stereochemical determination.

Conclusion

The determination of the absolute stereochemistry of chiral 2-substituted chromanes can be confidently achieved through a combination of computational and experimental methods. DFT and TDDFT calculations offer a rapid and reliable in silico approach, particularly for predicting the sign of the specific optical rotation, which often correlates well with the C2 stereochemistry. However, for conformationally flexible systems, and to provide orthogonal validation, experimental methods such as NMR spectroscopy (e.g., Mosher's method for derivatives with secondary alcohols) and the definitive technique of X-ray crystallography are indispensable. The choice of method will depend on the specific molecular structure, sample availability, and the resources at hand. For unambiguous assignment, a combination of at least two of these methods is highly recommended.

Comparative analysis of the hypolipidemic effects of clofibrate versus its chroman analogs.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of experimental data reveals varying hypolipidemic efficacy between the classic drug clofibrate and its chroman analogs. While some analogs exhibit comparable or even enhanced effects on lipid profiles, others show diminished or different activity, highlighting the critical role of molecular structure in their therapeutic action.

Clofibrate, a well-established lipid-lowering agent, has long been a benchmark in the treatment of hyperlipidemia. Its mechanism primarily involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[1][2] Scientific exploration into the structure-activity relationship of clofibrate has led to the synthesis and evaluation of various analogs, including a series of chroman derivatives, with the aim of improving efficacy and reducing side effects. This guide provides a comparative analysis of the hypolipidemic effects of clofibrate versus its key chroman analogs, supported by experimental data from studies in animal models.

Comparative Efficacy in Modulating Serum Lipids

Experimental studies in normolipidemic and hyperlipidemic rats have been instrumental in elucidating the comparative hypolipidemic effects of clofibrate and its chroman analogs. These studies typically involve the oral administration of the compounds over a specific period, followed by the analysis of various serum lipid parameters.

A key study compared clofibrate with several of its chroman analogs, including ethyl 6-chlorochroman-2-carboxylate, ethyl 6-phenylchroman-2-carboxylate, and ethyl 6-cyclohexylchroman-2-carboxylate. The findings from these investigations are summarized below, showcasing the differential impacts on serum cholesterol, triglycerides, and lipoprotein profiles.

Serum Cholesterol Levels

Chronic administration of clofibrate has been shown to reduce serum cholesterol levels in normolipemic rats. In a comparative study, the chroman analog ethyl 6-chlorochroman-2-carboxylate demonstrated a similar capability to its parent compound, clofibrate, in reducing serum cholesterol concentrations.[3] However, not all analogs shared this effect. For instance, ethyl 6-phenylchroman-2-carboxylate was found to have no significant effect on serum cholesterol levels.[3] Another study reported that ethyl 6-cyclohexylchroman-2-carboxylate also effectively reduced serum cholesterol levels.

Serum Triglyceride Levels
Lipoprotein Profile Modification

The effects of these compounds extend to the modulation of lipoprotein profiles. Clofibrate has been observed to reduce α-lipoprotein (a component of high-density lipoprotein, HDL) cholesterol concentrations.[3] The analog ethyl 6-chlorochroman-2-carboxylate mirrored this effect, also leading to a reduction in α-lipoprotein cholesterol.[3] In contrast, ethyl 6-phenylchroman-2-carboxylate, despite having no impact on total serum cholesterol, induced a slight elevation in α-lipoprotein cholesterol concentration, suggesting a potentially beneficial differential effect on cholesterol transport.[3]

Tabular Summary of Hypolipidemic Effects

For a clearer comparison, the following tables summarize the reported effects of clofibrate and its chroman analogs on key lipid parameters.

Table 1: Comparative Effects on Serum Cholesterol and α-Lipoprotein Cholesterol

CompoundEffect on Serum CholesterolEffect on α-Lipoprotein Cholesterol
Clofibrate Reduced[3]Reduced[3]
Ethyl 6-chlorochroman-2-carboxylate Reduced[3]Reduced[3]
Ethyl 6-phenylchroman-2-carboxylate No significant effect[3]Slight elevation[3]
Ethyl 6-cyclohexylchroman-2-carboxylate ReducedNot explicitly stated

Mechanism of Action: The PPARα Signaling Pathway

The primary mechanism through which clofibrate and its analogs exert their hypolipidemic effects is by acting as agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a ligand-activated transcription factor that, upon binding with a ligand such as a fibrate, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in various aspects of lipid metabolism.

Key downstream effects of PPARα activation include:

  • Increased fatty acid uptake and β-oxidation: This leads to a reduction in the availability of fatty acids for triglyceride synthesis.

  • Increased lipoprotein lipase (LPL) synthesis: LPL is a crucial enzyme for the breakdown of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.

  • Decreased apolipoprotein C-III (ApoC-III) synthesis: ApoC-III is an inhibitor of LPL, so its reduction further enhances triglyceride clearance.

  • Increased synthesis of apolipoproteins A-I and A-II: These are the major protein components of HDL, and their increased expression contributes to higher HDL cholesterol levels.

PPARa_Signaling_Pathway cluster_extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Fibrate Clofibrate or Chroman Analog Fibrate_in Clofibrate or Chroman Analog Fibrate->Fibrate_in Cellular Uptake PPARa_inactive PPARα PPARa_RXR PPARα-RXR Heterodimer PPARa_inactive->PPARa_RXR RXR_inactive RXR RXR_inactive->PPARa_RXR Fibrate_in->PPARa_inactive Binds & Activates PPRE PPRE PPARa_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates FattyAcid_Oxidation ↑ Fatty Acid Oxidation Gene_Transcription->FattyAcid_Oxidation LPL_Synthesis ↑ LPL Synthesis Gene_Transcription->LPL_Synthesis ApoCIII_Synthesis ↓ ApoC-III Synthesis Gene_Transcription->ApoCIII_Synthesis ApoAI_AII_Synthesis ↑ ApoA-I/A-II Synthesis Gene_Transcription->ApoAI_AII_Synthesis TG_Clearance ↑ Triglyceride Clearance LPL_Synthesis->TG_Clearance ApoCIII_Synthesis->TG_Clearance Inhibits Inhibition HDL_Formation ↑ HDL Formation ApoAI_AII_Synthesis->HDL_Formation

Caption: PPARα signaling pathway activated by fibrates.

Experimental Protocols

The following sections outline the general methodologies employed in the comparative studies of clofibrate and its chroman analogs.

Animal Models and Dosing Regimen
  • Animals: Male Wistar or Sprague-Dawley rats are commonly used. The animals are typically housed in controlled environments with free access to standard chow and water.

  • Drug Administration: Clofibrate and its analogs are usually administered orally.[5] The compounds are often suspended in a vehicle like 1% carboxymethyl cellulose. Dosing is typically performed daily for a period ranging from a few days to several weeks.

Blood Sample Collection and Lipid Analysis
  • Blood Collection: At the end of the treatment period, animals are fasted overnight, and blood samples are collected, often via cardiac puncture under anesthesia. Serum is separated by centrifugation.

  • Serum Cholesterol and Triglyceride Determination: Total serum cholesterol and triglyceride levels are measured using standard enzymatic colorimetric methods with commercially available kits.

  • Lipoprotein Analysis: Lipoprotein fractions (e.g., VLDL, LDL, HDL) are separated by methods such as ultracentrifugation or electrophoresis. The cholesterol content of each fraction is then determined. Lipoprotein electrophoresis is a common technique used to separate lipoproteins based on their charge and size.

Lipoprotein Electrophoresis Protocol
  • Sample Preparation: Serum or plasma is collected from the rats.

  • Gel Preparation: An agarose gel is prepared and buffered.

  • Sample Application: A small volume of the serum sample is applied to the wells in the agarose gel.

  • Electrophoresis: The gel is placed in an electrophoresis chamber, and a current is applied, causing the lipoproteins to migrate through the gel based on their charge.

  • Staining: After electrophoresis, the gel is stained with a lipid-specific stain, such as Fat Red 7B, to visualize the separated lipoprotein bands.

  • Quantification: The stained bands can be quantified using a densitometer to determine the relative percentage of each lipoprotein fraction.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comparative analysis of the hypolipidemic effects of clofibrate and its analogs.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_sampling Sample Collection & Processing cluster_analysis Biochemical Analysis cluster_data Data Analysis & Comparison Animal_Acclimatization Animal Acclimatization (e.g., Male Wistar Rats) Group_Allocation Random Allocation to Treatment Groups Animal_Acclimatization->Group_Allocation Control_Group Control Group (Vehicle) Group_Allocation->Control_Group Clofibrate_Group Clofibrate Group Group_Allocation->Clofibrate_Group Analog_Groups Chroman Analog Groups Group_Allocation->Analog_Groups Dosing Daily Oral Administration (e.g., 14 days) Fasting Overnight Fasting Dosing->Fasting Blood_Collection Blood Collection (e.g., Cardiac Puncture) Fasting->Blood_Collection Serum_Separation Serum Separation (Centrifugation) Blood_Collection->Serum_Separation Lipid_Assays Serum Cholesterol & Triglyceride Assays Serum_Separation->Lipid_Assays Lipoprotein_Analysis Lipoprotein Electrophoresis or Ultracentrifugation Serum_Separation->Lipoprotein_Analysis Data_Analysis Statistical Analysis (e.g., ANOVA) Lipid_Assays->Data_Analysis Lipoprotein_Analysis->Data_Analysis Comparison Comparative Analysis of Hypolipidemic Effects Data_Analysis->Comparison

Caption: In vivo experimental workflow.

References

Navigating Carboxylic Acid Analysis: A Comparative Guide to Derivatization with Aniline and 3-Nitrophenylhydrazine for LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and reliable quantification of carboxylic acids by liquid chromatography-mass spectrometry (LC-MS) is paramount for advancing our understanding of biological systems and developing new therapeutics. However, the inherent physicochemical properties of many carboxylic acids present analytical challenges, including poor retention on reversed-phase chromatography columns and inefficient ionization. Chemical derivatization offers a powerful solution by modifying the analyte to improve its analytical characteristics.

This guide provides an objective comparison of two commonly used derivatization agents, aniline and 3-nitrophenylhydrazine (3-NPH), for the LC-MS analysis of carboxylic acids. We will delve into their reaction mechanisms, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data.

Mechanism of Derivatization

Both aniline and 3-nitrophenylhydrazine (3-NPH) are employed to derivatize carboxylic acids through a reaction that is typically facilitated by a coupling agent, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The fundamental principle involves the activation of the carboxylic acid group by EDC, which then allows for the nucleophilic attack by the amine group of the derivatizing agent, forming a stable amide or hydrazide linkage.

The addition of these derivatizing agents enhances the analytical properties of the carboxylic acids in several ways. It increases their hydrophobicity, leading to improved retention on reversed-phase LC columns. Furthermore, the incorporated chemical moiety can significantly improve ionization efficiency in the mass spectrometer, thereby increasing detection sensitivity.[1][2][3]

Comparative Performance: Aniline vs. 3-Nitrophenylhydrazine

Recent studies have provided valuable insights into the comparative performance of aniline and 3-NPH for the quantitative analysis of carboxylic acids. A direct comparison in animal matrices revealed significant differences in derivatization efficiency and analyte recovery.

ParameterAniline3-Nitrophenylhydrazine (3-NPH)Reference
Derivatization Efficiency Variable (20-100%), matrix-dependentClose to 100%[4][5]
Apparent Recoveries (in cow feces and ruminal fluid) ~45%~100%[4][5]
Quantitative Accuracy Concentrations were on average five times lower compared to the reference method. Not recommended for quantitative analysis in animal samples.Similar concentrations to the reference method (AIC-HR-MS).[4][5]
Linearity Good linearity reported in some studies.Good linearity (R² > 0.99) over a wide dynamic range.[6][7][8]
Sensitivity (LOD/LOQ) LODs as low as 0.01 ng/mL have been reported.On-column LODs and LOQs in the high femtomole to low picomole range.[7] LLOD of 25 nM and LLOQ of 50 nM for most short-chain carboxylic acids.[6][8]

Based on these findings, 3-nitrophenylhydrazine (3-NPH) demonstrates superior performance in terms of derivatization efficiency, recovery, and quantitative accuracy , making it the more reliable choice for robust and reproducible LC-MS analysis of carboxylic acids, particularly in complex biological matrices.[4][5]

Experimental Protocols

Below are detailed, representative protocols for the derivatization of carboxylic acids using aniline and 3-nitrophenylhydrazine.

Aniline Derivatization Protocol

This protocol is based on the method described by Chan et al. and evaluated in subsequent comparative studies.[4][9]

Reagents:

  • Aniline solution (1000 mM in ACN/water, 50/50, v/v)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (100 mM in ACN/water, 50/50, v/v)

  • Formic acid solution (100 mM)

  • 2-Mercaptoethanol solution (18.5 mM)

  • Sample extract or standard solution

Procedure:

  • To a 90 µL aliquot of the sample or standard solution, add 5 µL of 1000 mM aniline solution and 50 µL of 100 mM EDC solution.

  • Incubate the mixture at 4 °C for 2 hours.

  • Quench the reaction by adding 50 µL of 100 mM formic acid and 50 µL of 18.5 mM 2-mercaptoethanol.

  • Incubate at 4 °C for 2 hours.

  • Dilute the final solution to 1225 µL with ACN/water (50/50, v/v).

  • Centrifuge the solution for 10 minutes prior to LC-MS/MS analysis.

3-Nitrophenylhydrazine (3-NPH) Derivatization Protocol

This protocol is a widely adopted method that has demonstrated high efficiency.[4][7][10][11]

Reagents:

  • 3-Nitrophenylhydrazine (3-NPH) solution (200 mM in ACN/water, 50/50, v/v)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (120 mM containing 6% pyridine in ACN/water, 50/50, v/v)

  • Sample extract or standard solution

Procedure:

  • To 40 µL of the sample or standard solution, add 20 µL of 200 mM 3-NPH solution and 20 µL of 120 mM EDC solution containing 6% pyridine.

  • Incubate the mixture at 40 °C for 30 minutes.

  • Dilute the mixture to 1.4 mL with ACN/water (50/50, v/v).

  • Centrifuge the solution at 14,350 rcf for 10 minutes prior to LC-MS/MS measurement.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the derivatization workflows for both aniline and 3-NPH.

Aniline_Derivatization_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_quench Quenching cluster_final Final Steps Sample Sample/Standard Mix_Incubate Mix & Incubate (4°C, 2h) Sample->Mix_Incubate Aniline Aniline Solution Aniline->Mix_Incubate EDC EDC Solution EDC->Mix_Incubate Quench_Reagents Add Formic Acid & 2-Mercaptoethanol Mix_Incubate->Quench_Reagents Incubate_Quench Incubate (4°C, 2h) Quench_Reagents->Incubate_Quench Dilute Dilute Incubate_Quench->Dilute Centrifuge Centrifuge Dilute->Centrifuge LCMS LC-MS Analysis Centrifuge->LCMS

Caption: Aniline Derivatization Workflow.

NPH_Derivatization_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_final Final Steps Sample Sample/Standard Mix_Incubate Mix & Incubate (40°C, 30min) Sample->Mix_Incubate NPH 3-NPH Solution NPH->Mix_Incubate EDC_Pyridine EDC/Pyridine Solution EDC_Pyridine->Mix_Incubate Dilute Dilute Mix_Incubate->Dilute Centrifuge Centrifuge Dilute->Centrifuge LCMS LC-MS Analysis Centrifuge->LCMS

Caption: 3-NPH Derivatization Workflow.

Conclusion

The choice of derivatization agent is a critical step in developing a robust and reliable LC-MS method for the analysis of carboxylic acids. While both aniline and 3-nitrophenylhydrazine can be used to derivatize carboxylic acids, the experimental evidence strongly suggests that 3-NPH provides superior performance . Its high derivatization efficiency, excellent recovery rates, and proven quantitative accuracy make it a more suitable choice for researchers requiring high-quality, reproducible data, especially when dealing with complex biological samples. The issues of variable efficiency and lower recovery associated with aniline derivatization can lead to significant underestimation of analyte concentrations and should be carefully considered when selecting a method for quantitative studies.[4][5]

References

A comparative study of microwave-assisted versus conventional heating for the synthesis of chromone-2-carboxylic acids.

Author: BenchChem Technical Support Team. Date: December 2025

A significant advancement in the synthesis of chromone-2-carboxylic acids, key scaffolds in drug discovery, has been achieved through the application of microwave-assisted heating. This method demonstrates marked improvements in reaction efficiency and speed when compared to traditional conventional heating techniques.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application to the synthesis of chromone-2-carboxylic acids is a prime example of its advantages.[1] Studies have shown that microwave irradiation can dramatically reduce reaction times, often from hours to mere minutes, while maintaining or even improving product yields.[1] This comparative guide provides an objective analysis of the two heating methods for this specific synthesis, supported by experimental data, to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

Performance Comparison: Microwave vs. Conventional Heating

The synthesis of various substituted chromone-2-carboxylic acids via a microwave-assisted, one-pot reaction from the corresponding 2'-hydroxyacetophenones and diethyl oxalate highlights the efficiency of this method. The data presented below summarizes the yields and significantly reduced reaction times achieved with microwave heating. While a direct side-by-side comparison for a broad range of substrates is not extensively documented in a single study, the advantages of the microwave approach are evident. For instance, the synthesis of 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid via conventional heating involves a hydrolysis step that, while achieving a high yield (approaching 100%), is part of a multi-step process with longer overall reaction times.[2] In contrast, the microwave-assisted method accomplishes the entire synthesis in a single pot within an hour.

2'-Hydroxyacetophenone SubstituentProduct (Chromone-2-carboxylic acid)Yield (%) (Microwave-Assisted)Total Reaction Time (Microwave-Assisted)
5'-bromo6-bromochromone-2-carboxylic acid8760 min
UnsubstitutedChromone-2-carboxylic acid5460 min
5'-chloro6-chlorochromone-2-carboxylic acid8560 min
5'-fluoro6-fluorochromone-2-carboxylic acid7660 min
5'-methyl6-methylchromone-2-carboxylic acid9360 min
4'-methyl7-methylchromone-2-carboxylic acid8360 min
3'-methyl8-methylchromone-2-carboxylic acid7960 min
5'-methoxy6-methoxychromone-2-carboxylic acid9160 min

Table 1: Summary of yields for the microwave-assisted synthesis of various chromone-2-carboxylic acids.[1]

Conventional methods for the synthesis of chromone-2-carboxylic acids typically involve heating the reactants under reflux for extended periods.[3] While effective, these methods are often time-consuming and may require more extensive purification. The use of microwave heating provides a more rapid and efficient alternative.[1]

Experimental Protocols

Microwave-Assisted Synthesis of Chromone-2-carboxylic Acids

This protocol describes a one-pot synthesis of chromone-2-carboxylic acids using microwave irradiation.

Materials:

  • Substituted 2'-hydroxyacetophenone

  • Diethyl oxalate

  • Sodium methoxide solution (25% in methanol)

  • Dioxane

  • 6 M Hydrochloric acid

  • Deionized water

  • Dichloromethane

Procedure:

  • In a microwave vial, dissolve the appropriate 2'-hydroxyacetophenone (1.16 mmol) in dioxane (2 mL).

  • Add diethyl oxalate (3.49 mmol, 474 µL) and a solution of sodium methoxide in methanol (2.32 mmol, 531 µL, 25% w/w).

  • Seal the vial and heat the mixture in a microwave reactor to 120 °C for 20 minutes.

  • After cooling, add a 6 M solution of hydrochloric acid (18 mmol, 3 mL).

  • Reseal the vial and heat the reaction mixture again to 120 °C for 40 minutes in the microwave reactor.

  • Decant the reaction mixture into water (50 mL).

  • Filter the resulting solid and wash it with water.

  • Dry the solid, wash with dichloromethane, and dry again to obtain the pure chromone-2-carboxylic acid.[1]

Conventional Synthesis of Chromone-2-carboxylic Acids

The conventional synthesis follows a similar chemical pathway but utilizes traditional heating methods.

Materials:

  • Substituted 2'-hydroxyacetophenone

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Deionized water

Procedure:

  • Dissolve the substituted 2'-hydroxyacetophenone in a suitable solvent such as ethanol in a round-bottom flask.

  • Add diethyl oxalate and a base, such as sodium ethoxide.

  • Heat the mixture under reflux for several hours, monitoring the reaction by thin-layer chromatography.

  • After the initial reaction is complete, cool the mixture and acidify with hydrochloric acid.

  • Heat the mixture again under reflux to facilitate hydrolysis of the ester intermediate.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure chromone-2-carboxylic acid.[3]

Experimental Workflow

The following diagram illustrates the general workflow for both the microwave-assisted and conventional synthesis of chromone-2-carboxylic acids, highlighting the key difference in the heating method.

Synthesis_Workflow Synthesis of Chromone-2-Carboxylic Acids: A Comparative Workflow Start Start: 2'-Hydroxyacetophenone + Diethyl Oxalate + Base Microwave Microwave Heating (120°C, 20 min) Start->Microwave Microwave Method Conventional Conventional Heating (Reflux, several hours) Start->Conventional Conventional Method Acidification Acidification (HCl) Microwave->Acidification Conventional->Acidification Hydrolysis_MW Microwave Heating (120°C, 40 min) Acidification->Hydrolysis_MW Hydrolysis_Conv Conventional Heating (Reflux) Acidification->Hydrolysis_Conv Workup Workup: Precipitation, Filtration, Washing Hydrolysis_MW->Workup Hydrolysis_Conv->Workup Product Final Product: Chromone-2-Carboxylic Acid Workup->Product

Caption: A flowchart comparing the experimental workflows of microwave-assisted and conventional synthesis.

Conclusion

The adoption of microwave-assisted heating for the synthesis of chromone-2-carboxylic acids offers a compelling alternative to conventional methods. The primary advantages are a significant reduction in reaction time and the ability to perform the synthesis in a one-pot procedure, which enhances overall efficiency.[1] While conventional heating remains a viable method, the data strongly supports the use of microwave irradiation for a more rapid and robust synthesis, a crucial factor in the fast-paced environment of drug discovery and development. The high purity of the products obtained via the microwave route often eliminates the need for tedious purification steps like column chromatography.[1]

References

Safety Operating Guide

Proper Disposal of Chromane-2-Carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This document provides comprehensive guidance on the proper disposal procedures for chromane-2-carboxylic acid, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Disclaimer: The following procedures are based on general laboratory safety protocols and information from Safety Data Sheets (SDS) for this compound and structurally similar compounds. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound should be treated as a potential irritant.

Personal Protective Equipment (PPE):

  • Gloves: Use nitrile rubber or other chemically resistant gloves.

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Lab Coat: A standard laboratory coat must be worn.

  • Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood. For larger quantities or if dust is generated, a respirator may be necessary.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

II. Step-by-Step Disposal Protocol

The recommended disposal method for this compound involves neutralization followed by collection as hazardous waste. Under no circumstances should this compound be disposed of down the sanitary sewer without prior neutralization and explicit approval from your institution's EHS department.[3]

Experimental Protocol: Neutralization of this compound

  • Dilution: If you have a concentrated solution of this compound, dilute it with water to a concentration of less than 10%. This will help to control the reaction rate and any heat generation during neutralization.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate, or a 5% sodium hydroxide solution dropwise to the stirring solution of this compound.[3] Be aware that this reaction may produce gas (carbon dioxide if using sodium bicarbonate) and heat.[3]

  • pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH paper. Continue to add the base until the pH of the solution is between 6.0 and 8.0.[3]

  • Collection: Once the solution is neutralized, transfer it to a clearly labeled hazardous waste container. The label must include the chemical name, that it has been neutralized, the final concentration, and the date.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area.[4][5] This area should be at or near the point of generation and inspected weekly for any leaks.[4][5] The waste must be collected by your institution's EHS or a licensed chemical waste disposal company.

III. Disposal Data Summary

For quick reference, the following table summarizes the key quantitative parameters for the disposal of this compound.

ParameterGuidelineSource
Initial Concentration for Neutralization < 10%[3]
Neutralizing Agents Sodium Bicarbonate or 5% Sodium Hydroxide[3]
Target pH Range 6.0 - 8.0[3]
Satellite Accumulation Area Max Volume 55 gallons (for total hazardous waste)[5]
Acutely Toxic Waste Max Volume 1 quart (liquid) or 1 kg (solid)[5]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Chromane-2-carboxylic acid waste generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs neutralization Neutralize with weak base (e.g., NaHCO3) to pH 6.0-8.0 consult_ehs->neutralization Proceed with neutralization collect_waste Collect in a labeled hazardous waste container neutralization->collect_waste store_waste Store in designated satellite accumulation area collect_waste->store_waste ehs_pickup Arrange for EHS or licensed waste disposal pickup store_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end

Disposal workflow for this compound.

V. Regulatory Compliance

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to the U.S. Environmental Protection Agency (EPA) guidelines listed in 40 CFR 261.3.[1][6] It is also mandatory to consult and comply with all applicable state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[6] All chemical waste must be disposed of through your institution's designated hazardous waste collection program.[7] Do not dispose of chemical waste by evaporation or down the drain without proper assessment and authorization.[7] Empty containers that held hazardous waste should be managed according to institutional and regulatory guidelines, which may include triple rinsing before disposal as regular trash.[7][8]

References

Personal protective equipment for handling Chromane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of Chromane-2-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment

This compound is classified as an irritant that can affect the eyes, skin, and respiratory system.[1][2][3] Ingestion, inhalation, or skin absorption may be harmful.[1] The primary target organs are the respiratory system, eyes, and skin.[1]

Table 1: Hazard Summary

Hazard ClassificationDescription
Skin Irritation Causes skin irritation.[3][4]
Eye Irritation Causes serious eye irritation.[2][3][4]
Respiratory Irritation May cause respiratory tract irritation.[1][2][3]
Acute Oral Toxicity Harmful if swallowed.[3]

To mitigate these risks, the following personal protective equipment is mandatory.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartPPE RecommendationStandard
Eyes/Face Chemical safety goggles or safety glasses with side shields. A face shield is recommended if there is a risk of splashing or dust generation.[1][4][5]OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hands Chemical-resistant gloves (e.g., disposable nitrile rubber gloves).[5][6][7]Inspect gloves before use and change immediately if contaminated.[5]
Body A chemical-resistant or standard laboratory coat, fully buttoned.[5]Wear appropriate protective clothing to prevent skin exposure.[1]
Respiratory Handle in a well-ventilated area. If dust is generated or engineering controls are insufficient, use a NIOSH-approved respirator (e.g., N95 dust mask).[5][8]Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1]
Feet Fully enclosed shoes, preferably made of a chemical-resistant material.[5][9]N/A

Operational Plan: Handling and Disposal

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood to control dust and vapors.[5]

  • Emergency Equipment: Ensure an eyewash station and a safety shower are readily accessible.[1]

  • Ventilation: Verify that the chemical fume hood is functioning correctly before starting any work.[5]

  • Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and labeled waste containers, before handling the chemical.[5]

2. Handling Protocol:

  • Donning PPE: Put on all required PPE as detailed in Table 2.

  • Weighing: Carefully weigh the powdered compound inside the fume hood to contain any dust.[5]

  • Transferring: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height.[5]

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.[5]

3. Post-Handling and Decontamination:

  • Cleaning: Thoroughly clean any contaminated surfaces and equipment after use.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, then eye protection).[5]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety. Do not dispose of this compound down the drain without neutralization and approval from your institution's Environmental Health and Safety (EHS) department.[7]

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[5][7]

  • Aqueous Waste: Acidic waste solutions should be neutralized before disposal.

2. Neutralization Protocol for Aqueous Waste: This protocol is based on guidelines for structurally similar carboxylic acids.[7]

  • Objective: To neutralize acidic waste to a pH between 6.0 and 8.0 before collection.[7]

  • Materials:

    • Weak base (e.g., sodium bicarbonate) or 5% sodium hydroxide solution.[7]

    • pH paper or a pH meter.

    • Stir plate and stir bar.

    • Labeled hazardous waste container.

  • Procedure:

    • Work within a chemical fume hood and wear all appropriate PPE.

    • If the acid concentration is high, dilute the waste solution with water.[7]

    • Place the beaker on a stir plate and begin stirring.

    • Slowly add the weak base to the stirring solution. Be cautious, as this may generate gas (CO2) and heat.[7]

    • Periodically monitor the pH. Continue adding the base until the pH is stable between 6.0 and 8.0.[7]

    • Once neutralized, transfer the solution to a labeled hazardous waste container.

    • Store the waste container in a designated satellite accumulation area for collection by EHS or a licensed disposal company.[7]

Workflow and Pathway Diagrams

The following diagrams illustrate the procedural workflows for handling and disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling prep_area Designate Area (Fume Hood) check_equip Verify Emergency Equipment prep_area->check_equip don_ppe Don PPE check_equip->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer Solid weigh->transfer dissolve Prepare Solution transfer->dissolve clean Clean Surfaces dissolve->clean doff_ppe Doff PPE clean->doff_ppe wash Wash Hands doff_ppe->wash

Caption: Safe handling workflow for this compound.

cluster_collection 1. Waste Collection cluster_neutralization 2. Neutralization (Aqueous) cluster_disposal 3. Final Disposal collect_solid Contaminated Solid Waste container_solid Hazardous Solid Waste collect_solid->container_solid collect_liquid Aqueous Acidic Waste dilute Dilute (if concentrated) collect_liquid->dilute add_base Slowly Add Weak Base dilute->add_base monitor_ph Monitor pH (Target: 6.0-8.0) add_base->monitor_ph container_liquid Hazardous Liquid Waste monitor_ph->container_liquid store Store in Designated Area container_liquid->store pickup Arrange EHS Pickup store->pickup

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chromane-2-carboxylic acid
Reactant of Route 2
Chromane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.